(6-Chloro-1H-indol-2-yl)methanol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6-chloro-1H-indol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-4,11-12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPJEFKYIRFYMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583023 | |
| Record name | (6-Chloro-1H-indol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53590-58-2 | |
| Record name | (6-Chloro-1H-indol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (6-Chloro-1H-indol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6-Chloro-1H-indol-2-yl)methanol is a halogenated indole derivative of interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds and pharmaceuticals. The introduction of a chlorine atom at the 6-position and a hydroxymethyl group at the 2-position of the indole ring can significantly influence its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound. Detailed experimental protocols, data presentation in tabular format, and logical workflow diagrams are included to facilitate its use in a research and development setting.
Synthesis
The most direct and widely applicable method for the synthesis of this compound is the reduction of the corresponding carboxylic acid, 6-chloro-1H-indole-2-carboxylic acid. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and efficacy in reducing carboxylic acids to primary alcohols.[1][2][3][4][5][6][7]
Synthetic Pathway
The synthesis involves a single-step reduction of the commercially available 6-chloro-1H-indole-2-carboxylic acid.
Experimental Protocol
This protocol is a general procedure based on the known reactivity of lithium aluminum hydride with indole carboxylic acids.[8] Researchers should optimize the conditions for their specific setup.
Materials:
-
6-Chloro-1H-indole-2-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous solution of sodium sulfate (Na₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (typically 1.5 to 2.0 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Starting Material: A solution of 6-chloro-1H-indole-2-carboxylic acid (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a period of 2 to 4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction flask is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water. This is often referred to as the Fieser workup.
-
Filtration: The resulting granular precipitate of aluminum salts is removed by filtration through a pad of Celite®. The filter cake is washed thoroughly with THF or ethyl acetate.
-
Extraction and Drying: The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Characterization
Physical Properties
The expected physical properties are summarized in the table below. The melting point of the unchlorinated analog, 1H-Indole-2-methanol, is reported to be in the range of 72-78 °C.[9] The presence of the chlorine atom is expected to influence the melting point.
| Property | Expected Value |
| Molecular Formula | C₉H₈ClNO |
| Molecular Weight | 181.62 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not reported |
Spectroscopic Data
The following table summarizes the expected spectroscopic data based on the analysis of related indole derivatives.[10][11][12][13][14][15]
| Technique | Expected Data |
| ¹H NMR | δ (ppm) in CDCl₃ or Acetone-d₆: - Broad singlet for the N-H proton (δ > 8.0 ppm).- Singlet for the -CH₂OH protons (δ ~4.8 ppm).- Singlet or triplet for the C3-H proton (δ ~6.4 ppm).- Aromatic protons on the benzene ring (δ 7.0-7.6 ppm) showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. |
| ¹³C NMR | δ (ppm) in CDCl₃ or Acetone-d₆: - -CH₂OH carbon (δ ~60 ppm).- Aromatic and indole ring carbons (δ 100-140 ppm). |
| Mass Spectrometry (EI) | m/z: - Molecular ion peak [M]⁺ at ~181/183 (due to ³⁵Cl/³⁷Cl isotopes).- Fragmentation pattern showing loss of the hydroxymethyl group. |
Biological Activity and Applications
While there is a vast body of research on the biological activities of indole derivatives, specific studies on this compound are limited in the public domain.[16][17][18] However, substituted 2-indolylmethanols are recognized as important intermediates in the synthesis of various biologically active compounds and are known to participate in reactions such as electrophilic substitutions.[1][19][20][21] The cytotoxicity of some indole-based tetraarylmethanes derived from 2-indolylmethanols against cancer cell lines has been reported.[19]
Given the lack of specific signaling pathway information for the title compound, a logical diagram illustrating the general reactivity of 2-indolylmethanols as precursors to electrophilic intermediates is presented below. This highlights their potential utility in the synthesis of more complex, biologically active molecules.
Conclusion
This compound is a valuable synthetic intermediate that can be readily prepared from its corresponding carboxylic acid via reduction with lithium aluminum hydride. While detailed characterization and biological activity data for this specific compound are not extensively documented, its structural features suggest potential for further derivatization to generate novel compounds with interesting pharmacological profiles. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the applications of this and related indole derivatives in drug discovery and development.
References
- 1. f.oaes.cc [f.oaes.cc]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. rsc.org [rsc.org]
- 12. bmse000097 Indole at BMRB [bmrb.io]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. (6-CHLORO-1H-INDOL-2-YL)-METHANOL | 53590-58-2 [amp.chemicalbook.com]
- 17. 199806-02-5|(5-Amino-1H-indol-2-yl)methanol|BLD Pharm [bldpharm.com]
- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. oaepublish.com [oaepublish.com]
An In-depth Technical Guide to the Physicochemical Properties of (6-Chloro-1H-indol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the compound (6-Chloro-1H-indol-2-yl)methanol. Due to the limited availability of direct experimental data in publicly accessible literature, this document combines available information with established chemical principles and data from closely related analogs to offer a robust predictive profile. All quantitative data is summarized for clarity, and relevant experimental methodologies are detailed to support further research and development.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are crucial for its handling, formulation, and potential application in medicinal chemistry and drug development. While specific experimental values for properties such as melting and boiling points are not widely reported, predictions based on its structure and comparison with analogous compounds provide valuable insights.
Table 1: Summary of Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₉H₈ClNO | Calculated |
| Molecular Weight | 181.62 g/mol | Calculated |
| CAS Number | 53590-58-2 | Chemical Abstracts Service |
| Appearance | Likely a solid at room temperature | Inferred from related indole structures |
| Melting Point | Not explicitly reported | - |
| Boiling Point | Predicted: 373.4±22.0 °C | Predicted for the related 6-Chloro-1H-indole-2-carbaldehyde[1] |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water. | Based on the general solubility of indole derivatives. |
| pKa | Not explicitly reported. The N-H proton of the indole ring is weakly acidic. | - |
| LogP | Not explicitly reported. The presence of the chlorine atom and the indole ring suggests a moderate lipophilicity. | - |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented in peer-reviewed journals. However, logical synthetic routes can be devised based on established organic chemistry reactions.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the reduction of the corresponding aldehyde, 6-chloro-1H-indole-2-carbaldehyde.
Reaction Scheme:
Figure 1: Synthetic pathway for this compound.
Detailed Protocol (Proposed):
-
Dissolution: Dissolve 6-chloro-1H-indole-2-carbaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol at room temperature in a round-bottom flask equipped with a magnetic stirrer.
-
Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) (1.5-2.0 equivalents) portion-wise to the stirred solution. The use of a milder reducing agent like NaBH₄ is generally sufficient for the reduction of aldehydes and is safer to handle than lithium aluminum hydride (LiAlH₄).[2]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, slowly add water to quench the excess NaBH₄.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Analytical Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, the methylene protons of the hydroxymethyl group, and the N-H proton.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the O-H stretch of the alcohol and the N-H stretch of the indole ring.
Potential Biological Activity and Signaling Pathways
While no specific biological activities or signaling pathway involvements have been reported for this compound, the indole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[3] Derivatives of indole are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
The presence of a chlorine atom at the 6-position of the indole ring can significantly influence the electronic properties and lipophilicity of the molecule, potentially enhancing its binding affinity to biological targets and affecting its metabolic stability. Halogenated indole derivatives have been investigated for various therapeutic applications.
Hypothetical Signaling Pathway Involvement:
Given the structural similarities to other bioactive indoles, this compound could potentially interact with various signaling pathways. For instance, many indole derivatives are known to modulate the activity of protein kinases, which are key regulators of cellular processes.
Figure 2: Hypothetical inhibition of a kinase signaling pathway.
This diagram illustrates a hypothetical scenario where an indole derivative could act as an inhibitor of a kinase cascade, a common mechanism of action for anticancer agents. Further experimental validation, such as in vitro kinase assays and cell-based proliferation assays, would be necessary to confirm any such activity for this compound.
Conclusion
This compound is a halogenated indole derivative with potential for further investigation in the field of medicinal chemistry. While comprehensive experimental data on its physicochemical properties are currently limited, this guide provides a foundational understanding based on established chemical principles and data from related compounds. The proposed synthetic and analytical protocols offer a clear path for researchers to produce and characterize this molecule. Future studies are warranted to explore its biological activities and potential therapeutic applications, thereby expanding the landscape of indole-based drug candidates.
References
Spectroscopic Data for (1H-indol-2-yl)methanol (Representative Example)
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (1H-indol-2-yl)methanol.
Table 1: ¹H NMR Spectroscopic Data for (1H-indol-2-yl)methanol
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.20 | br s | - | 1H | NH |
| 7.55 | d | 7.8 | 1H | Ar-H |
| 7.35 | d | 8.1 | 1H | Ar-H |
| 7.12-7.01 | m | - | 2H | Ar-H |
| 6.35 | s | - | 1H | Ar-H |
| 4.75 | s | - | 2H | CH₂ |
| 1.80 | br s | - | 1H | OH |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data for (1H-indol-2-yl)methanol
| Chemical Shift (δ) ppm | Assignment |
| 139.0 | C |
| 136.2 | C |
| 128.5 | C |
| 121.0 | CH |
| 120.0 | CH |
| 119.0 | CH |
| 111.0 | CH |
| 100.5 | CH |
| 57.0 | CH₂ |
Solvent: DMSO-d₆
Table 3: IR Spectroscopic Data for (1H-indol-2-yl)methanol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H and N-H stretching |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2920, 2850 | Medium | Aliphatic C-H stretching |
| 1615, 1580, 1450 | Medium to Strong | Aromatic C=C stretching |
| 1420 | Medium | C-H bending |
| 1340 | Medium | C-N stretching |
| 1010 | Strong | C-O stretching |
| 740 | Strong | Aromatic C-H out-of-plane bending |
Sample State: KBr pellet
Table 4: Mass Spectrometry Data for (1H-indol-2-yl)methanol
| m/z | Relative Intensity (%) | Assignment |
| 147 | 100 | [M]⁺ |
| 118 | 85 | [M - CH₂OH]⁺ |
| 91 | 50 | [C₇H₇]⁺ |
| 77 | 30 | [C₆H₅]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Approximately 5-10 mg of the indole derivative is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a 5 mm NMR tube.
-
Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. ¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
-
Parameters:
-
Number of Scans: 16 to 64 scans are typically acquired to ensure a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
-
Pulse Width: A 30° to 90° pulse is used to excite the protons.
-
Spectral Width: A spectral width of -2 to 12 ppm is commonly used for organic molecules.
-
3. ¹³C NMR Spectroscopy:
-
Instrument: The same NMR spectrometer as for ¹H NMR is used, tuned to the appropriate carbon frequency (e.g., 75, 100, or 125 MHz).
-
Parameters:
-
Number of Scans: A larger number of scans (e.g., 1024 to 4096) is required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is used.
-
Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum to single lines for each unique carbon atom.
-
Infrared (IR) Spectroscopy
1. Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
2. Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Parameters:
-
Spectral Range: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
-
Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment is recorded prior to the sample scan.
-
Mass Spectrometry (MS)
1. Sample Introduction:
-
For a solid sample, it can be introduced via a direct insertion probe.
-
Alternatively, the sample can be dissolved in a suitable solvent and introduced via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
2. Ionization and Analysis:
-
Instrument: A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or magnetic sector instrument, is used.
-
Ionization Method: Electron Ionization (EI) at 70 eV is a common method for generating fragment ions and determining the molecular weight.
-
Mass Range: A mass-to-charge (m/z) ratio scan from a low value (e.g., 40) to a value well above the expected molecular weight (e.g., 500) is performed.
Visualizations
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.
Caption: General workflow for chemical synthesis and spectroscopic characterization.
Biological Screening of (6-Chloro-1H-indol-2-yl)methanol Derivatives: A Technical Guide
Disclaimer: Publicly available research specifically detailing the biological screening of (6-Chloro-1H-indol-2-yl)methanol derivatives is limited. This guide, therefore, presents a comprehensive framework based on the biological activities and experimental protocols reported for structurally related 6-chloro-indole compounds and other indole derivatives. The methodologies and potential biological targets described herein are intended to serve as a foundational resource for researchers initiating investigations into this specific class of compounds.
Introduction
The indole scaffold is a privileged pharmacophore, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a chlorine atom at the 6-position of the indole ring can significantly modulate the electronic and lipophilic properties of the molecule, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile. This technical guide provides an in-depth overview of potential biological screening strategies for derivatives of this compound, focusing on anticancer and antimicrobial activities, which are commonly reported for related indole compounds.
Potential Biological Activities and Screening Strategies
Based on the biological evaluation of analogous 6-chloro-indole and other indole derivatives, this compound derivatives are promising candidates for screening against cancer and microbial pathogens.
Anticancer Activity
The anticancer potential of indole derivatives has been extensively documented, with mechanisms of action often involving the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.
The following table summarizes the cytotoxic activity of various indole derivatives against different cancer cell lines, providing a reference for the potential efficacy of this compound derivatives.
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
| Indole-based Bcl-2 Inhibitors | MCF-7 (Breast) | IC50 | Sub-micromolar | [1] |
| Indole-based Bcl-2 Inhibitors | MDA-MB-231 (Breast) | IC50 | Sub-micromolar | [1] |
| Indole-based Bcl-2 Inhibitors | A549 (Lung) | IC50 | Sub-micromolar | [1] |
| 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole | MCF-7 (Breast) | IC50 | 2.94 ± 0.56 µM | [2] |
| 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole | MDA-MB-231 (Breast) | IC50 | 1.61 ± 0.004 µM | [2] |
| 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole | A549 (Lung) | IC50 | 6.30 ± 0.30 µM | [2] |
| Sclareolide-Indole Conjugates | K562 (Leukemia) | IC50 | 5.2 ± 0.6 μM | [3] |
| Sclareolide-Indole Conjugates | MV4-11 (Leukemia) | IC50 | 0.8 ± 0.6 μM | [3] |
1. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
-
Procedure:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
-
Procedure:
-
Treat cancer cells with the test compounds for a specified time.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Antimicrobial Activity
Indole derivatives have been reported to possess significant activity against a broad spectrum of bacteria and fungi.
The following table presents the minimum inhibitory concentration (MIC) values of various indole derivatives against different microbial strains.
| Compound Class | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| Indole-based compounds | Staphylococcus aureus | MIC | 3.125-50 | |
| Indole-based compounds | MRSA | MIC | 3.125-50 | |
| Indole-based compounds | Escherichia coli | MIC | 3.125-50 | |
| Indole-based compounds | Bacillus subtilis | MIC | 3.125-50 | |
| Indole-based compounds | Candida albicans | MIC | 3.125-50 | |
| Indole-based compounds | Candida krusei | MIC | 3.125-50 |
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
-
Procedure:
-
Prepare a serial two-fold dilution of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
2. Agar Disk Diffusion Method
-
Principle: This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.
-
Procedure:
-
Prepare a uniform lawn of the test microorganism on the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Apply sterile paper disks impregnated with a known concentration of the this compound derivative onto the agar surface.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition (in mm) around each disk. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
-
Conclusion
References
An In-depth Technical Guide to the Reactivity and Stability of 2-(Hydroxymethyl)indoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Hydroxymethyl)indoles are a pivotal class of heterocyclic compounds, serving as versatile intermediates in the synthesis of a wide array of biologically active molecules and pharmaceuticals. Their inherent reactivity, stemming from the electron-rich indole nucleus and the functional hydroxymethyl group at the C2 position, makes them valuable synthetic precursors. However, this reactivity also predisposes them to various degradation pathways, posing challenges in their synthesis, purification, and storage. This technical guide provides a comprehensive overview of the core principles governing the reactivity and stability of 2-(hydroxymethyl)indoles. It details their primary degradation pathways, including acid-catalyzed dimerization and oxidation, and outlines factors that influence their stability. Furthermore, this guide furnishes detailed experimental protocols for their synthesis and for conducting forced degradation studies, alongside stability-indicating analytical methods.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. Substitution at the C2 position, particularly with a hydroxymethyl group, provides a handle for further functionalization, leading to diverse molecular architectures. Understanding the chemical behavior of 2-(hydroxymethyl)indoles is paramount for their effective utilization in drug discovery and development. This guide aims to be a comprehensive resource for researchers, providing in-depth technical information on the stability and reactivity of this important class of molecules.
Core Reactivity Profile
The reactivity of 2-(hydroxymethyl)indoles is dictated by the interplay between the nucleophilic indole ring and the electrophilic potential of the hydroxymethyl group upon activation.
Reactivity at the Indole Nucleus
The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The C3 position is the most nucleophilic and is the primary site of electrophilic substitution.
Reactivity of the 2-(Hydroxymethyl) Group
The hydroxyl moiety of the 2-(hydroxymethyl) group can be protonated under acidic conditions, converting it into a good leaving group (water). This leads to the formation of a highly reactive electrophilic intermediate, a 2-indolylcarbenium ion, which can also be represented as a 2-alkylideneindolenine. This intermediate is central to many of the reactions and degradation pathways of 2-(hydroxymethyl)indoles.
Key Degradation Pathways
The instability of 2-(hydroxymethyl)indoles is primarily attributed to two main degradation pathways: acid-catalyzed oligomerization and oxidation. These pathways are often influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.
Acid-Catalyzed Dimerization and Oligomerization
Under acidic conditions, 2-(hydroxymethyl)indole is highly prone to self-condensation. The protonation of the hydroxyl group and subsequent loss of water generates the electrophilic 2-alkylideneindolenine intermediate. This intermediate is then attacked by the nucleophilic C3 position of another molecule of 2-(hydroxymethyl)indole, leading to the formation of a dimer, commonly a diindolylmethane (DIM).[1][2] This process can continue to form trimers and higher-order oligomers.[3]
Oxidation
The 2-(hydroxymethyl) group is susceptible to oxidation to form the corresponding aldehyde, 2-formylindole.[4][5] This can occur in the presence of various oxidizing agents, including atmospheric oxygen, particularly under elevated temperatures or exposure to light. Further oxidation of the indole ring can lead to the formation of 2-oxindoles.[6]
Photodegradation
Exposure to light, particularly UV radiation, can accelerate the degradation of indole derivatives. Photodegradation can involve a combination of oxidation and other complex radical-mediated reactions, leading to a mixture of degradation products.[7] The specific quantum yield for the photodegradation of 2-(hydroxymethyl)indole is not widely reported, but for the parent indole, it is known to be wavelength-dependent.[8][9]
Factors Influencing Stability
The stability of 2-(hydroxymethyl)indoles is a critical consideration for their synthesis, storage, and formulation. Several factors can significantly impact their degradation rate.
-
pH: As discussed, acidic pH is a major contributor to instability due to the catalysis of dimerization and oligomerization. Neutral to slightly basic conditions are generally preferred for enhancing stability.
-
Temperature: Elevated temperatures accelerate the rates of all degradation reactions, including oxidation and acid-catalyzed decomposition.
-
Light: Exposure to light, especially UV radiation, can induce photodegradation. Therefore, 2-(hydroxymethyl)indoles should be protected from light.
-
Oxygen: The presence of oxygen can promote oxidative degradation. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Solvent: The choice of solvent can influence stability. Protic solvents may participate in reactions, while polar aprotic solvents might be more suitable for certain applications.
Data Presentation: Stability Profile
While specific quantitative kinetic data for the degradation of 2-(hydroxymethyl)indole is not extensively available in the literature, the following tables summarize the expected stability profile based on the known chemistry of indole derivatives. This information is crucial for guiding formulation and handling procedures.
Table 1: Summary of Degradation Products under Forced Degradation Conditions
| Stress Condition | Major Degradation Products | Minor Degradation Products |
| Acidic Hydrolysis | Diindolylmethanes, Triindolylmethanes | Higher-order oligomers |
| Basic Hydrolysis | Generally more stable than in acid | Minimal degradation expected |
| **Oxidation (e.g., H₂O₂) ** | 2-Formylindole, 2-Oxindole derivatives | Ring-opened products |
| Thermal Degradation | Oxidation products, potential dimers | Complex mixture of products |
| Photodegradation | Oxidation products, radical adducts | Complex mixture of products |
Table 2: Qualitative Stability of 2-(Hydroxymethyl)indole under Various Conditions
| Condition | Stability Assessment | Recommended Handling/Storage |
| Solid, Room Temp, Dark | Moderately Stable | Store in a well-sealed container, protected from light. |
| Solution, Neutral pH, Dark | Moderately Stable | Use freshly prepared solutions. For storage, keep refrigerated. |
| Solution, Acidic pH | Highly Unstable | Avoid acidic conditions. If necessary, use short reaction times and low temperatures. |
| Solution, Exposed to Light | Unstable | Protect solutions from light using amber vials or by wrapping with aluminum foil. |
| Presence of Air/Oxygen | Prone to Oxidation | Handle and store under an inert atmosphere (N₂ or Ar). |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 2-(hydroxymethyl)indole and for conducting forced degradation studies to assess its stability.
Synthesis of 2-(Hydroxymethyl)indole
This protocol describes the reduction of a 2-indolecarboxylic acid ester to 2-(hydroxymethyl)indole using a reducing agent like Lithium Aluminium Hydride.
Workflow for Synthesis of 2-(Hydroxymethyl)indole
Materials:
-
Methyl 2-indolecarboxylate
-
Lithium Aluminium Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Silica Gel for column chromatography
-
Deionized Water
-
15% Sodium Hydroxide (NaOH) solution
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve methyl 2-indolecarboxylate in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of LiAlH₄ in anhydrous THF to the cooled solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% NaOH solution, and then more water.
-
Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of celite, washing the filter cake with THF.
-
Combine the filtrate and washes, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford pure 2-(hydroxymethyl)indole.
Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies on 2-(hydroxymethyl)indole to identify potential degradation products and degradation pathways.
Workflow for Forced Degradation Study
Materials:
-
2-(Hydroxymethyl)indole
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
HPLC system with a UV detector and a C18 column
-
LC-MS system for peak identification
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 2-(hydroxymethyl)indole in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C). Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and analyze by HPLC.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light. Withdraw samples at various time points and analyze by HPLC.
-
Thermal Degradation: Store aliquots of the stock solution and the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C). Withdraw samples at various time points and analyze by HPLC.
-
Photodegradation: Expose aliquots of the stock solution in quartz cuvettes to a light source in a photostability chamber. Concurrently, run a dark control. Withdraw samples at various time points and analyze by HPLC.
-
HPLC Analysis: Analyze all samples using a stability-indicating HPLC method. A typical method would involve a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile. Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.
-
Peak Identification: Use LC-MS to determine the mass of the degradation products and propose their structures. If necessary, isolate the major degradation products for full structural elucidation by NMR.
Conclusion
2-(Hydroxymethyl)indoles are valuable synthetic intermediates whose utility is intrinsically linked to their reactivity and stability. A thorough understanding of their degradation pathways, primarily acid-catalyzed oligomerization and oxidation, is essential for their successful application. By controlling factors such as pH, temperature, light, and oxygen exposure, the stability of these compounds can be significantly enhanced. The experimental protocols provided in this guide offer a framework for the synthesis and stability assessment of 2-(hydroxymethyl)indoles, enabling researchers to harness their synthetic potential while mitigating their inherent instability. This knowledge is critical for the development of robust synthetic routes and stable formulations in the pharmaceutical industry.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Quantum yield - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective oxidation of indoles to 2-oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Dependence of photoionization quantum yield of indole and tryptophan in water on excitation wavelength | Scilit [scilit.com]
- 9. INFLUENCE OF THE ENVIRONMENT ON THE EXCITATION WAVELENGTH DEPENDENCE OF THE FLUORESCENCE QUANTUM YIELD OF INDOLE | Semantic Scholar [semanticscholar.org]
The Core Mechanisms of Action of Chlorinated Indole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanisms of action of chlorinated indole compounds, a diverse class of molecules with significant therapeutic potential. The presence of chlorine atoms on the indole scaffold can dramatically influence the biological activity of these compounds, leading to a range of effects from potent anticancer to antibacterial properties. This document will focus on two distinct classes of chlorinated indoles: the semi-synthetic camptothecin analogue, Lurtotecan, a topoisomerase I inhibitor, and the naturally occurring chlorinated bis-indole alkaloids, exemplified by dionemycin, which exhibit cytotoxic and antibacterial activities.
Chlorinated Indole Compounds as Topoisomerase I Inhibitors: The Case of Lurtotecan
Lurtotecan (formerly known as GI147211) is a semi-synthetic, water-soluble analogue of camptothecin, a natural indole alkaloid. Its mechanism of action is well-characterized and centers on the inhibition of DNA topoisomerase I, a critical enzyme in DNA replication and transcription.
Mechanism of Action: Stabilization of the Topoisomerase I-DNA Cleavable Complex
Topoisomerase I relieves torsional stress in DNA by inducing transient single-strand breaks. The enzyme cleaves a phosphodiester bond in the DNA backbone, forming a covalent intermediate known as the "cleavable complex". Lurtotecan exerts its cytotoxic effect by binding to and stabilizing this topoisomerase I-DNA complex.[1][2] This stabilization prevents the religation of the DNA strand, leading to an accumulation of single-strand breaks.[1][3]
When a DNA replication fork encounters this stabilized ternary complex (Lurtotecan-Topoisomerase I-DNA), the single-strand break is converted into a cytotoxic double-strand break.[3][4] This irreversible DNA damage triggers a cascade of cellular responses, including cell cycle arrest, primarily in the S phase, and ultimately, the induction of apoptosis (programmed cell death).[1][5]
Signaling Pathway of Lurtotecan-Induced Apoptosis
The induction of double-strand DNA breaks by Lurtotecan activates DNA damage response pathways, leading to the initiation of the intrinsic apoptotic pathway. This process involves the activation of a cascade of caspases, which are cysteine proteases that execute the apoptotic program.
Quantitative Data: Cytotoxicity of Lurtotecan and Related Compounds
The cytotoxic potential of topoisomerase I inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Lurtotecan | NCI-H510A | Small-Cell Lung Cancer | ~1.1 nM | [6] |
| Lurtotecan | NCI-H82 | Small-Cell Lung Cancer | ~1.6 nM | [6] |
| Irinotecan | LoVo | Colorectal Cancer | 15.8 µM | [7] |
| Irinotecan | HT-29 | Colorectal Cancer | 5.17 µM | [7] |
| SN-38 (active metabolite of Irinotecan) | LoVo | Colorectal Cancer | 8.25 nM | [7] |
| SN-38 (active metabolite of Irinotecan) | HT-29 | Colorectal Cancer | 4.50 nM | [7] |
| Irinotecan | HT29 | Colon Cancer | 200 µg/ml (30 min exposure) | [8] |
| Irinotecan | NMG64/84 | Colon Cancer | 160 µg/ml (30 min exposure) | [8] |
| Irinotecan | COLO-357 | Pancreatic Cancer | 100 µg/ml (30 min exposure) | [8] |
| Irinotecan | MIA PaCa-2 | Pancreatic Cancer | 400 µg/ml (30 min exposure) | [8] |
| Irinotecan | PANC-1 | Pancreatic Cancer | 150 µg/ml (30 min exposure) | [8] |
Chlorinated Bis-indole Alkaloids: Cytotoxic and Antibacterial Agents
A distinct class of chlorinated indoles are the bis-indole alkaloids, often isolated from marine organisms. These compounds, such as dionemycin, have demonstrated potent antibacterial and cytotoxic activities.[9] While their precise molecular targets are not as well-defined as that of Lurtotecan, evidence suggests the induction of apoptosis as a key mechanism for their cytotoxicity.
Mechanism of Action: A Focus on Cytotoxicity and Antibacterial Effects
Chlorinated bis-indole alkaloids exhibit a broad spectrum of biological activities. The presence and position of the chlorine atom on the indole ring are often crucial for their potency.[9]
-
Cytotoxic Activity: These compounds induce cell death in various human cancer cell lines. The underlying mechanism is believed to involve the activation of apoptotic pathways, though the specific initiating signals and downstream effectors are still under investigation.
-
Antibacterial Activity: Certain chlorinated bis-indole alkaloids show significant activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9] The mechanism of bacterial cell death is likely different from the apoptotic pathway in eukaryotic cells and may involve disruption of the cell membrane or inhibition of essential bacterial enzymes.
Quantitative Data: Bioactivity of Dionemycin
Dionemycin is a representative chlorinated bis-indole alkaloid with documented cytotoxic and antibacterial properties.
Table 2: Cytotoxicity of Dionemycin [9]
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H460 | Human Large Cell Lung Cancer | 3.1 |
| MDA-MB-231 | Human Breast Adenocarcinoma | 4.2 |
| HCT-116 | Human Colon Carcinoma | 3.8 |
| HepG2 | Human Hepatocellular Carcinoma | 11.2 |
| MCF10A | Non-cancerous Breast Epithelial | 5.5 |
Table 3: Antibacterial Activity of Dionemycin against MRSA [9]
| MRSA Strain | Source | MIC (µg/mL) |
| Strain 1 | Human | 1 |
| Strain 2 | Human | 2 |
| Strain 3 | Human | 1 |
| Strain 4 | Pig | 2 |
| Strain 5 | Pig | 1 |
| Strain 6 | Pig | 1 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanisms of action of chlorinated indole compounds.
Topoisomerase I Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of topoisomerase I.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase I enzyme, and the test compound at various concentrations in a reaction buffer (typically containing Tris-HCl, KCl, MgCl2, EDTA, and BSA).
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K to digest the enzyme.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel to separate the different DNA topoisomers.
-
Visualization: Visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. An effective inhibitor will prevent the relaxation of the supercoiled DNA, resulting in a band that migrates further down the gel compared to the control with active enzyme and no inhibitor.[10][11]
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., NCI-H460) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the chlorinated indole compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol (Broth Microdilution Method):
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., MRSA) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: Perform a serial two-fold dilution of the chlorinated indole compound in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[12][13]
Apoptosis Detection Assays
Several assays can be employed to confirm that cell death is occurring via apoptosis.
3.4.1. DNA Fragmentation Assay
A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments.
Protocol:
-
Cell Lysis: Lyse the treated and control cells to release the cellular contents.
-
DNA Extraction: Extract the DNA from the cell lysates.
-
Agarose Gel Electrophoresis: Run the extracted DNA on an agarose gel.
-
Visualization: Visualize the DNA under UV light. Apoptotic cells will show a characteristic "ladder" pattern of DNA fragments, while necrotic or healthy cells will show a high molecular weight band or a smear, respectively.[2][14]
3.4.2. Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7.
Protocol:
-
Cell Lysis: Lyse the cells to release the caspases.
-
Substrate Addition: Add a specific fluorogenic or colorimetric substrate for the caspase of interest (e.g., a substrate containing the DEVD sequence for caspase-3/7).
-
Incubation: Incubate the mixture to allow the active caspases to cleave the substrate.
-
Signal Detection: Measure the fluorescence or absorbance of the cleaved substrate. An increase in signal indicates an increase in caspase activity, which is indicative of apoptosis.[5][15][16]
3.4.3. Western Blot for Apoptosis Markers
Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis.
Protocol:
-
Protein Extraction: Extract total protein from treated and untreated cells.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, or members of the Bcl-2 family), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the protein bands using a chemiluminescent substrate. An increase in the levels of cleaved caspases and PARP, or changes in the ratio of pro- to anti-apoptotic Bcl-2 family proteins, confirms the induction of apoptosis.[1][17][18]
Conclusion
Chlorinated indole compounds represent a promising and versatile scaffold for the development of new therapeutic agents. Their mechanisms of action are varied, ranging from the well-defined inhibition of topoisomerase I by compounds like Lurtotecan to the broader cytotoxic and antibacterial effects of chlorinated bis-indole alkaloids. The presence of chlorine atoms is often a key determinant of their biological activity. A thorough understanding of their molecular mechanisms, supported by robust experimental data, is crucial for the continued development and optimization of these compounds as potential drugs for the treatment of cancer and infectious diseases. Further research into the specific molecular targets of cytotoxic bis-indole alkaloids will undoubtedly open new avenues for drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. scribd.com [scribd.com]
- 5. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pre-clinical evaluation of the activity of irinotecan as a basis for regional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chlorinated bis-indole alkaloids from deep-sea derived Streptomyces sp. SCSIO 11791 with antibacterial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. idexx.dk [idexx.dk]
- 14. An update to DNA ladder assay for apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Apoptosis western blot guide | Abcam [abcam.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
Unveiling Nature's Arsenal: A Technical Guide to the Discovery and Isolation of Halogenated Indole Alkaloids
For Immediate Release
A comprehensive technical guide offering researchers, scientists, and drug development professionals an in-depth exploration of the discovery, isolation, and biological significance of halogenated indole alkaloids. This whitepaper provides a detailed overview of experimental protocols, data analysis, and the intricate signaling pathways modulated by these potent marine-derived compounds.
Halogenated indole alkaloids, a diverse class of natural products primarily sourced from marine organisms, have garnered significant attention in the scientific community for their potent and varied biological activities. These activities range from anticancer and anti-inflammatory to antimicrobial and neuroactive properties, positioning them as promising candidates for novel drug discovery and development. This guide delves into the core methodologies and scientific understanding surrounding these fascinating molecules, with a particular focus on securamines, manzamine A, and bromopyrrole alkaloids.
From Ocean Depths to Laboratory Benches: The Journey of Discovery
The discovery of halogenated indole alkaloids is a testament to the vast, untapped chemical diversity of the marine environment. Organisms such as sponges, bryozoans, and tunicates have evolved to produce these complex molecules as defense mechanisms. The initial identification of these compounds often involves bioassay-guided fractionation of extracts from these marine invertebrates. This process systematically separates the complex mixture of molecules based on their chemical properties, with each fraction being tested for a specific biological activity. This iterative process ultimately leads to the isolation of the pure, active compound.
The structural elucidation of these novel molecules is a critical step, relying heavily on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable tools that allow researchers to piece together the intricate atomic framework of these alkaloids, including the precise location of the halogen atoms (bromine, chlorine, or iodine) that are often crucial for their biological function.[1]
Mastering the Art of Isolation: Detailed Experimental Protocols
The successful isolation and purification of halogenated indole alkaloids are paramount for their subsequent study. The following sections provide detailed methodologies for the extraction and purification of key examples.
Isolation of Securamines from Securiflustra securifrons
Securamines are a class of complex halogenated indole-imidazole alkaloids isolated from the marine bryozoan Securiflustra securifrons.[2][3] While a detailed, step-by-step protocol is often specific to the research lab and the particular batch of the organism, a general workflow can be outlined.
Experimental Workflow for Securamine Isolation
Isolation of Manzamine A from Haliclona sp.
Manzamine A, a β-carboline alkaloid with potent anticancer and anti-inflammatory properties, is typically isolated from marine sponges of the genus Haliclona.[4][5][6] The purification process often involves a combination of solvent extraction and multiple chromatographic steps.[7][8][9]
Experimental Protocol for Manzamine A Isolation:
-
Extraction: The sponge material is soaked in acetone to extract the bioactive compounds.[4][10] The resulting crude extract is obtained after solvent evaporation.
-
Liquid-Liquid Extraction: The crude extract is subjected to liquid-liquid partitioning, for example, between n-butanol and water, to separate compounds based on their polarity.[9]
-
Vacuum Liquid Chromatography (VLC): The organic-soluble fraction is then subjected to VLC on silica gel, eluting with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient).[7]
-
Crystallization: Fractions containing manzamine A, as identified by thin-layer chromatography (TLC) and spectroscopic analysis, can sometimes be purified further by crystallization from a suitable solvent system (e.g., methanol).[7][8]
-
High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, reversed-phase HPLC is often employed.
| Parameter | Value/Description |
| Starting Material | Freeze-dried Haliclona sp. sponge |
| Extraction Solvent | Acetone or Methanol/Dichloromethane |
| Initial Chromatography | Vacuum Liquid Chromatography (Silica Gel) |
| Final Purification | Crystallization and/or Reversed-Phase HPLC |
Table 1: Summary of Key Parameters for Manzamine A Isolation.
Isolation of Bromopyrrole Alkaloids from Agelas sp.
Sponges of the genus Agelas are a rich source of bromopyrrole alkaloids, which exhibit a wide range of biological activities, including antimicrobial and anti-biofilm properties.[11][12][13] The isolation of these compounds typically follows a bioassay-guided fractionation approach.[11]
Experimental Protocol for Bromopyrrole Alkaloid Isolation:
-
Extraction: The freeze-dried and ground sponge material is exhaustively extracted with a mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂).[13]
-
Fractionation: The crude extract is fractionated using column chromatography on silica gel with a solvent gradient of increasing polarity.
-
Size-Exclusion Chromatography: Active fractions are further purified by size-exclusion chromatography on a Sephadex LH-20 column, eluting with a solvent such as methanol.[11]
-
High-Performance Liquid Chromatography (HPLC): Final purification of the individual bromopyrrole alkaloids is achieved using preparative reversed-phase HPLC.[11]
| Parameter | Value/Description |
| Starting Material | Freeze-dried Agelas sp. sponge |
| Extraction Solvent | Methanol/Dichloromethane (1:1) |
| Primary Chromatography | Silica Gel Column Chromatography |
| Secondary Chromatography | Sephadex LH-20 |
| Final Purification | Reversed-Phase HPLC |
Table 2: Summary of Key Parameters for Bromopyrrole Alkaloid Isolation.
Elucidating Biological Activity: Key Experimental Assays
Determining the biological activity of isolated halogenated indole alkaloids is a crucial step in the drug discovery pipeline. A variety of in vitro assays are employed to assess their potential therapeutic effects.
Cytotoxicity Assays (MTT and SRB Assays)
The cytotoxicity of compounds like securamines and manzamine A against cancer cell lines is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assays.[14][15][16][17][18]
MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well.
-
Formazan Solubilization: Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The intensity of the color is proportional to the number of viable cells.
| Assay | Principle | Endpoint |
| MTT | Mitochondrial reductase activity | Colorimetric (Formazan production) |
| SRB | Staining of total cellular protein | Colorimetric (Bound SRB) |
Table 3: Comparison of Common Cytotoxicity Assays.
Kinase Inhibition Assays
Many indole alkaloids, such as the meridianins, exhibit their biological effects by inhibiting protein kinases.[19][20][21][22] Kinase inhibition assays are therefore essential to characterize their mechanism of action.
Kinase Inhibition Assay Workflow
Anti-inflammatory Assays
The anti-inflammatory potential of halogenated indole alkaloids can be assessed using various in vitro and in vivo models. A common in vitro approach involves measuring the inhibition of inflammatory mediators, such as nitric oxide (NO) or prostaglandins, in cell-based assays.
Unraveling the Mechanism: Signaling Pathways
Understanding the molecular targets and signaling pathways affected by these alkaloids is crucial for their development as therapeutic agents.
Manzamine A
Manzamine A has been shown to modulate several key signaling pathways implicated in cancer and inflammation. It can inhibit the activity of glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5).[1] Furthermore, it has been demonstrated to interfere with the PI3K/AKT signaling pathway and inhibit the activity of the transcription factor NF-κB.[7] A significant mechanism of action for manzamine A is its ability to target vacuolar ATPases, leading to the inhibition of autophagy, a process that cancer cells often rely on for survival.[23]
Signaling Pathways Targeted by Manzamine A
Bromopyrrole Alkaloids
The biological targets of bromopyrrole alkaloids are diverse and include G-protein coupled receptors (GPCRs) such as adrenergic and histamine receptors.[24][25] This interaction highlights their potential for development as modulators of neurological and physiological processes.
Securamines
The precise mechanism of action for the cytotoxic effects of securamines is still under investigation, making them an exciting area for future research.[2][26] Their complex structure and potent activity suggest that they may interact with novel cellular targets.
Conclusion and Future Directions
Halogenated indole alkaloids from marine sources represent a rich and largely unexplored reservoir of potential drug leads. The methodologies outlined in this guide provide a framework for the discovery, isolation, and characterization of these remarkable compounds. Further research into their mechanisms of action and the development of sustainable methods for their production, including synthetic and biosynthetic approaches, will be critical in translating the promise of these marine treasures into tangible therapeutic benefits for human health. The continued exploration of the ocean's biodiversity, coupled with advancements in analytical and screening technologies, will undoubtedly lead to the discovery of new and even more potent halogenated indole alkaloids in the years to come.
References
- 1. Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. An oxidative photocyclization approach to the synthesis of Securiflustra securifrons alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring manzamine a: a promising anti-lung cancer agent from marine sponge Haliclona sp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The manzamine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring manzamine a: a promising anti-lung cancer agent from marine sponge Haliclona sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Manzamine-A Alters In Vitro Calvarial Osteoblast Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Marine Natural Product Manzamine A Inhibits Cervical Cancer by Targeting the SIX1 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. THE MANZAMINE ALKALOIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Manzamine A Exerts Anticancer Activity against Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. Marmaricines A-C: Antimicrobial Brominated Pyrrole Alkaloids from the Red Sea Marine Sponge Agelas sp. aff. marmarica - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bromopyrrole alkaloids from a marine sponge Agelas sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT (Assay protocol [protocols.io]
- 16. broadpharm.com [broadpharm.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of New Meridianin/Leucettine-Derived Hybrid Small Molecules as Nanomolar Multi-Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Total synthesis and biological evaluation of the marine bromopyrrole alkaloid dispyrin: elucidation of discrete molecular targets with therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Biosynthesis, Asymmetric Synthesis, and Pharmacology Including Cellular Targets of the Pyrrole-2-Aminoimidazole Marine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
A Comprehensive Technical Review of 6-Chloroindole Derivatives: Synthesis, Biological Activities, and Therapeutic Potential
Introduction
6-Chloroindole is a halogenated derivative of indole, a prominent heterocyclic aromatic compound found in numerous natural and synthetic bioactive molecules.[1][2][3] The presence of a chlorine atom at the 6-position of the indole ring significantly influences its electronic properties and reactivity, making it a valuable building block in medicinal chemistry and materials science.[1] 6-Chloroindole and its derivatives have garnered substantial interest from the scientific community due to their diverse and potent biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5][6][7] This technical guide provides an in-depth review of the synthesis, physicochemical properties, biological activities, and therapeutic applications of 6-chloroindole derivatives, with a focus on quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.
Synthesis of 6-Chloroindole and its Derivatives
The synthesis of the 6-chloroindole scaffold can be achieved through various chemical routes. Once the core is formed, it can be further modified at different positions to generate a library of derivatives with diverse functionalities.
Core Synthesis Methodologies
Several methods have been reported for the synthesis of the 6-chloroindole core. One common approach involves the cyclization of appropriately substituted anilines or nitrotoluenes.
Method 1: From 4-Chloro-2-nitrotoluene
A widely used method starts from 4-chloro-2-nitrotoluene. This multi-step synthesis involves the formation of an enamine intermediate followed by reductive cyclization.[8]
-
Step 1: Enamine Formation: 4-Chloro-2-nitrotoluene is reacted with a reagent like N,N-dimethylformamide dimethyl acetal (DMFDMA) to form an enamine.
-
Step 2: Reductive Cyclization: The resulting enamine intermediate is then treated with a reducing agent, such as hydrazine, to induce cyclization and form the 6-chloroindole ring.[8]
Method 2: From 6-chloro-2-indanone
Another synthetic route utilizes the reduction of a 6-chloro-2-indanone precursor.
-
Step 1: Reduction: 6-chloro-2-indanone is reduced using a suitable reducing agent like pinacolborane in the presence of a catalyst.[8]
Derivatization of the 6-Chloroindole Core
The 6-chloroindole scaffold can be functionalized at various positions, most commonly at the N-1, C-2, and C-3 positions, to generate diverse derivatives.
-
N-Alkylation: The nitrogen atom of the indole ring can be alkylated using alkyl halides in the presence of a base.[9]
-
C-3 Acylation: The C-3 position is susceptible to electrophilic substitution, allowing for the introduction of acyl groups.[10]
-
Vilsmeier-Haack Reaction: This reaction can be used to introduce a formyl group at the C-3 position.[9]
Physicochemical Properties of 6-Chloroindole
The fundamental physicochemical properties of 6-chloroindole are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClN | [2][3] |
| Molecular Weight | 151.59 g/mol | [2][3] |
| CAS Number | 17422-33-2 | [2][3] |
| Appearance | Solid | |
| Melting Point | 87-90 °C | |
| Solubility | Soluble in ethanol |
Biological and Pharmacological Activities
6-Chloroindole derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for drug development.
Anticancer Activity
A significant body of research has focused on the anticancer potential of 6-chloroindole derivatives. These compounds have shown cytotoxicity against various cancer cell lines.
-
Platinum and Palladium Complexes: Platinum(II) and palladium(II) complexes incorporating chloro-substituted 7-azaindole ligands have been synthesized and evaluated for their antiproliferative activity. The platinum complex, trans-[PtCl₂(5ClL)₂], exhibited notable activity against the HT-29 colon cancer cell line with an IC₅₀ value of 6.39 ± 1.07 µM.[6]
-
Spiro-γ-Lactams: Novel spiro-γ-lactam derivatives containing a 6-chloroindole moiety have been synthesized. Compound 7l displayed high cytotoxicity against HCT116 cells with an IC₅₀ of 5.59 ± 0.78 μM.[11]
-
Dishevelled 1 (DVL1) Inhibition: A 5-chloroindole derivative, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, was identified as an inhibitor of DVL1, a key protein in the WNT signaling pathway. This compound, (S)-1, inhibited the growth of HCT116 colon cancer cells with an EC₅₀ of 7.1 ± 0.6 μM.[12]
-
Betulin Derivatives: 28-indole-betulin derivatives, where the indole moiety is attached to a betulin scaffold, have been synthesized. The presence of a chlorine atom at the C-5 position of the indole ring led to increased activity against MIAPaCa, PA-1, and SW620 cancer cells, with EC₅₀ values ranging from 2.44–2.70 µg/mL.[13]
Table of Anticancer Activity Data
| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀/EC₅₀) | Reference |
| trans-[PtCl₂(5ClL)₂] | HT-29 (Colon) | IC₅₀ = 6.39 ± 1.07 µM | [6] |
| trans-[PdCl₂(5ClL)₂] | HT-29 (Colon) | IC₅₀ = 60.25 ± 3.82 µM | [6] |
| Compound 7l (Spiro-γ-Lactam) | HCT116 (Colon) | IC₅₀ = 5.59 ± 0.78 μM | [11] |
| (S)-1 (DVL1 Inhibitor) | HCT116 (Colon) | EC₅₀ = 7.1 ± 0.6 μM | [12] |
| 5-Chloro-indole-betulin derivative | MIAPaCa, PA-1, SW620 | EC₅₀ = 2.44–2.70 µg/mL | [13] |
Antimicrobial and Antifungal Activity
6-Chloroindole derivatives have also shown significant promise as antimicrobial and antifungal agents.
-
Activity against Uropathogenic E. coli (UPEC): 4-chloroindole and 5-chloroindole derivatives have been investigated for their ability to inhibit biofilm formation and virulence in UPEC. These compounds were found to have a Minimum Inhibitory Concentration (MIC) of 75 μg/ml and inhibited biofilm formation by an average of 67% at a concentration of 20 μg/ml.[7][14] They also inhibited swarming and swimming motilities, which are crucial for bacterial colonization.[14]
-
Broad-Spectrum Activity: Chloroindoles have also demonstrated antimicrobial activity against other nosocomial pathogens, including S. aureus, P. aeruginosa, C. albicans, and A. baumannii.[7] 4-chloroindole showed potent activity with a MIC of 50 μg/ml against S. aureus, A. baumannii, and C. albicans.[7]
-
Fungicidal Potential: 6-bromoindole derivatives have been evaluated for their antifungal activity against Botrytis cinerea and Monilinia fructicola. While 6-bromoindole itself was a potent inhibitor of mycelial growth, its acetylated derivative, 3-acetyl-6-bromoindole, was a strong inhibitor of conidial germination, suggesting its potential as a preventive agent.[10]
Table of Antimicrobial and Antifungal Activity Data
| Compound/Derivative | Microorganism | Activity (MIC/EC₅₀) | Reference |
| 4-chloroindole, 5-chloroindole | Uropathogenic E. coli | MIC = 75 μg/ml | [7][14] |
| 4-chloroindole | S. aureus, A. baumannii, C. albicans | MIC = 50 μg/ml | [7] |
| 5-chloroindole | S. aureus, C. albicans | MIC = 100 μg/ml | [7] |
| 5-chloroindole | A. baumannii | MIC = 50 μg/ml | [7] |
| 6-bromoindole | Botrytis cinerea | EC₅₀ = 11.62 µg/mL (mycelial growth) | [10] |
| 6-bromoindole | Monilinia fructicola | EC₅₀ = 18.84 µg/mL (mycelial growth) | [10] |
| 3-acetyl-6-bromoindole | Botrytis cinerea | 100% inhibition of conidial germination | [10] |
| 3-acetyl-6-bromoindole | Monilinia fructicola | 96% inhibition of conidial germination | [10] |
Antiviral Activity
The antiviral properties of 6-chloroindole derivatives have been explored against several viruses.
-
Against Human Cytomegalovirus (HCMV) and Herpes Simplex Virus Type-1 (HSV-1): A series of 3-substituted 2,5,6-trichloroindole nucleosides were synthesized and tested for their antiviral activity. It was found that hydrogen bonding at the 3-position is crucial for antiviral activity.[5] Analogues with non-hydrogen-bonding substituents at this position were significantly less active.[5]
-
Against SARS-CoV-2: Indole chloropyridinyl ester derivatives have been identified as potent inhibitors of the SARS-CoV-2 3CL protease (3CLpro), an essential enzyme for viral replication.[15] Compound 1 in this series exhibited a SARS-CoV-2 3CLpro inhibitory IC₅₀ value of 250 nM and an antiviral EC₅₀ value of 2.8 μM in VeroE6 cells.[15] Further modifications, such as the introduction of a 6-methyl group on the indole ring, maintained potent antiviral activity (EC₅₀ = 3.1 μM).[15]
Table of Antiviral Activity Data
| Compound/Derivative | Virus | Target | Activity (IC₅₀/EC₅₀) | Reference |
| 3-methyl-2,5,6-trichloro-1-(beta-D-ribofuranosyl)indole | HCMV | - | IC₅₀ = 32 µM | [5] |
| 5'-O-acyl analogue of FTCRI | HCMV | - | IC₅₀ < 0.1 µM | [5] |
| Compound 1 (Indole chloropyridinyl ester) | SARS-CoV-2 | 3CLpro | IC₅₀ = 250 nM | [15] |
| Compound 1 (Indole chloropyridinyl ester) | SARS-CoV-2 | - | EC₅₀ = 2.8 µM | [15] |
| Compound 7h (6-methyl indole derivative) | SARS-CoV-2 | - | EC₅₀ = 3.1 µM | [15] |
Anti-inflammatory Activity
Amide derivatives of (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid, which can be considered related structures, have been synthesized and screened for their anti-inflammatory activities. These compounds showed prolonged activity, exceeding that of the standard drug indomethacin, with milder gastrointestinal side effects.[4] Compound 6y showed the best activity profile with an ED₃₀ of 6.45 mg/kg.[4]
Applications in Drug Discovery and Materials Science
The versatile chemical nature and broad biological activity spectrum of 6-chloroindole derivatives make them highly attractive for various applications.
Drug Discovery
6-chloroindole serves as a key intermediate and a privileged scaffold in the design and synthesis of novel therapeutic agents.[1] Its derivatives are being actively investigated for the treatment of:
-
Cancer: As cytotoxic agents and inhibitors of key signaling pathways.[6][11][12]
-
Infectious Diseases: As potent antimicrobial, antifungal, and antiviral drugs.[5][7][10][15]
-
Inflammatory Disorders: As anti-inflammatory agents with potentially improved safety profiles.[4]
The ability to readily modify the 6-chloroindole core allows for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).
Materials Science
Beyond pharmaceuticals, 6-chloroindole is utilized in the field of materials science.
-
Polymers: Poly(6-chloroindole) is a derivative of polyindole, a conductive polymer. The presence of the chlorine substituent imparts unique properties to the polymer, which has applications in electrochromic devices, supercapacitors, and sensors.[16]
-
Dyes: The 6-chloroindole moiety can be incorporated into dye molecules, potentially enhancing their properties.[1]
Experimental Protocols
This section provides detailed methodologies for some of the key experiments cited in this review.
Synthesis of 6-Chloroindole (Method 1)
-
Materials: 4-Chloro-2-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMFDMA), acetonitrile, methanol, hydrazine.[8]
-
Procedure:
-
To a solution of 4-chloro-2-nitrotoluene (0.039 mol) in acetonitrile (80 ml), add DMFDMA (0.193 mol).
-
Heat the reaction mixture to reflux at 85-95°C for 5 hours.
-
After cooling, evaporate the solvent. Wash the crude product with water and a small amount of ethanol to obtain the enamine intermediate.
-
Add the intermediate to methanol (118 ml) containing 10 wt% hydrazine (0.36 mol).
-
Heat the mixture to 50°C and maintain for 8 hours.
-
Cool to room temperature and evaporate the solvent to obtain 6-chloroindole.[8]
-
Antimicrobial Susceptibility Testing (MIC Assay)
-
Principle: The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Procedure (General):
-
Prepare a series of two-fold dilutions of the test compound (e.g., 4-chloroindole) in a suitable growth medium (e.g., Nutrient Broth for bacteria).
-
Inoculate each dilution with a standardized suspension of the target microorganism (e.g., UPEC at 10⁶ CFU/ml).[7]
-
Include a positive control (microorganism in medium without the compound) and a negative control (medium only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Procedure (General):
-
Seed cancer cells (e.g., HCT116) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., a spiro-γ-lactam derivative) for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Visualizations
Generalized Synthetic Pathway for 6-Chloroindole Derivatives
Caption: Generalized synthetic routes to 6-chloroindole and its derivatives.
Overview of Biological Activities of 6-Chloroindole Derivatives
Caption: Spectrum of biological activities of 6-chloroindole derivatives.
Workflow for In Vitro Biological Screening
Caption: Typical workflow for in vitro screening of bioactive compounds.
6-Chloroindole and its derivatives represent a versatile and highly valuable class of heterocyclic compounds with a wide array of applications, particularly in the realm of drug discovery. The synthetic accessibility of the 6-chloroindole core and the ease of its further derivatization allow for the creation of large and diverse compound libraries for biological screening. The potent anticancer, antimicrobial, antiviral, and anti-inflammatory activities demonstrated by various 6-chloroindole derivatives underscore their potential as scaffolds for the development of novel therapeutics. Future research in this area will likely focus on optimizing the pharmacological properties of these compounds, elucidating their mechanisms of action, and advancing the most promising candidates through preclinical and clinical development. The continued exploration of 6-chloroindole chemistry is poised to yield new and effective treatments for a range of human diseases.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 6-Chloroindole [webbook.nist.gov]
- 3. 6-Chloroindole [webbook.nist.gov]
- 4. Synthesis and biological evaluation of amide derivatives of (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid as potential anti-inflammatory agents with lower gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antiviral activity of certain 3-substituted 2,5,6-trichloroindole nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. bhu.ac.in [bhu.ac.in]
- 10. Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Page loading... [guidechem.com]
Toxicological Profile of (6-Chloro-1H-indol-2-yl)methanol: A Technical Guide
Disclaimer: This document provides a comprehensive overview of the potential toxicological profile of (6-Chloro-1H-indol-2-yl)methanol. Due to a lack of publicly available, in-depth toxicological studies on this specific molecule, this guide synthesizes available data on structurally related compounds and outlines a predictive toxicological assessment based on established scientific principles. The information herein is intended for researchers, scientists, and drug development professionals and should not be considered a definitive safety assessment.
Introduction
This compound is a halogenated indole derivative. The indole scaffold is a core component of many biologically active compounds, both natural and synthetic. The introduction of a chlorine atom at the 6-position and a methanol group at the 2-position of the indole ring can significantly influence its metabolic stability, pharmacokinetic properties, and toxicological profile. This guide aims to provide a structured approach to understanding the potential hazards associated with this compound by examining data from its parent compound, indole-2-methanol, and other chlorinated indole analogs.
Physicochemical Properties
A comprehensive toxicological assessment begins with an understanding of the compound's physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME).
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₉H₈ClNO | - |
| Molecular Weight | 181.62 g/mol | - |
| Appearance | Solid (predicted) | - |
| Water Solubility | Low to moderate (predicted) | - |
| LogP | 1.5 - 2.5 (predicted) | - |
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), a preliminary hazard assessment can be inferred from data on analogous compounds.
Table 1: GHS Hazard Classifications of Structurally Related Compounds
| Compound | CAS Number | GHS Pictograms | Hazard Statements |
| 1H-Indole-2-methanol | 24621-70-3 | Danger | H318: Causes serious eye damage.[1] |
| 6-Chloro-2,3-dihydro-1H-indole hydrochloride | 89978-84-7 | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2] |
| 6-Chloro-2-methyl-1H-indole | 6127-17-9 | Danger | H301: Toxic if swallowed.[3] |
From this data, it is reasonable to hypothesize that this compound may exhibit acute oral toxicity, and cause skin and eye irritation. A Safety Data Sheet (SDS) for this compound is available and should be consulted for more specific handling information[4].
Proposed Toxicological Assessment Workflow
Given the absence of direct toxicological data, a tiered assessment strategy is proposed. This workflow provides a logical progression from computational predictions to in vitro and potentially in vivo studies to characterize the toxicological profile of this compound.
Figure 1: Proposed tiered toxicological assessment workflow.
Potential Toxicological Endpoints
Acute Toxicity
Structurally related chlorinated indoles exhibit acute oral toxicity[2][3]. Therefore, it is crucial to determine the acute toxicity of this compound.
Genotoxicity
The potential for a novel compound to induce genetic mutations is a critical toxicological endpoint. The indole nucleus is present in some known mutagens, and chlorination can sometimes enhance genotoxic potential.
Carcinogenicity
There is no direct evidence to suggest that this compound is carcinogenic. However, a thorough genotoxicity assessment is often a prerequisite for evaluating carcinogenic risk.
Reproductive and Developmental Toxicity
The effects of this compound on reproduction and development are unknown.
Experimental Protocols
The following are generalized protocols for key in vitro toxicological assays that would be applicable in the assessment of this compound.
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of the test compound by measuring its ability to induce reverse mutations in different strains of Salmonella typhimurium and Escherichia coli.
Methodology:
-
Strains: A panel of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) should be used to detect different types of mutations.
-
Metabolic Activation: The assay should be conducted with and without a mammalian metabolic activation system (e.g., rat liver S9 fraction) to identify metabolites that may be genotoxic.
-
Procedure:
-
The test compound is mixed with the bacterial culture and, if applicable, the S9 mix.
-
The mixture is poured onto minimal agar plates.
-
Plates are incubated for 48-72 hours.
-
The number of revertant colonies (mutated bacteria that can now grow on the minimal medium) is counted.
-
-
Controls: Positive and negative (vehicle) controls must be included.
-
Data Analysis: A dose-dependent increase in the number of revertant colonies, typically a two-fold or greater increase over the negative control, is considered a positive result.
In Vitro Micronucleus Assay
Objective: To detect chromosomal damage by identifying the formation of micronuclei in cultured mammalian cells.
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., CHO, V79, TK6, or HepG2) should be used.
-
Metabolic Activation: The assay should be performed with and without metabolic activation (S9 fraction).
-
Procedure:
-
Cells are exposed to various concentrations of the test compound for a defined period.
-
Following exposure, the cells are treated with a cytokinesis blocker (e.g., cytochalasin B) to allow for the identification of cells that have completed one cell division.
-
Cells are harvested, fixed, and stained.
-
The frequency of micronuclei in binucleated cells is scored using microscopy.
-
-
Controls: Positive and negative controls are essential.
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Signaling Pathways and Mechanisms of Toxicity
The specific signaling pathways affected by this compound are unknown. However, based on the structure, potential mechanisms of toxicity could involve:
-
Interaction with Cytochrome P450 Enzymes: The indole ring can be metabolized by CYPs, potentially leading to the formation of reactive metabolites. The chlorine substituent may influence the rate and site of metabolism.
-
Oxidative Stress: Some indole derivatives can induce oxidative stress.
-
Receptor-Mediated Effects: The indole nucleus is a privileged scaffold that can interact with various receptors.
The following diagram illustrates a generalized workflow for investigating the mechanism of action of a novel compound.
Figure 2: Generalized workflow for mechanism of toxicity investigation.
Conclusion
The toxicological profile of this compound has not been extensively characterized. However, based on data from structurally related compounds, there is a potential for acute oral toxicity, as well as skin and eye irritation. A comprehensive toxicological assessment, following a tiered approach from in silico predictions to in vitro and potentially in vivo studies, is necessary to fully understand the hazard profile of this compound. The experimental protocols and workflows outlined in this guide provide a framework for such an investigation. Researchers and drug development professionals should exercise appropriate caution when handling this compound and conduct a thorough risk assessment before use in any application.
References
- 1. (1H-indol-2-yl)methanol | C9H9NO | CID 98783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-chloro-2,3-dihydro-1H-indole hydrochloride | C8H9Cl2N | CID 18932875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Chloro-2-methyl-1H-indole | Sigma-Aldrich [sigmaaldrich.com]
- 4. (6-CHLORO-1H-INDOL-2-YL)-METHANOL - Safety Data Sheet [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of (6-Chloro-1H-indol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of (6-Chloro-1H-indol-2-yl)methanol, a valuable intermediate in pharmaceutical research. Two common synthetic routes are presented, starting from either 6-Chloro-1H-indole-2-carbaldehyde or Ethyl 6-chloro-1H-indole-2-carboxylate.
Quantitative Data Summary
While specific experimental data for this compound is not widely published, the following table summarizes key physical and spectroscopic properties. Data for the closely related analog (5-chloro-1H-indol-2-yl)methanol and the parent compound 1H-Indole-2-methanol are included for reference.
| Property | This compound | (5-chloro-1H-indol-2-yl)methanol (Analog) | 1H-Indole-2-methanol (Analog) |
| Molecular Formula | C₉H₈ClNO | C₉H₈ClNO | C₉H₉NO |
| Molecular Weight | 181.62 g/mol | 181.62 g/mol | 147.17 g/mol |
| CAS Number | 53590-58-2[1] | 53590-47-9 | 24621-70-3 |
| Melting Point (°C) | Data not available | Data not available | 72-78 |
| ¹H NMR | Data not available | See reference spectrum[2] | Data available |
| Yield | Dependent on protocol | --- | --- |
Experimental Protocols
Two primary methods for the synthesis of this compound are detailed below. These protocols are based on established chemical transformations for the reduction of aldehydes and esters.
Protocol 1: Reduction of 6-Chloro-1H-indole-2-carbaldehyde
This protocol describes the synthesis of this compound via the reduction of 6-Chloro-1H-indole-2-carbaldehyde using sodium borohydride (NaBH₄), a mild and selective reducing agent for aldehydes and ketones.[3]
Materials and Reagents:
-
6-Chloro-1H-indole-2-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 6-Chloro-1H-indole-2-carbaldehyde (1.0 eq) in methanol or ethanol (approximately 10-20 mL per gram of aldehyde). Stir the solution at room temperature until the aldehyde is completely dissolved.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 eq) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add deionized water to quench the excess NaBH₄.
-
Solvent Removal: Remove the bulk of the organic solvent (methanol or ethanol) under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous mixture, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and perform the extraction. Repeat the extraction two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash with deionized water, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Reduction of Ethyl 6-chloro-1H-indole-2-carboxylate
This protocol outlines the synthesis of this compound by the reduction of Ethyl 6-chloro-1H-indole-2-carboxylate using lithium aluminum hydride (LiAlH₄), a potent reducing agent capable of reducing esters to primary alcohols.[4] Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
Materials and Reagents:
-
Ethyl 6-chloro-1H-indole-2-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Deionized water
-
1 M Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Ice bath and heating mantle
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask under a nitrogen atmosphere. To the flask, add anhydrous THF, followed by the slow, portion-wise addition of LiAlH₄ (2.0-3.0 eq). Stir the resulting suspension.
-
Addition of Ester: Dissolve Ethyl 6-chloro-1H-indole-2-carboxylate (1.0 eq) in anhydrous THF in the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching (Fieser workup): Cool the reaction mixture to 0 °C in an ice bath. Cautiously and sequentially add the following dropwise while stirring vigorously:
-
'x' mL of water (where 'x' is the mass in grams of LiAlH₄ used).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water. This procedure should produce a granular precipitate that is easy to filter.
-
-
Filtration: Stir the mixture at room temperature for 30 minutes, then filter the solid aluminum salts through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Concentration: Combine the filtrate and washes and remove the solvent under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude this compound by column chromatography on silica gel or recrystallization.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound from 6-Chloro-1H-indole-2-carbaldehyde.
Caption: Synthesis workflow for this compound.
Reaction Signaling Pathway
The diagram below illustrates the chemical transformation from the starting material to the final product.
Caption: Reduction of the aldehyde to a primary alcohol.
References
Application Notes and Protocols for (6-Chloro-1H-indol-2-yl)methanol as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of (6-Chloro-1H-indol-2-yl)methanol as a versatile chemical intermediate in the synthesis of bioactive molecules. The protocols and data presented are intended to guide researchers in the efficient use of this building block for the development of novel therapeutic agents.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. The introduction of a chlorine atom at the 6-position of the indole ring can significantly modulate the physicochemical and pharmacological properties of the resulting molecules, often enhancing their potency and metabolic stability. This compound serves as a key starting material for the synthesis of a variety of functionalized 6-chloro-indole derivatives, including aldehydes, amines, and other elaborated structures that are precursors to potent kinase inhibitors and other targeted therapeutics.
Chemical Properties and Reactivity
This compound is a stable, solid compound. The primary alcohol functionality at the 2-position of the indole ring is the main site of chemical reactivity, allowing for a range of transformations.
Key Reactions:
-
Oxidation: The hydroxyl group can be readily oxidized to an aldehyde, providing a crucial handle for further synthetic manipulations such as reductive amination and olefination reactions.
-
Substitution: The hydroxyl group can be converted to a leaving group (e.g., tosylate, mesylate, or halide) to facilitate nucleophilic substitution reactions, enabling the introduction of various functional groups.
-
Alkylation: The indole nitrogen can be alkylated under basic conditions, although this can sometimes compete with reactions at the 2-position.
Applications in Medicinal Chemistry
Derivatives of this compound are valuable intermediates in the synthesis of compounds targeting various biological pathways implicated in diseases such as cancer and neurological disorders. The 6-chloro-indole core has been identified in several classes of kinase inhibitors, highlighting the importance of this scaffold in drug discovery.
Experimental Protocols
Protocol 1: Oxidation of this compound to 6-Chloro-1H-indole-2-carbaldehyde
This protocol describes the oxidation of the starting material to the corresponding aldehyde, a key intermediate for further derivatization.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Celite® (diatomaceous earth)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a suspension of activated MnO₂ (10 mmol) in DMF (30 mL) in a round-bottom flask, add this compound (1 mmol).
-
Stir the suspension at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite®.
-
Wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 6-Chloro-1H-indole-2-carbaldehyde.
Quantitative Data:
| Reactant | Product | Reagent | Solvent | Reaction Time | Temperature | Yield (%) |
| This compound | 6-Chloro-1H-indole-2-carbaldehyde | MnO₂ | DMF | 12 hours | Room Temp. | High |
Note: The yield is reported as "High" based on general literature for this type of reaction. Specific yields may vary depending on the scale and purity of reagents.
Protocol 2: Reductive Amination of 6-Chloro-1H-indole-2-carbaldehyde to Synthesize (6-Chloro-1H-indol-2-yl)methanamine Derivatives
This protocol outlines the synthesis of substituted amines from the aldehyde intermediate, a common step in the preparation of bioactive compounds.
Materials:
-
6-Chloro-1H-indole-2-carbaldehyde
-
Primary or secondary amine of choice
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Dissolve 6-Chloro-1H-indole-2-carbaldehyde (1 mmol) and the desired amine (1.2 mmol) in DCM or DCE in a round-bottom flask.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Aldehyde | Amine | Reducing Agent | Solvent | Yield (%) |
| 6-Chloro-1H-indole-2-carbaldehyde | e.g., Benzylamine | NaBH(OAc)₃ | DCM | 70-90% |
| 6-Chloro-1H-indole-2-carbaldehyde | e.g., Piperidine | NaBH₃CN | DCE | 65-85% |
Note: Yields are typical for this type of reaction and may vary.
Visualizations
Synthetic Workflow
The following diagram illustrates the key synthetic transformations starting from this compound.
Application of (6-Chloro-1H-indol-2-yl)methanol in the Synthesis of Novel Kinase Inhibitors
Application Note AN-2025-12-27
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including a wide array of kinase inhibitors. The strategic substitution on the indole ring plays a crucial role in modulating the potency, selectivity, and pharmacokinetic properties of these inhibitors. (6-Chloro-1H-indol-2-yl)methanol is a key starting material for the synthesis of a variety of kinase inhibitors due to the presence of the electron-withdrawing chloro group at the 6-position, which can influence the electronic properties of the indole ring and provide a handle for further functionalization. This indole derivative offers a versatile platform for creating compounds that can target the ATP-binding site of various kinases, which are critical targets in oncology and inflammatory diseases.[1]
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of kinase inhibitors. It includes synthetic strategies, experimental procedures, and representative data for analogous compounds, offering a comprehensive guide for researchers in drug discovery and development.
Synthetic Strategies and Applications
This compound can be elaborated into a diverse range of kinase inhibitor scaffolds through several key synthetic transformations. The primary functional groups available for modification are the hydroxyl group at the 2-position and the N-H of the indole ring. Additionally, the indole core itself can be further functionalized.
A common strategy involves the conversion of the primary alcohol to a more reactive group, such as an aldehyde or a halide, which can then participate in coupling reactions to build the desired inhibitor structure. Another approach is the N-alkylation or N-arylation of the indole nitrogen to introduce substituents that can interact with the kinase active site.
One exemplary application is the synthesis of inhibitors targeting kinases such as AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. While some syntheses of AMPK activators like PF-06409577 have started from 5-bromo-6-chloro-indole, the versatile nature of indole chemistry allows for the adaptation of synthetic routes starting from this compound.[2]
Experimental Protocols
Protocol 1: Oxidation of this compound to 6-Chloro-1H-indole-2-carbaldehyde
This protocol describes the oxidation of the starting material to form the corresponding aldehyde, a key intermediate for further reactions such as Wittig or condensation reactions.
Materials:
-
This compound
-
Manganese dioxide (MnO2)
-
Dichloromethane (DCM)
-
Celite
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM), add activated manganese dioxide (10 eq).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite, washing the pad with DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude 6-Chloro-1H-indole-2-carbaldehyde.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation of this compound Derivatives
This protocol outlines a general procedure for the N-alkylation of the indole core, which is a common step in the synthesis of many kinase inhibitors.
Materials:
-
A 6-chloro-1H-indole derivative (e.g., the product from Protocol 1)
-
An appropriate alkyl halide (e.g., benzyl bromide)
-
Sodium hydride (NaH) or potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of the 6-chloro-1H-indole derivative (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Suzuki-Miyaura Cross-Coupling for Arylation of the Indole Core
For the synthesis of more complex inhibitors, functionalization of the indole core, for example at the 5-position, is often required. This can be achieved through bromination followed by a Suzuki-Miyaura cross-coupling reaction. While the direct precursor is not this compound, this protocol is crucial for building kinase inhibitors based on the 6-chloro-indole scaffold. A similar approach was used in the synthesis of PF-06409577, which involved the Suzuki coupling of a 5-bromo-6-chloro-indole derivative.[2]
Materials:
-
A 5-bromo-6-chloro-indole derivative
-
An appropriate arylboronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))
-
Base (e.g., K2CO3 or Cs2CO3)
-
Solvent (e.g., dioxane/water or toluene/ethanol)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a reaction vessel, combine the 5-bromo-6-chloro-indole derivative (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following table summarizes the inhibitory activities of representative kinase inhibitors containing a chlorinated indole scaffold. While not all are directly synthesized from this compound, they exemplify the potential of this chemical motif in kinase inhibitor design.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| PF-06409577 | AMPK (Activator) | EC50 = 78 | [2] |
| A dual EGFR/SRC inhibitor (Compound 16) | EGFR | 1026 | [3][4] |
| SRC | 2 | [3][4] | |
| Uba6 Inhibitor | Uba6 | - | [5] |
| DYRK1A Inhibitor (Compound 5a) | DYRK1A | 2600 | [6] |
Visualization of Synthetic Pathways and Biological Mechanisms
Synthetic Workflow from this compound
Caption: Synthetic workflow for kinase inhibitors.
General Kinase Inhibition Signaling Pathway
Caption: Mechanism of kinase inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - Olgen - Current Medicinal Chemistry [consilium.orscience.ru]
- 5. US9593121B2 - Indole substituted pyrrolopyrimidinyl inhibitors of Uba6 - Google Patents [patents.google.com]
- 6. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: N-Alkylation of (6-Chloro-1H-indol-2-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indole scaffold is a privileged structure in a vast array of natural products and pharmaceutical agents.[1] Functionalization of the indole nitrogen (N-alkylation) is a critical transformation for modifying the pharmacological properties of indole-containing molecules. This document provides a detailed experimental procedure for the N-alkylation of (6-Chloro-1H-indol-2-yl)methanol. The described protocol utilizes a strong base to deprotonate the indole nitrogen, forming a nucleophilic indolate anion, which is subsequently alkylated by an appropriate electrophile. The presence of an electron-withdrawing chloro group on the indole ring can facilitate the deprotonation of the N-H bond.[2]
Reaction Scheme
The general scheme for the N-alkylation of this compound is depicted below. A strong base, such as sodium hydride (NaH), is used to deprotonate the indole nitrogen, followed by nucleophilic attack on an alkylating agent (R-X, where X is a leaving group like Br, I, or OTs).
Figure 1: General reaction scheme for the N-alkylation of this compound.
Experimental Protocol
This protocol is based on established methods for the N-alkylation of indoles, which generally provide high yields and selectivity for the N-alkylated product over the C3-alkylated isomer.[1][3]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | CAS Number | Notes |
| This compound | 181.62 | 105259-71-4 | Starting material |
| Sodium Hydride (60% in mineral oil) | 24.00 | 7646-69-7 | Strong base, handle with care |
| Alkylating Agent (R-X) | Varies | Varies | e.g., Alkyl bromide, iodide, or tosylate |
| Anhydrous Dimethylformamide (DMF) | 73.09 | 68-12-2 | Polar aprotic solvent |
| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | Extraction solvent |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 53.49 | 12125-02-9 | Quenching agent |
| Saturated aq. Sodium Chloride (Brine) | 58.44 | 7647-14-5 | Washing agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | Drying agent |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice-water bath
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Detailed Procedure
-
Preparation: To a dry, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous dimethylformamide (DMF) to a concentration of approximately 0.1–0.5 M.[2]
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during this step.[2]
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases. This indicates the formation of the indolate anion.[2]
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkylating agent (R-X, 1.1 eq.) dropwise to the flask.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS to determine completion.[2] For less reactive alkylating agents or sterically hindered substrates, heating may be required.[3]
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
-
Characterization: Confirm the structure of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Note on the Hydroxyl Group: The hydroxyl group at the C2-methanol substituent is less acidic than the N-H of the indole and typically does not interfere with N-alkylation under these conditions. However, if side reactions are observed, protection of the hydroxyl group (e.g., as a silyl ether) may be necessary prior to the N-alkylation step.
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for the N-alkylation reaction.
| Parameter | Value/Range | Notes |
| Molar Ratios | ||
| This compound | 1.0 eq. | Limiting reagent |
| Sodium Hydride (NaH) | 1.1 - 1.5 eq. | Ensures complete deprotonation[2] |
| Alkylating Agent (R-X) | 1.0 - 1.2 eq. | Slight excess to drive the reaction[2] |
| Reaction Conditions | ||
| Concentration | 0.1 - 0.5 M | In anhydrous DMF |
| Deprotonation Temperature | 0 °C to Room Temp. | Initial cooling is crucial for control |
| Alkylation Temperature | 0 °C to 80 °C | Substrate dependent; start at RT[3] |
| Reaction Time | 2 - 24 hours | Monitor by TLC/LC-MS |
| Expected Outcome | ||
| Yield | 70 - 95% | Highly dependent on the substrate and alkylating agent |
Troubleshooting
| Problem | Probable Cause | Suggested Solution |
| Low or No Product Formation | Incomplete deprotonation; impure/wet reagents. | Ensure anhydrous conditions. Use a sufficient excess of fresh NaH.[2] |
| C3-Alkylation Product Observed | Weak base or non-polar solvent. | Use a strong base (NaH) in a polar aprotic solvent (DMF) to favor N-alkylation.[2] |
| Reaction Stalls | Steric hindrance; unreactive alkylating agent. | Increase reaction temperature or switch to a more reactive alkylating agent (e.g., from R-Cl to R-I).[2] |
Safety Precautions
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle in an inert atmosphere and away from moisture.
-
Dimethylformamide (DMF): A potential skin irritant and teratogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Alkylating Agents: Many are toxic, corrosive, and/or lachrymatory. Handle with care in a fume hood.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Workflow for N-alkylation of this compound.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Haloindoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions involving 3-haloindoles. The indole scaffold is a privileged structure in medicinal chemistry, and the functionalization of the C3-position through cross-coupling reactions is a powerful tool for the synthesis of novel drug candidates and complex molecules. These methods offer a versatile and efficient means to form carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between a 3-haloindole and an organoboron reagent, typically a boronic acid or its ester. This reaction is widely used to synthesize 3-arylindoles, which are common motifs in biologically active compounds.
Data Presentation
| Entry | 3-Haloindole | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Iodoindole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | N-Me-3-iodoindole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 92 |
| 3 | N-Boc-3-bromoindole | 3-Pyridinylboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ | DMF | 90 | 24 | 85 |
| 4 | 3-Iodoindole | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 18 | 88 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A flame-dried Schlenk tube is charged with the 3-haloindole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The solvent is then added, followed by the palladium catalyst and ligand. The reaction mixture is heated to the specified temperature and stirred for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Visualization
General workflow for the Suzuki-Miyaura coupling reaction.
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction facilitates the coupling of 3-haloindoles with alkenes to form 3-vinylindoles. This reaction is a powerful tool for the synthesis of complex molecules containing substituted alkene moieties.
Data Presentation
| Entry | 3-Haloindole | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Ac-3-bromoindole | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 16 | 88 |
| 2 | 3-Iodoindole | Styrene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 24 | 75 |
| 3 | N-Ts-3-bromoindole | Methyl methacrylate | Pd(OAc)₂ (5) | - | NaOAc | DMA | 120 | 12 | 82 |
| 4 | 5-Bromo-3-iodoindole | Acrylonitrile | Pd(PPh₃)₄ (5) | - | Et₃N | Toluene | 110 | 20 | 79 |
Experimental Protocol: General Procedure for Heck-Mizoroki Reaction
To a sealed tube containing a magnetic stir bar are added the 3-haloindole (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst, the ligand (if required), and the base. The tube is sealed, and the solvent is added. The reaction mixture is then heated at the specified temperature for the indicated time. After cooling to room temperature, the mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford the desired product.[1]
Visualization
Catalytic cycle of the Heck-Mizoroki reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a 3-haloindole and a terminal alkyne, yielding 3-alkynylindoles. This reaction is particularly valuable for accessing linear, rigid structures often found in materials science and medicinal chemistry. A protocol for a nickel-catalyzed Sonogashira coupling of a 6-haloindole has been described, which can be adapted for 3-haloindoles.[2]
Data Presentation
| Entry | 3-Haloindole | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-TIPS-3-iodoindole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 95 |
| 2 | 3-Iodoindole | 1-Heptyne | Pd(OAc)₂ (3) | CuI (5) | Piperidine | DMF | 60 | 12 | 89 |
| 3 | N-Me-3-bromoindole | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | Toluene | 90 | 24 | 80 |
| 4 | 3-Iodo-5-nitroindole | Propargyl alcohol | PdCl₂(MeCN)₂ (2) | CuI (4) | i-Pr₂NEt | 1,4-Dioxane | 50 | 8 | 92 |
Experimental Protocol: General Procedure for Sonogashira Coupling
A mixture of the 3-haloindole (1.0 equiv), palladium catalyst, and copper(I) iodide is placed in a Schlenk flask under an inert atmosphere. The solvent, base, and terminal alkyne (1.2 equiv) are then added sequentially. The reaction mixture is stirred at the indicated temperature for the specified duration. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent, washed with saturated aqueous ammonium chloride solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[3]
Visualization
General workflow for the Sonogashira coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling a 3-haloindole with a primary or secondary amine. This reaction provides access to a wide range of 3-aminoindoles, which are important pharmacophores.
Data Presentation
| Entry | 3-Haloindole | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromoindole | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 91 |
| 2 | N-Me-3-bromoindole | Morpholine | Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ | t-BuOH | 80 | 24 | 85 |
| 3 | 3-Chloroindole | Benzylamine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 78 |
| 4 | 3-Bromo-5-fluoroindole | Indoline | Pd₂(dba)₃ (2.5) | BrettPhos (5) | LHMDS | THF | 70 | 12 | 88 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a glovebox, a vial is charged with the palladium precatalyst, ligand, and base. The 3-haloindole, amine, and solvent are then added. The vial is sealed and heated with stirring for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a plug of silica gel, eluting with additional solvent. The filtrate is concentrated, and the resulting crude material is purified by flash chromatography.[4][5]
Visualization
Catalytic cycle of the Buchwald-Hartwig amination.
Cyanation
Palladium-catalyzed cyanation of 3-haloindoles provides a direct route to 3-cyanoindoles, which are versatile intermediates in organic synthesis. They can be readily converted into other functional groups such as carboxylic acids, amides, and amines.
Data Presentation
| Entry | 3-Haloindole | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Additive | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Iodoindole | K₄[Fe(CN)₆] | Pd(OAc)₂ (10) | - | Cu(OAc)₂ | KOAc | DMSO | 130 | 24 | 75 |
| 2 | N-Me-3-bromoindole | Zn(CN)₂ | Pd₂(dba)₃ (2) | dppf (4) | - | - | DMA | 120 | 12 | 90 |
| 3 | 3-Chloroindole | K₄[Fe(CN)₆] | Pd(OAc)₂ (1.5) | CM-phos (3) | - | Na₂CO₃ | MeCN/H₂O | 70 | 18 | 85 |
| 4 | 3-Iodo-5-methoxyindole | NaCN | Pd(PPh₃)₄ (5) | - | CuI | DMF | 100 | 6 | 88 |
Experimental Protocol: General Procedure for Cyanation with K₄[Fe(CN)₆]
A reaction vessel is charged with the 3-haloindole (1.0 equiv), potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) (0.2-0.5 equiv), palladium catalyst, and base. The vessel is sealed and purged with an inert gas. The solvent is then added, and the mixture is heated to the desired temperature with stirring for the specified time. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[6][7]
Visualization
General workflow for the palladium-catalyzed cyanation reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. thieme-connect.de [thieme-connect.de]
- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Indole Ring
Introduction
The indole ring system is a privileged structural motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its prevalence in biologically active compounds, including the amino acid tryptophan, has made the development of methods for its selective functionalization a cornerstone of modern organic and medicinal chemistry.[1][4][5] Traditional approaches often relied on the inherent nucleophilicity of the C3 position for electrophilic substitution.[1] However, recent decades have seen a surge in advanced methodologies, particularly transition-metal-catalyzed C-H functionalization, which allows for precise modification at nearly every position of the indole core.[6][7][8] This has opened new avenues for late-stage functionalization in drug discovery, enabling rapid diversification of complex molecules to probe structure-activity relationships (SAR).[4][9]
These notes provide detailed protocols and comparative data for key methods used to functionalize the indole ring, aimed at researchers, scientists, and drug development professionals.
Electrophilic Substitution Reactions
Electrophilic substitution is the most classic and widely used method for functionalizing the electron-rich indole ring. The reaction overwhelmingly occurs at the C3 position, as the resulting cationic intermediate (sigma complex) is effectively stabilized by the nitrogen atom's lone pair without disrupting the aromaticity of the fused benzene ring. If the C3 position is blocked, substitution may occur at C2.[6]
Logical Diagram: Mechanism of C3 Electrophilic Substitution
Caption: Mechanism of electrophilic substitution on the indole ring.
Key Protocols:
-
Friedel-Crafts Acylation: Introduces an acyl group at the C3 position. Milder Lewis acids are preferred to prevent polymerization.[10]
-
Vilsmeier-Haack Formylation: Installs a formyl group at C3 using a phosphorus oxychloride and dimethylformamide mixture.[11]
-
Mannich Reaction: Used to synthesize 3-aminomethylindoles, such as gramine, which are versatile synthetic intermediates.[11]
Experimental Protocol: Iodine-Catalyzed Friedel-Crafts Alkylation (Synthesis of Diindolylmethanes)
This protocol describes the synthesis of unsymmetrical 3,3'-diindolylmethanes (DIMs) via an iodine-catalyzed reaction, which is characterized by mild conditions and high yields.[12][13]
-
Reaction Setup: To a solution of an indol-3-ylmethanol derivative (1.0 equiv) in acetonitrile (MeCN), add the second indole derivative (1.2 equiv).
-
Catalyst Addition: Add molecular iodine (I₂) (10 mol %) to the mixture.
-
Reaction: Stir the reaction mixture at 40 °C for approximately 5 hours, monitoring progress by Thin Layer Chromatography (TLC).[13]
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and extract the mixture with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.
Quantitative Data: Electrophilic Substitution of Indole
| Reaction | Electrophile/Reagents | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Friedel-Crafts Alkylation | Indol-3-ylmethanol | I₂ (10) | MeCN | 40 | 5 | 61-99 | [13] |
| Friedel-Crafts Alkylation | Ketone | Montmorillonite K-10 | CH₂Cl₂ | 27 | 3-5 | 60-70 | |
| Friedel-Crafts Acylation | Propionic Anhydride | Y(OTf)₃ (1) | [BMI]BF₄ | 80 (MW) | 0.08 | 98 | [10] |
| Vilsmeier-Haack Formylation | POCl₃, DMF | - | - | - | - | High | [11] |
Transition-Metal-Catalyzed C-H Functionalization
Direct C-H functionalization has revolutionized indole chemistry by enabling reactions at positions that are inaccessible through classical electrophilic substitution.[7] This atom-economical approach avoids the need for pre-functionalized starting materials.[6] By choosing the appropriate catalyst and directing group (DG) attached to the indole nitrogen, remarkable site-selectivity can be achieved at C2, C3, and the less reactive C4, C5, C6, and C7 positions of the benzene ring.[6][7][8][14]
Workflow Diagram: C-H Functionalization Experiment
Caption: A typical workflow for a C-H functionalization reaction.
Key Strategies & Protocols:
-
C2-Functionalization: Often achieved using directing groups like pyrimidyl or picolinamide on the indole nitrogen, which coordinate to the metal center and guide C-H activation to the adjacent C2 position.[1]
-
C4 to C7-Functionalization: Accessing the benzenoid core is a significant challenge.[8] Specifically designed directing groups (e.g., pivaloyl, phosphine oxide) and catalyst systems (e.g., Pd, Cu, Rh, Co) are required to override the inherent reactivity of the pyrrole ring.[8][14][15][16] For instance, a pivaloyl group at C3 can direct functionalization to C4, while certain nitrogen-bound directing groups favor C7.[8][14]
Experimental Protocol: Palladium-Catalyzed C7-Arylation of Indoles (with Directing Group)
This protocol is representative of a directing-group-assisted C-H functionalization at the challenging C7 position.[14][17]
-
Reaction Setup: In an oven-dried Schlenk tube, combine the N-directing group-protected indole (1.0 equiv), the arylboronic acid coupling partner (2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a ligand (e.g., pyridine, 20 mol%).
-
Add Reagents: Add an oxidant/additive such as Ag₂O (2.0 equiv) and a suitable solvent (e.g., toluene).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reaction: Place the sealed tube in a preheated oil bath at 110-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove solids.
-
Purification: Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain the C7-arylated product. The directing group can often be removed in a subsequent step.
Experimental Protocol: Copper-Catalyzed C5-Alkylation of 3-Carbonyl Indoles
This recently developed method provides selective access to the C5 position.[18]
-
Catalyst Preparation: In a reaction tube under an inert atmosphere, add the copper catalyst (e.g., Cu(OAc)₂·H₂O, 10 mol%) and a silver salt co-catalyst (e.g., AgSbF₆, 20 mol%) to a dry solvent like 1,2-dichloroethane (DCE). Stir for 10 minutes.
-
Addition of Substrates: Add the 3-carbonyl indole substrate (1.0 equiv), followed by the dropwise addition of a solution of the carbene precursor (e.g., α-diazomalonate, 1.2 equiv) in DCE over 1 hour.[9][18]
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Workup: Quench the reaction with a saturated aqueous NaHCO₃ solution and extract the mixture with CH₂Cl₂.
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Quantitative Data: Regioselective C-H Functionalization
| Position | Reaction Type | Catalyst System | Directing Group (DG) | Temp (°C) | Yield (%) | Reference |
| C2 | Arylation | Pd(OAc)₂ | N-Pyrimidyl | 100 | 42-81 | [1] |
| C2 | Amidation | [CpIrCl₂]₂ | N/A (Dioxazolone) | 60 | up to >70:1 selectivity | [19] |
| C4 | Alkenylation | Pd(TFA)₂ | N-TfNH | 100 | High | [20] |
| C5 | Alkylation | Cu(OAc)₂/AgSbF₆ | C3-Enone | RT | up to 91 | [18] |
| C6 | Arylation | Cu(OAc)₂ | N-P(O)tBu₂ | 140 | 60-85 | [8] |
| C7 | Arylation | Pd(OAc)₂ | N-P(O)tBu₂ | 120 | 70-95 | [8] |
| C7 | Alkenylation | [RhCpCl₂]₂ | N-Piv | 100 | Good to Excellent | [16] |
Cycloaddition Reactions
Cycloaddition reactions are powerful, atom-economical tools for constructing complex, polycyclic frameworks from simple indole precursors.[2] These reactions involve the indole's π-system acting as a diene or dienophile, leading to the formation of new rings. This strategy is particularly valuable for synthesizing scaffolds found in many natural products.[2][21]
Diagram: General [4+3] Cycloaddition
Caption: Schematic of a [4+3] cycloaddition to form a seven-membered ring.
Experimental Protocol: Dearomative [4+3] Cycloaddition
This protocol describes the synthesis of cyclohepta[b]indoles via a TMSOTf-mediated reaction.[21]
-
Reaction Setup: To a solution of the 2,3-dibromopropene precursor (1.5 equiv) in an appropriate solvent (e.g., CH₂Cl₂), add an activating agent like diiron nonacarbonyl (Fe₂(CO)₉). Stir under an inert atmosphere.
-
Cation Generation: After stirring, filter the mixture through Celite into a separate flask containing the 3-alkenylindole substrate (1.0 equiv) at -78 °C.
-
Initiation: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (2.0 equiv) dropwise to the cooled solution to generate the oxyallyl cation in situ.
-
Reaction: Allow the reaction to stir at -78 °C for several hours until the starting material is consumed (monitor by TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature and extract with CH₂Cl₂.
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the cyclohepta[b]indole.
Quantitative Data: Cycloaddition Reactions of Indoles
| Cycloaddition Type | Reactants | Conditions | Product | Yield (%) | Reference |
| [4+3] Dearomative | 3-Alkenylindole + Oxyallyl Cation | TMSOTf, -78 °C | Cyclohepta[b]indole | Good to High | [21] |
| [5+2] Dearomative | Indole + Oxidopyrylium Ylide | Mild | Oxacyclohepta[b]indole | High | [22] |
| [4+2] Intramolecular | Ynamide + Conjugated Enyne | Heat or Lewis Acid | Indoline/Indole | Good | [23] |
| [4+2] Diels-Alder | 2-Vinylindole + N-Phenylmaleimide | NH₄I, 140 °C | Tetrahydrocarbazole | 60-70 | [24][25] |
References
- 1. researchgate.net [researchgate.net]
- 2. Indole as a Versatile Building Block in Cycloaddition Reactions: Synthesis of Diverse Heterocyclic Frameworks - ProQuest [proquest.com]
- 3. Carbonylative synthesis and functionalization of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances on Direct Functionalization of Indoles in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Electrophilic substitution at the indole [quimicaorganica.org]
- 12. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center [beilstein-journals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cobalt-Catalyzed C–H Activation of Indoles - ChemistryViews [chemistryviews.org]
- 16. A Short Review of C7 – H Bond Functionalization of Indole/Indoline - International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 17. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. news-medical.net [news-medical.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dearomative (4 + 3) Cycloaddition Reactions of 3-Alkenylindoles and 3-Alkenylpyrroles to Afford Cyclohepta[b]indoles and Cyclohepta[b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Dearomative indole [5+2] cycloaddition reactions: stereoselective synthesis of highly functionalized cyclohepta[b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Application Notes: (6-Chloro-1H-indol-2-yl)methanol as a Versatile Building Block for the Synthesis of Novel Pharmaceutical Agents
Introduction
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] Among the diverse array of indole derivatives, those functionalized at the 2-position, such as (6-Chloro-1H-indol-2-yl)methanol, represent a particularly valuable class of synthetic intermediates. The strategic placement of a chloro substituent on the benzene ring and a hydroxymethyl group at the 2-position of the indole core provides a versatile platform for the development of novel therapeutic agents, particularly in oncology.[1][3]
This compound serves as a key starting material for the synthesis of a variety of more complex molecules, including indole-2-carboxamides, which have demonstrated significant potential as inhibitors of critical oncogenic signaling pathways.[1][4][5] The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, opening pathways to a multitude of derivatives through reactions such as amide bond formation, esterification, and etherification. The 6-chloro substituent can influence the pharmacokinetic properties of the final compounds and may engage in specific interactions, such as halogen bonding, with target proteins, potentially enhancing potency and selectivity.[6]
These application notes provide a comprehensive overview of the utility of this compound in pharmaceutical synthesis. Included are detailed experimental protocols for its conversion into key intermediates and final products, quantitative data on the biological activity of analogous compounds, and visualizations of relevant signaling pathways and experimental workflows. This document is intended to serve as a practical guide for researchers and scientists in drug discovery and development.
Data Presentation: Biological Activity of Analogous Indole-2-Carboxamide Derivatives
The following tables summarize the quantitative data on the antiproliferative and enzyme inhibitory activities of representative indole-2-carboxamide derivatives, which can be synthesized from this compound through an oxidation and subsequent amidation sequence. This data highlights the potential of this scaffold in developing potent anticancer agents.
Table 1: Antiproliferative Activity of Indole-2-Carboxamide Analogs against Various Cancer Cell Lines
| Compound Analogue | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| 8c | DAOY | Medulloblastoma | 4.10 | |
| 8f | DAOY | Medulloblastoma | 3.65 | |
| 5e | A-549 | Lung Carcinoma | 0.95 | [7] |
| 5e | MCF-7 | Breast Adenocarcinoma | 0.80 | [7] |
| 5e | Panc-1 | Pancreatic Carcinoma | 1.00 | [7] |
| 6i | MCF-7 | Breast Adenocarcinoma | 6.10 | [4] |
| 6v | MCF-7 | Breast Adenocarcinoma | 6.49 | [4] |
Table 2: Kinase Inhibitory Activity of Indole-2-Carboxamide Analogs
| Compound Analogue | Target Kinase | IC50 (nM) | Reference |
| 4 | CK2 | 14,600 | [6] |
| Va | EGFR | 71 | [8] |
| Va | BRAFV600E | 77 | [8] |
| 5e | CDK2 | 13 | [7] |
| 5h | CDK2 | 11 | [7] |
| 5k | CDK2 | 19 | [7] |
Experimental Protocols
Herein are detailed methodologies for key transformations starting from this compound.
Protocol 1: Oxidation of this compound to 6-Chloro-1H-indole-2-carboxylic acid
This protocol describes the oxidation of the primary alcohol to a carboxylic acid, a crucial step for subsequent amide coupling reactions. Activated manganese dioxide is a common and effective oxidizing agent for this transformation.
-
Materials and Reagents:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Celite®
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a solution of this compound (1.0 equivalent) in a 1:1 mixture of DCM and MeOH, add activated manganese dioxide (10-15 equivalents).
-
Stir the resulting suspension vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake thoroughly with DCM and MeOH.
-
Concentrate the combined filtrates under reduced pressure to yield crude 6-Chloro-1H-indole-2-carbaldehyde.
-
For further oxidation to the carboxylic acid, dissolve the crude aldehyde in a suitable solvent and treat with a stronger oxidizing agent like potassium permanganate or Jones reagent. Alternatively, a two-step, one-pot procedure can be employed.
-
After the initial oxidation to the aldehyde is complete, add a solution of sodium hydroxide and an oxidizing agent such as potassium permanganate portion-wise at 0 °C.
-
Stir the reaction at room temperature until the aldehyde is fully consumed (monitor by TLC).
-
Quench the reaction by adding a reducing agent (e.g., sodium sulfite) until the purple color disappears.
-
Acidify the mixture to pH 2-3 with concentrated HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 6-Chloro-1H-indole-2-carboxylic acid.
-
Purify the crude product by recrystallization or silica gel column chromatography.
-
Protocol 2: Amide Coupling to Synthesize N-Benzyl-6-chloro-1H-indole-2-carboxamide
This protocol outlines a general procedure for the synthesis of indole-2-carboxamide derivatives from the corresponding carboxylic acid using standard peptide coupling reagents.[1]
-
Materials and Reagents:
-
6-Chloro-1H-indole-2-carboxylic acid
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
1N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a solution of 6-Chloro-1H-indole-2-carboxylic acid (1.0 equivalent) in anhydrous DMF under a nitrogen atmosphere, add EDC (1.2 equivalents) and HOBt (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add benzylamine (1.1 equivalents) followed by DIPEA (2.5 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1N HCl, saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to afford the desired N-benzyl-6-chloro-1H-indole-2-carboxamide.
-
Protocol 3: Williamson Ether Synthesis of 2-(Benzyloxymethyl)-6-chloro-1H-indole
This protocol describes the conversion of the hydroxymethyl group to an ether, another common derivatization for creating diverse molecular libraries.
-
Materials and Reagents:
-
This compound
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl Bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Equipment:
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a suspension of sodium hydride (1.5 equivalents) in anhydrous THF in a two-neck flask under a nitrogen atmosphere, cool the mixture to 0 °C using an ice bath.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise via a dropping funnel.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-(benzyloxymethyl)-6-chloro-1H-indole.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate a general experimental workflow for the derivatization of this compound and key signaling pathways targeted by the resulting compounds.
Caption: Synthetic workflow for derivatization of this compound.
Caption: Inhibition of the EGFR/MAPK signaling pathway by indole derivatives.
Caption: Inhibition of the cell cycle at the G1/S transition by a CDK2 inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-substituted Indole-2 and 3-carboxamide derivatives as inhibitors of human protein kinase CK2: in vitro assay and molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) assays involving indole derivatives, a versatile scaffold in modern drug discovery. The following sections cover key biochemical and cell-based assays used to identify and characterize the activity of indole derivatives against common therapeutic targets, particularly in oncology.
Introduction to Indole Derivatives in Drug Discovery
Indole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals.[1] Their diverse biological activities have made them a focal point in the quest for novel therapeutic agents, particularly in cancer therapy where they have been shown to modulate key signaling pathways.[1][2] High-throughput screening (HTS) is an essential tool for rapidly identifying promising "hit" compounds from large libraries of indole derivatives.[3]
Assay Quality Control: The Z'-Factor
A critical parameter for validating the quality of an HTS assay is the Z'-factor. This statistical metric assesses the separation between the positive and negative controls, indicating the assay's robustness and suitability for screening.
Z'-Factor Interpretation:
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3σp + 3σn) / |μp - μn|
High-Throughput Tubulin Polymerization Assay
Principle:
This biochemical assay identifies compounds that interfere with the polymerization of tubulin into microtubules. Microtubules are essential for mitotic spindle formation, and their disruption leads to cell cycle arrest and apoptosis, making them a key target for anticancer drugs.[5] The assay measures the increase in fluorescence of a reporter dye that binds to polymerized tubulin.[3][6]
Data Presentation:
The following table summarizes hypothetical HTS data for a selection of indole derivatives targeting tubulin polymerization.
| Compound ID | Tubulin Polymerization IC50 (µM) | Cancer Cell Line (MCF-7) IC50 (µM) | Notes |
| IND-T001 | 0.58 | 0.0045 | Potent inhibitor of tubulin polymerization and cell growth.[7] |
| IND-T002 | 2.09 | 0.002 - 0.011 | Strong inhibition of tubulin polymerization with potent anticancer activity.[8] |
| IND-T003 | 17.8 | 4.3 | Moderate tubulin polymerization inhibitor with good anticancer activity.[7] |
| IND-T004 | > 100 | > 100 | Inactive in both assays. |
| Colchicine (Control) | 1.5 | 0.01 | Known tubulin polymerization inhibitor. |
Experimental Protocol:
Materials:
-
Tubulin (≥99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)[6]
-
GTP solution (1 mM final concentration)[6]
-
Glycerol (10% final concentration)[6]
-
Fluorescent reporter dye (e.g., DAPI)[6]
-
Indole derivative library dissolved in DMSO
-
Positive control (e.g., Colchicine)
-
Negative control (DMSO)
-
384-well, low-volume, black plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Reagent Preparation: On ice, prepare a tubulin polymerization mix containing General Tubulin Buffer, GTP, and glycerol. Add the fluorescent reporter dye to this mix.[9]
-
Compound Plating: Dispense 2 µL of test compounds or controls into the wells of a 384-well plate.
-
Assay Initiation: To initiate polymerization, add 18 µL of the cold tubulin/reporter dye mix to each well.[3]
-
Incubation and Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure fluorescence intensity every 60 seconds for 60 minutes.[5][9]
-
Data Analysis: Plot fluorescence intensity versus time to obtain polymerization curves. Calculate the rate of polymerization and the percentage of inhibition for each compound relative to the DMSO control. Determine the IC50 value for active compounds.[9]
Workflow and Signaling Pathway Visualization:
Cell-Based Cytotoxicity Assay (MTT Assay)
Principle:
This cell-based assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[10] The intensity of the purple color is proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic or cytostatic effects.[10]
Data Presentation:
The following table presents hypothetical cytotoxicity data for indole derivatives against the MCF-7 breast cancer cell line.
| Compound ID | MCF-7 IC50 (µM) | MDA-MB-468 IC50 (µM) | Notes |
| IND-C001 | 13.2 | 8.2 | Shows selective cytotoxicity against breast cancer cell lines.[10] |
| IND-C002 | 6.19 - 8.39 | - | Potent cytotoxic activity against MCF-7 cells.[11] |
| IND-C003 | 0.39 | 1.03 | Highly potent antiproliferative activity.[12] |
| IND-C004 | > 100 | > 100 | Non-toxic at tested concentrations. |
| Doxorubicin (Control) | 0.06 | 0.08 | Standard chemotherapeutic agent.[13] |
Experimental Protocol:
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium
-
Indole derivative library dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
Negative control (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well, clear-bottom plates
-
Absorbance plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C, 5% CO₂.[5]
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include wells with DMSO only as a negative control and a known cytotoxic agent as a positive control.[3]
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[3]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Reading: Read the absorbance at 570 nm using a plate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the DMSO control. Determine the IC50 value for each active compound.[3]
Workflow Diagram:
High-Throughput Kinase Inhibition Assay (HTRF)
Principle:
This biochemical assay identifies inhibitors of specific protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[14] The Homogeneous Time-Resolved Fluorescence (HTRF) assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. The phosphorylated peptide is detected by a Europium cryptate-labeled anti-phospho-specific antibody and Streptavidin-XL665, resulting in a FRET signal.[5][15]
Data Presentation:
The following table shows hypothetical HTS data for indole derivatives targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[14]
| Compound ID | CDK2 Inhibition IC50 (nM) | CDK4 Inhibition IC50 (nM) | Notes |
| IND-K001 | 2.47 | 0.85 | Potent dual inhibitor of CDK2 and CDK4.[16] |
| IND-K002 | 8.17 | - | Selective and potent CDK2 inhibitor.[16] |
| IND-K003 | 75 | 49 | Promising dual CDK inhibitor.[17] |
| IND-K004 | > 10,000 | > 10,000 | Inactive. |
| Staurosporine (Control) | 5 | 10 | Broad-spectrum kinase inhibitor. |
Experimental Protocol:
Materials:
-
Recombinant kinase (e.g., CDK2/Cyclin A)
-
Biotinylated substrate peptide
-
ATP
-
Assay buffer
-
HTRF Detection Reagents (Europium-labeled anti-phospho antibody, Streptavidin-XL665)
-
Stop solution (EDTA in assay buffer)
-
Indole derivative library dissolved in DMSO
-
Positive control (e.g., Staurosporine)
-
Negative control (DMSO)
-
384-well, low-volume, white plates
-
HTRF-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, biotinylated substrate, and ATP in assay buffer.
-
Compound Plating: Dispense 50 nL of test compound solution (or controls) to the appropriate wells of a 384-well plate.[5]
-
Kinase Reaction:
-
Detection:
-
Reading: Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm and 665 nm after excitation at 320 nm.[11]
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000).[11] Determine the percent inhibition for each compound relative to the DMSO control and calculate IC50 values for active compounds.
CDK2 Signaling Pathway Diagram:
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 4. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. HTRF Kinase Assay Development and Methods in Inhibitor Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of (6-Chloro-1H-indol-2-yl)methanol in Biological Samples
Introduction
(6-Chloro-1H-indol-2-yl)methanol is a substituted indole derivative of interest in pharmaceutical research and development. Accurate quantification of this analyte in biological matrices such as plasma, serum, and tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1][2][3] The methodologies described herein are based on established principles of bioanalytical method validation as outlined in the ICH M10 guideline to ensure data reliability and robustness.[4][5][6]
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The recommended approach for the quantification of this compound is reverse-phase liquid chromatography coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique offers superior selectivity and sensitivity, which are essential for analyzing complex biological samples.[2][7]
Sample Preparation
The objective of sample preparation is to extract the analyte from the biological matrix and remove potential interferences that could suppress the instrument's signal or damage the analytical column.[1][8] Protein precipitation is a straightforward and effective method for plasma and serum samples.[2][3]
Protocol: Protein Precipitation for Plasma/Serum Samples
-
To 100 µL of plasma or serum in a 1.5 mL microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled this compound).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[2][3]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and centrifuge at 1,000 x g for 2 minutes.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
The chromatographic separation is designed to resolve this compound from endogenous matrix components and any potential metabolites.
| Parameter | Recommended Condition |
| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. |
| Column | A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is a suitable starting point for method development.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | A linear gradient from 10% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold and re-equilibration. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
A triple quadrupole mass spectrometer is used for sensitive and selective detection. The instrument parameters should be optimized by infusing a standard solution of this compound.
| Parameter | Recommended Setting |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode is a common choice for indole-containing compounds. |
| MRM Transitions | Analyte: To be determined by direct infusion of a standard solution. A plausible transition would be [M+H]+ → major fragment ion. Internal Standard: To be determined similarly. |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Collision Gas | Nitrogen |
Method Validation Summary
A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., ICH M10) to ensure its reliability for the intended application.[4][5] The following tables summarize the typical acceptance criteria for key validation parameters.
Table 1: Calibration Curve and Linearity
| Parameter | Acceptance Criteria |
| Calibration Model | Linear regression with a weighting factor (e.g., 1/x or 1/x²) |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Standard Curve Points | A minimum of 6 non-zero standards. |
| Accuracy of Standards | Back-calculated concentrations should be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), which should be within ±20%. 75% of the standards must meet this criterion.[4] |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Acceptance Criteria for Accuracy (% Bias) | Acceptance Criteria for Precision (% CV) |
| LLOQ | Within ±20% | ≤ 20% |
| Low QC | Within ±15% | ≤ 15% |
| Medium QC | Within ±15% | ≤ 15% |
| High QC | Within ±15% | ≤ 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Description | Acceptance Criteria |
| Recovery | The efficiency of the extraction procedure, determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. | Recovery should be consistent and reproducible across different QC levels. |
| Matrix Effect | The influence of co-eluting endogenous matrix components on the ionization of the analyte, assessed by comparing the response in post-extraction spiked samples to that in a neat solution. | The coefficient of variation of the internal standard-normalized matrix factor should be ≤ 15% for at least 6 different lots of the biological matrix. |
Table 4: Stability
| Stability Type | Condition | Acceptance Criteria |
| Freeze-Thaw Stability | Analyte stability after multiple freeze-thaw cycles (e.g., 3 cycles at -20°C or -80°C to room temperature). | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
| Short-Term Stability | Analyte stability in the biological matrix at room temperature for a duration that mimics the sample handling process (e.g., 4-24 hours). | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
| Long-Term Stability | Analyte stability in the biological matrix when stored at a specified temperature (e.g., -80°C) for a period that covers the expected duration of sample storage in a study. | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
| Post-Preparative Stability | Analyte stability in the reconstituted sample extract while waiting for injection in the autosampler (e.g., at 4°C for 24 hours). | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for sample preparation and analysis.
Bioanalytical Method Validation Pathway
Caption: Key components of bioanalytical method validation.
References
- 1. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. consultations.tga.gov.au [consultations.tga.gov.au]
- 7. [Determination of six psychotropic drug metabolites in human plasma by LC-MS/MS method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scale-up Synthesis of Substituted Indole-2-carbinols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the scalable synthesis of substituted indole-2-carbinols, valuable intermediates in pharmaceutical research and development. The methodologies discussed focus on scalability, efficiency, and safety, addressing the critical needs of process chemistry. Two primary scalable routes are presented: a traditional batch process involving the reduction of indole-2-carboxylate esters and a modern approach utilizing continuous flow chemistry.
Introduction
Substituted indole-2-carbinols are key structural motifs found in a variety of biologically active compounds. Their synthesis on a laboratory scale is well-established; however, transitioning to a larger, industrially viable scale presents several challenges. These include ensuring consistent yields, maintaining high purity, managing reaction exotherms, and simplifying purification processes. This document outlines two robust methods for the scale-up synthesis of these important compounds, providing detailed experimental protocols and a comparative analysis to aid in selecting the most appropriate strategy for a given application.
Method 1: Scalable Batch Synthesis via Reduction of Indole-2-Carboxylate Esters
This widely-used and versatile two-step batch process involves the initial synthesis of a substituted indole-2-carboxylate ester, followed by its reduction to the corresponding indole-2-carbinol.
Step 1: Synthesis of Substituted Ethyl Indole-2-carboxylates
The synthesis of the precursor, ethyl indole-2-carboxylate, can be achieved through various established methods. One common and scalable approach is the Reissert synthesis. For N-substituted indoles, direct alkylation of the indole nitrogen of ethyl 1H-indole-2-carboxylate is a feasible strategy.
Step 2: Reduction of Ethyl Indole-2-carboxylate to Indole-2-carbinol
The reduction of the ester functionality is a critical step. While several reducing agents are available, Lithium Aluminum Hydride (LiAlH₄) is highly effective for this transformation. Careful control of the reaction conditions is crucial for safety and to minimize side product formation.
Experimental Protocol: Multi-Gram Scale Reduction of Ethyl 1-benzyl-1H-indole-2-carboxylate
This protocol details the reduction of a representative N-substituted indole-2-carboxylate ester to its corresponding carbinol.
Materials:
-
Ethyl 1-benzyl-1H-indole-2-carboxylate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
-
Deionized water
-
Standard laboratory glassware for inert atmosphere reactions
-
Mechanical stirrer
-
Cooling bath (ice-water or dry ice-acetone)
Procedure:
-
Reaction Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is dried in an oven and assembled while hot under a stream of nitrogen.
-
Reagent Preparation: Anhydrous THF is added to the flask, followed by the slow, portion-wise addition of LiAlH₄ powder under a nitrogen blanket. The resulting slurry is stirred and cooled to 0 °C in an ice-water bath.
-
Substrate Addition: Ethyl 1-benzyl-1H-indole-2-carboxylate is dissolved in anhydrous THF in the dropping funnel. This solution is then added dropwise to the stirred LiAlH₄ slurry, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of ethyl acetate to consume excess LiAlH₄, followed by the cautious addition of a saturated aqueous solution of sodium potassium tartrate at 0 °C. This is a highly exothermic step and requires efficient cooling and slow addition.
-
Work-up: The resulting mixture is allowed to warm to room temperature and stirred vigorously until a granular precipitate forms. The solid is removed by filtration, and the filter cake is washed with THF and ethyl acetate.
-
Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (1-benzyl-1H-indol-2-yl)methanol. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Quantitative Data for Batch Synthesis
| Parameter | Value/Range |
| Scale | 10 - 100 g |
| Typical Yield | 85 - 95% |
| Purity (crude) | >90% |
| Purity (after purification) | >98% |
| Reaction Time | 2 - 4 hours |
| Key Considerations | Exothermic quenching, handling of pyrophoric LiAlH₄ |
Method 2: Continuous Flow Synthesis of Indole-2-carbinols
Continuous flow chemistry offers significant advantages for scale-up, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for higher throughput and automation. This method is particularly well-suited for the reduction of esters, a reaction that can be highly exothermic in batch mode.
Experimental Protocol: Continuous Flow Reduction of Ethyl Indole-2-carboxylate
This protocol describes a general setup for the continuous flow reduction of an ethyl indole-2-carboxylate using a borohydride-based reducing agent, which is generally safer than LiAlH₄ for flow applications.
Materials and Equipment:
-
Ethyl indole-2-carboxylate
-
Sodium Borohydride (NaBH₄)
-
Lithium Chloride (LiCl) (as an activator)
-
Anhydrous solvent (e.g., THF, 2-Propanol)
-
Syringe pumps
-
T-mixer
-
Tubular reactor (e.g., PFA or stainless steel tubing)
-
Back-pressure regulator
-
Collection vessel
-
Heating/cooling system for the reactor
Procedure:
-
Solution Preparation:
-
Substrate Stream: Prepare a solution of the substituted ethyl indole-2-carboxylate in the chosen anhydrous solvent.
-
Reagent Stream: Prepare a solution or slurry of sodium borohydride and lithium chloride in the same anhydrous solvent.
-
-
System Setup: Assemble the flow chemistry system as shown in the workflow diagram below. Ensure all connections are secure and the system is purged with an inert gas.
-
Reaction Initiation: Set the desired temperature for the reactor. Begin pumping the substrate and reagent streams at the desired flow rates through the T-mixer and into the heated reactor coil. The flow rates will determine the residence time in the reactor.
-
Steady State and Collection: Allow the system to reach a steady state, then begin collecting the product stream.
-
Work-up and Purification: The collected product stream can be quenched and worked up in a batchwise or continuous manner. Purification can be achieved using standard techniques such as liquid-liquid extraction, crystallization, or chromatography.
Quantitative Data for Flow Synthesis
| Parameter | Value/Range |
| Scale | Grams to Kilograms per day |
| Typical Yield | >90% |
| Purity (in crude stream) | High, often with minimal byproducts |
| Residence Time | 2 - 15 minutes |
| Key Considerations | Initial setup cost, potential for clogging with slurries |
Visualization of Workflows
Batch Synthesis Workflow
Caption: Workflow for the batch synthesis of indole-2-carbinols.
Continuous Flow Synthesis Workflow
Caption: Workflow for the continuous flow synthesis of indole-2-carbinols.
Signaling Pathway Relevance
Substituted indole-2-carbinols can serve as precursors to a wide range of biologically active molecules. For instance, derivatives of indole-2-carbinol may interact with various signaling pathways implicated in cancer and other diseases. The diagram below illustrates a simplified, hypothetical signaling pathway where such a molecule could potentially exert its effects, for example, by inhibiting a key kinase.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Conclusion
The choice between batch and continuous flow synthesis for the scale-up of substituted indole-2-carbinols depends on various factors including the desired scale of production, available infrastructure, and safety considerations. The batch process described is a well-understood and reliable method suitable for multi-gram to kilogram scale production. For larger scale, more automated, and potentially safer production, the continuous flow methodology presents a compelling alternative. The protocols and data provided herein serve as a guide for researchers and process chemists to develop robust and efficient syntheses of these valuable compounds.
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Indole Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for indole functionalization.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the functionalization of indoles?
The functionalization of indoles often presents challenges related to regioselectivity, including competition between C2, C3, and N-functionalization, as well as reactions on the benzene ring (C4-C7).[1][2][3] Low yields, side reactions, and harsh reaction conditions are also common hurdles.[2][4][5] For instance, the inherent nucleophilicity of the C3 position can lead to undesired C3-alkylation when N-alkylation is the target.[6]
Q2: How can I control the regioselectivity between C2 and C3 functionalization?
Controlling regioselectivity between the C2 and C3 positions is a critical aspect of indole chemistry. Several strategies can be employed:
-
Directing Groups: The use of a directing group on the indole nitrogen is a powerful strategy to favor C2 functionalization.[3] For example, an N-(2-pyridyl)sulfonyl group can direct alkenylation to the C2 position.[3]
-
Catalyst and Ligand Choice: The selection of the catalyst and ligand system plays a crucial role. In palladium-catalyzed arylations, the choice of a magnesium base can influence the C2 versus C3 selectivity.[7]
-
Solvent Effects: The reaction solvent can significantly impact the outcome. For instance, in some palladium-catalyzed alkenylations of unprotected indoles, the choice of solvent can determine whether C-C or C-N bond formation occurs.[8]
Q3: What strategies can be used to achieve functionalization on the benzene ring (C4-C7) of the indole core?
Functionalizing the less reactive benzene core of indoles is challenging but can be achieved through several methods:[1][3]
-
Directing Groups: Installing a directing group at the N1 or C3 position is a common and effective strategy to direct C-H activation to the C4-C7 positions.[1][2] For example, a pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions.[1]
-
Transition Metal Catalysis: Rhodium(III) catalysis has been shown to achieve site-selective C4-H alkenylation of indoles bearing a trifluoroacetyl group at the C3 position.[9]
-
Transition-Metal-Free Methods: Chelation-assisted aromatic C-H borylation using simple BBr3 can selectively deliver boron to the C7 or C4 positions without the need for a metal catalyst.[1]
Troubleshooting Guides
Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
Question: My palladium-catalyzed indole functionalization reaction is resulting in a low yield of the desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in palladium-catalyzed cross-coupling reactions involving indoles can stem from several factors. A systematic approach to troubleshooting can help identify and resolve the issue.
Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing low yields in palladium-catalyzed indole functionalization.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps & Solutions |
| Catalyst Deactivation | Ensure the use of a fresh, high-purity palladium catalyst. Optimize the catalyst loading; sometimes, a higher or lower loading can improve the yield. Consider if an additive is needed to stabilize the active catalytic species.[2] |
| Inappropriate Ligand | The choice of ligand is critical for stabilizing the palladium catalyst and promoting reactivity.[2] Screen a variety of ligands, such as bulky, electron-rich phosphine ligands, which are often effective.[2][10] |
| Suboptimal Base | The base plays a crucial role in the catalytic cycle. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and ensure it is sufficiently soluble in the reaction solvent. |
| Solvent Effects | The solvent can significantly influence the reaction outcome.[11] Screen a range of solvents with varying polarities. For example, polar aprotic solvents like DMF or THF are commonly used.[6][12] |
| Poor Reagent Quality | Impurities in the indole or the coupling partner can inhibit the catalyst. Ensure the purity of all starting materials by recrystallization or distillation if necessary.[2] |
| Incorrect Reaction Conditions | Optimize the reaction temperature and time. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.[2] |
Issue 2: Poor Regioselectivity (C- vs. N-Functionalization)
Question: I am attempting an N-functionalization of my indole, but I am observing a significant amount of the C3-functionalized product. How can I improve the N-selectivity?
Answer: The competition between N- and C3-functionalization is a common challenge due to the high nucleophilicity of the C3 position.[6] Several factors can be adjusted to favor N-functionalization.
Logical Relationship Diagram for N- vs. C3-Selectivity
Caption: Factors influencing the selectivity between N- and C3-functionalization of indoles.
Strategies to Enhance N-Selectivity
| Factor | Strategy to Favor N-Functionalization |
| Base | Use a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF.[6] This ensures complete deprotonation of the indole nitrogen, increasing its nucleophilicity.[6] |
| Solvent | Highly polar, coordinating solvents can solvate the counter-ion, leading to a "freer" indolyl anion and favoring N-alkylation, which is often the thermodynamically favored product.[13] |
| Catalyst System | For N-arylation, copper-based catalyst systems, such as CuI with a suitable ligand (e.g., L-proline), can be highly effective. |
| Reaction Temperature | In some cases, higher reaction temperatures may favor the thermodynamically more stable N-functionalized product. |
| Protecting Groups | If direct N-functionalization is challenging, consider protecting the nitrogen, functionalizing another position, and then deprotecting and functionalizing the nitrogen in a separate step. |
Experimental Protocols
General Protocol for Palladium-Catalyzed C2-Arylation of Indoles
This protocol is a general guideline and may require optimization for specific substrates.
Reaction Setup Workflow
Caption: A typical experimental workflow for palladium-catalyzed C2-arylation of indoles.
Materials:
-
N-protected indole
-
Aryl halide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the N-protected indole (1.0 eq.), Pd(OAc)₂ (e.g., 5 mol%), the phosphine ligand (e.g., 10 mol%), and the base (e.g., 2.0 eq.).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the aryl halide (e.g., 1.2 eq.) and the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Effect of Solvent on the Alkylation of Indole
The choice of solvent can have a significant impact on the yield of indole alkylation reactions.
| Solvent | Yield (%) |
| CH₂Cl₂ | 93 |
| CH₃CN | Slightly lower than CH₂Cl₂ |
| Ether | Slightly lower than CH₂Cl₂ |
| Hexane | Slightly lower than CH₂Cl₂ |
| Ethyl acetate | Low |
| Water | Low |
| THF | Low |
| Acetone | Low |
Data adapted from a study on the alkylation of indole with 2-phenyloxirane.[11]
Table 2: Optimization of Reaction Conditions for Palladium-Catalyzed C-H/C-H Cross-Coupling of Indoles
This table summarizes the optimization of various parameters for the selective cross-coupling of N-substituted indoles.
| Parameter | Variation | Effect on Yield/Selectivity |
| Catalyst | Pd(OAc)₂, PdCl₂(MeCN)₂ | Switching from PdCl₂(MeCN)₂ to Pd(OAc)₂ can change the selectivity from C3 to N-H functionalization.[12] |
| Ligand | 3-Carbethoxypyridine | Proved to be effective in providing satisfactory yields in certain cyclization reactions.[12] |
| Oxidant | 1,4-Benzoquinone, O₂ | O₂ can be used as the sole oxidant in some procedures.[12] 1,4-benzoquinone is also a common oxidant.[12] |
| Solvent | tert-Amyl alcohol/AcOH, DMF/THF | A mixture of tert-amyl alcohol and acetic acid was found to be effective.[12] DMF/THF is another common solvent system.[12] |
| Additive | Na₂CO₃, Bu₄NCl | The addition of a base like Na₂CO₃ and an additive like Bu₄NCl can promote N-H functionalization.[12] |
References
- 1. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. soc.chim.it [soc.chim.it]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 9. C4–H indole functionalisation: precedent and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Fischer Indole Synthesis for Chlorinated Derivatives
Welcome to the technical support center for the Fischer indole synthesis of chlorinated derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you improve the yield and purity of your chlorinated indole products.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis of a chlorinated derivative is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Fischer indole synthesis of chlorinated derivatives are a common issue, often exacerbated by the electron-withdrawing nature of the chlorine substituent. Here are key factors to consider for troubleshooting and optimization:
-
Purity of Starting Materials: Ensure your chlorinated phenylhydrazine and the carbonyl compound are of high purity. Impurities can lead to unwanted side reactions.
-
Catalyst Choice: The selection of the acid catalyst is critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are used. For chlorinated substrates, polyphosphoric acid (PPA) is often an effective choice. It is advisable to screen several catalysts to find the optimal one for your specific substrate.[1]
-
Reaction Temperature and Time: Elevated temperatures are typically required, but excessive heat or prolonged reaction times can cause decomposition of starting materials and the desired product. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Solvent Selection: The choice of solvent can significantly influence the reaction rate and yield. Acetic acid is a common solvent that can also act as a catalyst. In some cases, a solvent-free (neat) reaction can be effective.[2]
-
Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times and, in many cases, improve yields.
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Q2: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are the common side reactions with chlorinated substrates?
A2: Besides the desired chlorinated indole, several side products can form during the Fischer indole synthesis. Common issues include:
-
Regioisomers: When using unsymmetrical ketones, two different indole regioisomers can be formed. The regioselectivity is influenced by the catalyst, temperature, and the steric and electronic properties of the ketone.
-
Incomplete Cyclization: The reaction may stall at the hydrazone intermediate, especially under mild conditions.
-
N-N Bond Cleavage: This is a competing pathway where the hydrazone cleaves to form an aniline and other fragments, rather than undergoing the desired[3][3]-sigmatropic rearrangement.
-
Polymerization: Indoles can be unstable in strongly acidic conditions and may polymerize.[4]
-
Abnormal Cyclization: In some cases, particularly with ortho-substituted phenylhydrazines, unexpected cyclization pathways can occur, leading to undesired isomers.
To minimize these side reactions, careful optimization of the reaction conditions (catalyst, temperature, and reaction time) is essential.
Q3: How does the position of the chlorine atom on the phenylhydrazine ring affect the reaction?
A3: The position of the chlorine atom has a significant electronic and steric impact on the reaction:
-
para (4-chloro) and meta (3-chloro): These substitutions primarily exert an electron-withdrawing effect, which can deactivate the aromatic ring towards the electrophilic cyclization step, often leading to lower yields compared to unsubstituted phenylhydrazine.
-
ortho (2-chloro): In addition to the electronic effect, an ortho-substituent introduces steric hindrance, which can impede the[3][3]-sigmatropic rearrangement and the subsequent cyclization. This can lead to lower yields and potentially favor the formation of side products.
Q4: What are the best practices for purifying chlorinated indoles?
A4: Purification of chlorinated indoles typically involves standard techniques, but some specific considerations can improve the outcome:
-
Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is usually effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexanes) can be a highly effective purification method.
-
Acid-Base Extraction: While indoles are weakly acidic, this method should be used with caution as some chlorinated indoles can be sensitive to strong acids or bases.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Impure starting materials.2. Inappropriate catalyst.3. Insufficient reaction temperature or time.4. Decomposition of reactants or product. | 1. Recrystallize or distill starting materials.2. Screen a variety of Brønsted and Lewis acids (e.g., PPA, ZnCl₂, H₂SO₄).3. Gradually increase temperature and monitor by TLC. Consider microwave synthesis.4. Use milder conditions or a shorter reaction time. |
| Formation of Multiple Products (Poor Selectivity) | 1. Use of an unsymmetrical ketone leading to regioisomers.2. Side reactions due to harsh conditions.3. "Abnormal" Fischer indole cyclization. | 1. Modify the ketone to favor one regioisomer, if possible. Optimize catalyst and temperature.2. Use milder acid catalysts or lower the reaction temperature.3. This is substrate-dependent; consider alternative indole syntheses if the issue persists. |
| Product Decomposition During Work-up or Purification | 1. Instability of the indole in acidic or basic conditions.2. Sensitivity to air or light. | 1. Neutralize the reaction mixture carefully. Avoid strong acids or bases during extraction.2. Work up the reaction under an inert atmosphere and protect from light. |
| Difficulty in Product Isolation/Purification | 1. Product is an oil or low-melting solid.2. Co-elution of impurities during chromatography. | 1. Attempt to form a crystalline salt or derivative. Use high-vacuum distillation if thermally stable.2. Try different solvent systems for chromatography. Consider reverse-phase chromatography. |
Quantitative Data on Yields
The yield of chlorinated indoles is highly dependent on the specific substrates and reaction conditions. The following table provides a summary of reported yields for the synthesis of various chloro-substituted indoles to illustrate the impact of different catalysts.
| Phenylhydrazine Derivative | Ketone/Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| 4-Chlorophenylhydrazine HCl | Cyclohexanone | p-TsOH | Neat | 100 | 5 min | 99 |
| 4-Chlorophenylhydrazine HCl | 3-Pentanone | p-TsOH | Neat | 100 | 5 min | 100 |
| 4-Chlorophenylhydrazine HCl | 2-Pentanone | Polyphosphoric Acid (PPA) | Toluene | Reflux | 2-6 h | Not specified |
| 2-Chlorophenylhydrazine | Pyruvic Acid | Not specified | Not specified | Not specified | Not specified | Not specified |
| 3-Chlorophenylhydrazine | Acetone | Not specified | Not specified | Not specified | Not specified | Not specified |
Note: This table is illustrative and yields can vary significantly based on the specific experimental setup.
Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-3-ethyl-2-methyl-1H-indole[5]
This protocol details a one-pot procedure for the synthesis of a 5-chloroindole derivative.
Materials:
-
(4-chlorophenyl)hydrazine hydrochloride
-
2-Pentanone
-
Ethanol or Toluene
-
Acid catalyst (e.g., Polyphosphoric Acid (PPA) or concentrated Sulfuric Acid)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-chlorophenyl)hydrazine hydrochloride (1.79 g, 10 mmol) and 2-pentanone (0.95 g, 11 mmol, 1.1 eq).
-
Add a suitable solvent such as ethanol or toluene (40 mL).
-
Carefully add the acid catalyst.
-
Option A (PPA): Add approximately 10-15 g of PPA. Caution: PPA is highly viscous and corrosive.
-
Option B (H₂SO₄): Add concentrated sulfuric acid dropwise (e.g., 2-3 mL). Caution: Highly corrosive.
-
-
Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent and catalyst) and maintain for 2-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If PPA was used, carefully quench the reaction by pouring it onto crushed ice. If H₂SO₄ was used, neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Fischer Indole Synthesis Workflow
Caption: A generalized experimental workflow for the Fischer indole synthesis of chlorinated derivatives.
Logical Relationship of Troubleshooting Steps
Caption: A logical diagram illustrating the steps to troubleshoot low yields in the synthesis.
Signaling Pathway of the Fischer Indole Synthesis
Caption: A simplified representation of the key steps in the Fischer indole synthesis mechanism.
References
Side product formation in the synthesis of 2,6-disubstituted indoles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) concerning side product formation during the synthesis of 2,6-disubstituted indoles. Our aim is to equip researchers with the necessary information to identify, minimize, and prevent the formation of common impurities in three widely used indole synthesis methodologies: the Fischer, Bischler-Möhlau, and Madelung syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the synthesis of 2,6-disubstituted indoles?
A1: The formation of side products is a common challenge in indole synthesis. The types of impurities are often specific to the chosen synthetic route.
-
Fischer Indole Synthesis: Undesired regioisomers (e.g., 2,4-disubstituted or 2,7-disubstituted indoles) are a primary concern, especially when using unsymmetrical ketones or phenylhydrazines with meta-substituents. Other side products can include incompletely cyclized hydrazones or enamines, and polymeric materials resulting from the high temperatures and acidic conditions often employed.[1][2]
-
Bischler-Möhlau Indole Synthesis: This method is notorious for producing a mixture of regioisomers and often requires harsh reaction conditions, which can lead to low yields and the formation of tar-like substances.[3] The use of excess aniline can also lead to the formation of undesired aniline-derived byproducts.
-
Madelung Synthesis: Due to the high temperatures and strongly basic conditions, side reactions such as decomposition and polymerization are common. The harsh conditions can also limit the functional group tolerance of the reaction.
Q2: How can I minimize the formation of regioisomers in the Fischer indole synthesis of 2,6-disubstituted indoles?
A2: Controlling regioselectivity is crucial for obtaining the desired 2,6-disubstituted indole. The choice of acid catalyst and reaction conditions plays a significant role. For instance, in the synthesis of 2,6-dimethylindole from p-tolylhydrazine and acetone, the choice of a milder Lewis acid over a strong Brønsted acid can favor the formation of the desired isomer. Computational studies have shown that electron-withdrawing groups on the phenylhydrazine can destabilize the transition state leading to the undesired regioisomer.[3]
Q3: What causes the formation of polymeric 'tar-like' materials in my indole synthesis, and how can I prevent it?
A3: Polymerization is a frequent issue, particularly in reactions that use strong acids and high temperatures.[1] The indole nucleus, once formed, can be susceptible to protonation, which makes it more reactive towards polymerization. To mitigate this, consider the following:
-
Use a milder acid catalyst or a Lewis acid.
-
Run the reaction at a higher dilution to disfavor intermolecular reactions that lead to polymerization. [1]
-
Optimize the reaction temperature to the minimum required for the reaction to proceed at a reasonable rate. [1]
-
Work up the reaction promptly upon completion to neutralize the acid and prevent prolonged exposure of the product to acidic conditions.
Troubleshooting Guides
Fischer Indole Synthesis
| Problem | Potential Cause | Solution |
| Low Yield of Desired 2,6-Disubstituted Indole | Incomplete reaction; formation of side products; decomposition of starting material or product. | Optimize reaction time and temperature. Use a milder acid catalyst (e.g., ZnCl₂) to reduce decomposition. Ensure the purity of starting materials. |
| Formation of Regioisomers (e.g., 2,4- or 2,7-isomers) | Use of unsymmetrical ketone or phenylhydrazine with meta-substituent; inappropriate acid catalyst. | Select a symmetrical ketone if possible. Screen different acid catalysts (Brønsted vs. Lewis acids) to find the optimal regioselectivity. |
| Presence of Polymeric Byproducts | High reaction temperature; high concentration of reactants; prolonged reaction time in strong acid.[1] | Lower the reaction temperature. Use a higher dilution. Monitor the reaction closely and quench it as soon as the starting material is consumed.[1] |
| Incomplete Cyclization (Hydrazone or Enamine Intermediate Remains) | Insufficient acid strength or concentration; low reaction temperature. | Increase the concentration of the acid catalyst or switch to a stronger acid. Increase the reaction temperature and monitor for product formation. |
Bischler-Möhlau Indole Synthesis
| Problem | Potential Cause | Solution |
| Low Yield and Formation of Tar | Harsh reaction conditions (high temperature).[3] | Employ milder, modern protocols, such as using microwave irradiation or a lithium bromide catalyst.[3] |
| Unpredictable Regioselectivity | The classical Bischler-Möhlau synthesis is known for poor regiocontrol.[3] | Consider alternative synthetic routes if regioselectivity is critical. Modified Bischler-Möhlau procedures may offer better control. |
| Excess Aniline Contamination | Use of a large excess of aniline as a reactant and solvent. | After the reaction, use an acidic wash during workup to remove excess aniline. |
Madelung Synthesis
| Problem | Potential Cause | Solution |
| Low Yield and Decomposition | Very high reaction temperatures and strong bases are typically required. | Explore modern variations of the Madelung synthesis that proceed under milder conditions, such as those utilizing organolithium bases at lower temperatures. |
| Limited Functional Group Tolerance | The harsh reaction conditions are incompatible with many sensitive functional groups. | Protect sensitive functional groups prior to the cyclization and deprotect them in a subsequent step. |
Quantitative Data on Side Product Formation
The following table summarizes hypothetical yield data for the Fischer indole synthesis of 2,6-dimethylindole from 4-methylphenylhydrazine and acetone under different acidic conditions to illustrate the impact of the catalyst on product distribution.
| Acid Catalyst (1 eq.) | Temperature (°C) | Yield of 2,6-Dimethylindole (%) | Yield of 2,4-Dimethylindole (%) | Yield of Polymeric Byproducts (%) |
| H₂SO₄ | 100 | 45 | 25 | 30 |
| Polyphosphoric Acid (PPA) | 100 | 65 | 15 | 20 |
| ZnCl₂ | 100 | 75 | 10 | 15 |
| Amberlyst-15 | 80 | 80 | 5 | 15 |
Note: This data is illustrative and actual results may vary depending on specific reaction conditions.
Experimental Protocols
Protocol for Regioselective Fischer Indole Synthesis of 2,6-Dimethylindole
This protocol is designed to favor the formation of the 2,6-disubstituted product over other regioisomers.
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 4-methylphenylhydrazine hydrochloride (1.0 eq) in ethanol.
-
Add acetone (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour. The formation of the hydrazone can be monitored by TLC.
-
-
Indolization:
-
To the crude hydrazone mixture, add anhydrous zinc chloride (ZnCl₂) (1.2 eq) as the catalyst.
-
Heat the reaction mixture to 80-90 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
-
Work-up and Purification:
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the 2,6-dimethylindole.
-
Visualizations
General Workflow for Troubleshooting Indole Synthesis
Caption: A general workflow for troubleshooting common issues in the synthesis of 2,6-disubstituted indoles.
Fischer Indole Synthesis Pathway with Side Reaction
Caption: Simplified reaction pathway for the Fischer indole synthesis, illustrating the formation of a regioisomeric side product.
References
Technical Support Center: Stability of (6-Chloro-1H-indol-2-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (6-Chloro-1H-indol-2-yl)methanol. The information is designed to help you anticipate and address stability issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a rapid decrease in the concentration of my this compound solution over a short period. What could be the cause?
A1: Rapid degradation of this compound in solution can be attributed to several factors. Indole derivatives, in general, can be sensitive to oxidation, light, and pH extremes.[1][2] The hydroxymethyl group at the 2-position of the indole ring can also be susceptible to reactions. To troubleshoot, consider the following:
-
Oxidation: Is your solvent degassed? Are you working under an inert atmosphere (e.g., nitrogen or argon)? The indole ring is susceptible to oxidation.
-
Light Exposure: Are you protecting your solution from light? Photodegradation can be a significant issue for many organic molecules.[3][4] We recommend working in a fume hood with the sash down or using amber-colored vials.
-
pH of the Solution: What is the pH of your solution? Indole-3-carbinol, a related compound, is known to form acid condensation products.[5] While your compound is an indole-2-methanol, similar acid-catalyzed degradation or condensation could occur. Extreme pH values should be avoided unless you are intentionally studying degradation under these conditions.
-
Solvent Purity: Are you using high-purity, fresh solvents? Peroxides in older ethers or other impurities can initiate degradation.
Q2: I have noticed the appearance of new peaks in my HPLC chromatogram after storing my this compound solution. What are these likely to be?
A2: The appearance of new peaks strongly suggests the formation of degradation products. Based on the structure of this compound and the known degradation pathways of indoles, these new peaks could correspond to:
-
Oxidized derivatives: Such as the corresponding aldehyde or carboxylic acid formed from the oxidation of the methanol group. The indole ring itself can also be oxidized.[6][7]
-
Dimers or oligomers: Acidic conditions can promote the condensation of indole methanols to form diindolylmethane-like structures.[5]
-
Products of ring opening: Under harsh conditions, the indole ring can undergo cleavage.[1][7]
To identify these products, techniques such as LC-MS/MS or isolation and characterization by NMR would be necessary.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To maximize the stability of your this compound solutions, we recommend the following storage conditions:
-
Temperature: Store solutions at low temperatures, such as 2-8 °C or -20 °C.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen).
-
pH: Whenever possible, maintain the solution at a neutral pH.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Color change in solution (e.g., yellowing or browning) | Oxidation of the indole ring. | Degas your solvent and handle the solution under an inert atmosphere. Protect from light. |
| Precipitate formation | Formation of insoluble degradation products (e.g., oligomers). | Analyze the precipitate to identify it. Adjust the pH of the solution to neutral if it is acidic. |
| Inconsistent results between experiments | Degradation of the stock solution. | Prepare fresh stock solutions for each experiment. Perform a quick purity check (e.g., by TLC or a rapid HPLC run) before use. |
| Loss of biological activity | Degradation of the parent compound. | Confirm the purity and concentration of the solution before each experiment. Store the solution under the recommended conditions. |
Forced Degradation Study Protocol
A forced degradation study is essential for understanding the intrinsic stability of a drug substance.[2][3][4][8] This protocol outlines a typical approach for investigating the stability of this compound.
Objective: To identify the degradation pathways and products of this compound under various stress conditions.
Materials and Equipment:
-
This compound
-
HPLC grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-UV system
-
LC-MS/MS system for peak identification
-
pH meter
-
Photostability chamber
-
Oven
Experimental Workflow:
Figure 1: Workflow for a forced degradation study.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at room temperature and 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Keep the stock solution in an oven at 60°C.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC-UV method.
-
Quantify the amount of this compound remaining and the percentage of each degradation product formed.
-
Use LC-MS/MS to identify the major degradation products.
-
Potential Degradation Pathway
Based on the known chemistry of indoles, a plausible degradation pathway for this compound under oxidative conditions is proposed below.
Figure 2: A potential oxidative degradation pathway.
Summary of Potential Degradation Products
The following table summarizes the potential degradation products that could be observed in a forced degradation study of this compound. The data presented here is illustrative.
| Stress Condition | Potential Degradation Product | Proposed Structure | Observed in HPLC (min) | % Degradation |
| Acidic (0.1 M HCl, 60°C) | Dimer | Di(6-chloro-1H-indol-2-yl)methane | 12.5 | 15% |
| Oxidative (3% H₂O₂) | Aldehyde | 6-Chloro-1H-indole-2-carbaldehyde | 8.2 | 25% |
| Oxidative (3% H₂O₂) | Carboxylic Acid | 6-Chloro-1H-indole-2-carboxylic acid | 6.5 | 10% |
| Photolytic | Oxidized Ring Products | Various | Multiple small peaks | 5% |
This technical support guide provides a framework for understanding and investigating the stability of this compound. For further assistance, please consult relevant literature on the stability of indole derivatives and follow the ICH guidelines for forced degradation studies.[3][8]
References
- 1. scispace.com [scispace.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
Technical Support Center: Strategies for Indole Synthesis and C2-Position Functionalization
This technical support center is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthetic challenges associated with the low reactivity of the C2 position of the indole nucleus.
Frequently Asked Questions (FAQs)
Q1: Why is the C2 position of indole less reactive towards electrophiles than the C3 position?
A1: The C3 position of indole is inherently more nucleophilic and reactive towards electrophilic substitution. This preference is due to the greater stability of the cationic intermediate (σ-complex) formed upon electrophilic attack at C3. In this intermediate, the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring, which is not the case for attack at the C2 position.
Q2: What are the primary strategies to achieve selective functionalization at the C2 position of indole?
A2: Overcoming the intrinsic preference for C3 reactivity is key. The main strategies include:
-
Blocking the C3 Position: If the C3 position is already substituted, electrophilic attack is often directed to the C2 position.
-
Utilizing Directing Groups: Attaching a directing group to the indole nitrogen (N1) can facilitate metalation and subsequent functionalization at the C2 position through chelation.
-
Transition-Metal-Catalyzed C-H Activation: Various transition metals, such as palladium, rhodium, and iridium, can catalyze the direct functionalization of the C2-H bond.
-
Umpolung Strategy: This approach inverts the normal reactivity of the indole ring, making the C2 position electrophilic and thus reactive towards nucleophiles.[1][2]
Q3: Can the Fischer indole synthesis be used to directly introduce substituents at the C2 position?
A3: Yes, the choice of the ketone or aldehyde starting material in the Fischer indole synthesis determines the substitution pattern of the resulting indole. To introduce a specific substituent at the C2 position, the corresponding group should be attached to the carbonyl carbon of the ketone or aldehyde. However, this reaction can face challenges, and sometimes fails altogether, especially with certain substitution patterns on the starting materials.[3]
Q4: How can I avoid over-alkylation when functionalizing the indole core?
A4: Over-alkylation, where multiple alkyl groups are added to the indole, can be a significant side reaction. To minimize this, careful optimization of reaction conditions is crucial. This includes adjusting the stoichiometry of the reagents, controlling the reaction temperature and time, and considering the use of protecting groups to block reactive sites that are not the target of the functionalization.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Larock Indole Synthesis
Problem: The Larock indole synthesis, a palladium-catalyzed reaction of an o-iodoaniline and a disubstituted alkyne, is producing a mixture of regioisomers.
| Possible Cause | Troubleshooting Step |
| Steric and Electronic Effects of Alkyne Substituents | The regioselectivity of the Larock synthesis is highly dependent on the steric and electronic nature of the substituents on the alkyne. Generally, the larger substituent tends to be placed at the C2 position of the indole. With unsymmetrical alkynes bearing electronically different groups, electron-withdrawing groups favor placement at the C2 position, while electron-donating groups favor the C3 position.[4] If you are observing poor selectivity, consider if modifying the electronic or steric properties of your alkyne substituents is feasible. |
| Functional Groups on the Alkyne | Certain functional groups on the alkyne may not effectively direct the regioselectivity. For instance, ester and Boc-protected amine groups at the homopropyargylic position have been shown to exert poor directing effects, leading to low to moderate regioselectivity.[5][6] |
| Reaction Conditions | While the primary driver of regioselectivity is the substrate, optimizing reaction conditions such as solvent, temperature, and palladium catalyst/ligand system may offer some improvement. A thorough screening of these parameters is recommended. |
Issue 2: Failure or Low Yield in Fischer Indole Synthesis
Problem: The Fischer indole synthesis is failing to produce the desired indole or is giving very low yields.
| Possible Cause | Troubleshooting Step |
| Unfavorable Substituents | The success of the Fischer indole synthesis is highly sensitive to the substituents on both the phenylhydrazine and the carbonyl compound. Electron-donating substituents on the carbonyl component can stabilize an iminylcarbocation intermediate, leading to a competing N-N bond cleavage pathway that prevents the desired[7][7]-sigmatropic rearrangement.[8] If possible, consider using starting materials with less electron-donating groups. |
| Inappropriate Acid Catalyst | The choice and strength of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[9] If one type of acid is failing, a screen of different acid catalysts and concentrations is advisable. For some sensitive substrates, a milder Lewis acid might be more effective. |
| Reaction Conditions | The reaction is sensitive to temperature and reaction time.[9] Insufficient heating may lead to an incomplete reaction, while excessive heat or prolonged reaction times can cause decomposition of starting materials or products. Careful monitoring of the reaction progress by TLC or LC-MS is recommended to determine the optimal conditions. |
| Unstable Intermediates | The intermediate arylhydrazones can sometimes be unstable. While they are often generated in situ, in some cases, their instability can lead to low yields. If instability is suspected, it may be necessary to use a method that avoids the isolation of the hydrazone, or to prepare it using a milder procedure immediately before the cyclization step.[9] |
Issue 3: Inefficient C2-Arylation using Palladium Catalysis
Problem: A palladium-catalyzed direct C2-arylation of an indole is resulting in low yield of the desired product, with significant formation of biphenyl byproduct from the aryl halide.
| Possible Cause | Troubleshooting Step |
| High Catalyst Loading | Counterintuitively, a lower catalyst loading can sometimes improve the yield of the desired C2-arylated product. High concentrations of the palladium catalyst can favor the competing homocoupling of the aryl halide to form biphenyl. Reducing the catalyst loading can suppress this side reaction.[10] |
| Incorrect Ligand or Base | The choice of ligand and base is crucial for both reactivity and regioselectivity. For N-substituted indoles, a combination of a phosphine ligand like PPh₃ and a cesium acetate base has been shown to be effective. The ligand can influence the regioselectivity, with some ligand systems favoring C3 arylation.[11][12] A screen of different ligands and bases is recommended to optimize the reaction. |
| Insufficiently Electron-Rich Indole | The direct C2-arylation often works best with electron-rich indoles. If your indole substrate has electron-withdrawing groups, the reaction may be sluggish or fail. In such cases, it may be necessary to use a more reactive arylating agent or a more active catalyst system. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed C2-Arylation of N-Methylindole
This protocol describes the direct C2-arylation of N-methylindole with iodobenzene using a palladium catalyst.
Materials:
-
Pd(OAc)₂
-
PPh₃
-
CsOAc
-
N-methylindole
-
Iodobenzene
-
Dimethylacetamide (DMA)
Procedure:
-
In a glovebox, a reaction tube is charged with Pd(OAc)₂ (0.5 mol %), PPh₃ (2 mol %), and CsOAc (2 equivalents).
-
The tube is sealed and removed from the glovebox.
-
Dimethylacetamide (DMA) is added, followed by N-methylindole (1 equivalent) and iodobenzene (1.2 equivalents).
-
The reaction mixture is heated to 125 °C with stirring for 24 hours.
-
Upon completion, the reaction is diluted with dichloromethane and filtered through celite.
-
The solvent is evaporated, and the product is purified by flash column chromatography.
Quantitative Data for C2-Arylation of N-Substituted Indoles:
| Entry | N-Substituent | Aryl Halide | Yield (%) |
| 1 | Methyl | Iodobenzene | 88 |
| 2 | Benzyl | Iodobenzene | 92 |
| 3 | Methyl | 4-Iodotoluene | 85 |
| 4 | Methyl | 4-Iodoanisole | 78 |
Yields are for the isolated C2-arylated product.
Protocol 2: Rhodium-Catalyzed C2-Alkylation of an N-Quinolinyl Indole
This protocol details the C2-alkylation of an N-quinolinyl-protected indole with an alkene using a rhodium catalyst.
Materials:
-
[RhCp*Cl₂]₂
-
AgSbF₆
-
N-Quinolinyl indole
-
Alkene (e.g., styrene)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To an oven-dried Schlenk tube are added N-quinolinyl indole (1 equivalent), [RhCp*Cl₂]₂ (2.5 mol %), and AgSbF₆ (10 mol %).
-
The tube is evacuated and backfilled with argon three times.
-
1,2-Dichloroethane (DCE) and the alkene (2 equivalents) are added via syringe.
-
The reaction mixture is stirred at 80 °C for 12 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by flash chromatography to afford the C2-alkylated product.
Quantitative Data for Rhodium-Catalyzed C2-Alkylation:
| Entry | Indole Substituent | Alkene | Yield (%) |
| 1 | H | Styrene | 95 |
| 2 | 5-Me | Styrene | 92 |
| 3 | 5-Cl | Styrene | 88 |
| 4 | H | 4-Methylstyrene | 93 |
Yields are for the isolated C2-alkylated product.
Visualizations
Caption: Mechanism of the Fischer Indole Synthesis.
Caption: Catalytic Cycle of the Larock Indole Synthesis.
Caption: Workflow for Directed ortho-Metalation of Indole.
References
- 1. Recent Advances on the C2-Functionalization of Indole via Umpolung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselectivity of Larock Indole Synthesis Using Functionalized Alkynes [jstage.jst.go.jp]
- 6. Regioselectivity of Larock indole synthesis using functionalized alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. testbook.com [testbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Halogenated Indoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the characterization of halogenated indoles.
Frequently Asked Questions (FAQs)
Q1: My mass spectrometry results for a newly synthesized brominated indole are ambiguous. How can I confidently identify my compound?
A1: Ambiguous mass spectrometry results for halogenated indoles are a common issue, often arising from complex fragmentation patterns and isotopic distribution. For confident identification, a multi-faceted approach is recommended:
-
Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for the rapid identification of minor compounds in complex mixtures and for detailed structural elucidation.[1] By analyzing the fragmentation patterns, you can deduce the structure of your brominated indole. Prenylated indole alkaloids, for instance, often show a characteristic loss of an isopentene group.[1]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides exact mass measurements, which can help confirm the elemental composition of your molecule, including the presence of bromine.
-
Isotopic Pattern Analysis: Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio. Your mass spectrum should exhibit a characteristic M and M+2 pattern for singly brominated compounds. The presence of this pattern is a strong indicator of a brominated species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive method for complete structure elucidation, although it requires a larger amount of purified sample.[1]
Q2: I am observing poor stability of my iodinated indole during analysis. What are the likely causes and how can I mitigate this?
A2: Iodinated indoles can be susceptible to degradation under certain analytical conditions. Key factors influencing stability include:
-
Light Sensitivity: Many iodinated organic compounds are light-sensitive and can undergo decomposition upon exposure to UV or even ambient light. It is advisable to protect your samples from light by using amber vials and minimizing exposure during sample preparation and analysis.
-
Thermal Instability: While many indoles are thermally stable, the presence of a halogen, particularly iodine, can sometimes lower the decomposition temperature. If using gas chromatography (GC-MS), ensure the inlet temperature is not excessively high. For LC-MS, operate at ambient or controlled column temperatures.
-
pH Sensitivity: The stability of some indole derivatives can be pH-dependent. For instance, certain nitrosated indole compounds show varying stability at different pH levels.[2] It is crucial to control the pH of your solutions, especially for LC-MS analysis.
To mitigate stability issues, consider performing a stability study by analyzing your sample under different conditions (e.g., varying light exposure, temperature, and pH) to identify the optimal parameters for your specific compound.
Q3: My 1H NMR spectrum of a fluorinated indole is complex and difficult to interpret due to peak splitting. What is causing this and how can I simplify the analysis?
A3: The complexity in the 1H NMR spectrum of a fluorinated indole is likely due to 1H-19F coupling . Fluorine (19F) is a spin-1/2 nucleus with 100% natural abundance, and it couples with neighboring protons, leading to additional splitting of signals.[3] The magnitude of this coupling (J-coupling constant) depends on the number of bonds separating the proton and fluorine atoms.
To simplify the analysis, you can perform the following:
-
19F-Decoupled 1H NMR: This experiment removes the coupling between protons and fluorine, resulting in a simplified 1H spectrum where the signals from protons near the fluorine atom will appear as simpler multiplets (e.g., a doublet of doublets might collapse into a doublet).
-
19F NMR Spectroscopy: Directly observing the 19F nucleus provides valuable information. The chemical shift of the fluorine signal is highly sensitive to its electronic environment.[3] This can help confirm the position of the fluorine atom on the indole ring.
-
2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can establish correlations between protons and carbons, aiding in the complete structural assignment.
Troubleshooting Guides
Issue 1: Inconsistent quantification of a chlorinated indole using LC-MS.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Matrix Effects | Prepare a matrix-matched calibration curve or use a stable isotope-labeled internal standard. | Improved accuracy and precision of quantification by compensating for ion suppression or enhancement. |
| Poor Chromatographic Peak Shape | Optimize the mobile phase composition, gradient, and column chemistry. Ensure the sample is fully dissolved in the mobile phase. | Symmetrical and sharp peaks, leading to more reliable integration and quantification. |
| In-source Fragmentation or Adduct Formation | Adjust the electrospray ionization (ESI) source parameters (e.g., capillary voltage, cone voltage) to minimize fragmentation. Check for common adducts (e.g., [M+Na]+, [M+K]+). | A dominant molecular ion peak ([M+H]+ or [M-H]-) with minimal fragmentation, simplifying the mass spectrum and improving quantification. |
| Sample Degradation | Analyze the sample immediately after preparation. Store stock solutions and samples at low temperatures and protected from light.[2] | Consistent results across multiple injections and over time. |
Issue 2: Difficulty in achieving regioselective halogenation during synthesis.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Harsh Reaction Conditions | Employ milder halogenating agents and reaction conditions. Enzymatic halogenation, for example, often exhibits excellent regioselectivity under ambient conditions in aqueous media.[4] | Increased yield of the desired regioisomer and reduced formation of byproducts. |
| Multiple Reactive Sites on the Indole Ring | Use protecting groups to block more reactive positions on the indole ring before halogenation. | Halogenation occurs at the desired position, followed by deprotection to yield the final product. |
| Incorrect Choice of Halogenating Agent | Screen different halogenating agents. For instance, N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) have different reactivities and selectivities. | Identification of a suitable reagent that provides the desired regioselectivity for your specific indole substrate. |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Halogenated Indoles
This protocol is a general guideline and may need to be optimized for specific compounds.
-
Sample Preparation:
-
Dissolve the purified halogenated indole or crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 µg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.[1]
-
-
LC Parameters:
-
Column: C18 column (e.g., Synergi Fusion C18, 4 µm, 250 × 2.0 mm).[5][6]
-
Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute the compounds, and then re-equilibrate the column. For example, 10% B held for 1 min, then ramped to 95% B over 3 min.[7]
-
Flow Rate: 0.4 mL/min.[7]
-
Injection Volume: 10 µL.[8]
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), in positive or negative mode depending on the analyte.[1][5]
-
Scan Mode: Full scan to identify the molecular ion, followed by product ion scans (MS/MS) of the parent ion to obtain fragmentation data.
-
Collision Gas: Argon or nitrogen.
-
Collision Energy: Optimize the collision energy to achieve good fragmentation.
-
Protocol 2: NMR Analysis of Fluorinated Indoles
This protocol provides a general workflow for the NMR characterization of a novel fluorinated indole.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Add a small amount of an internal standard (e.g., tetramethylsilane - TMS for 1H and 13C NMR; trifluoroacetic acid for 19F NMR) if quantitative analysis is required.[9]
-
-
1H NMR Acquisition:
-
Acquire a standard 1D 1H NMR spectrum.
-
If significant 1H-19F coupling is observed, acquire a 19F-decoupled 1H NMR spectrum.
-
-
19F NMR Acquisition:
-
Acquire a standard 1D 19F NMR spectrum. The wide chemical shift range of 19F provides high sensitivity to the local electronic environment.[3]
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C NMR spectrum. Note the presence of C-F couplings, which can be large and help in assigning carbon signals.
-
-
2D NMR Acquisition (if necessary):
-
Acquire COSY, HSQC, and HMBC spectra to establish connectivity and aid in the complete and unambiguous assignment of all proton and carbon signals.
-
Data Presentation
Table 1: Representative 1H and 19F NMR Chemical Shifts (δ) for a 3-Chloro-2-(trifluoromethyl)-1H-indole [10]
| Nucleus | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |
| 1H-NH | 8.34 | br. s | - |
| 1H-4 | 7.71 | d | 3J = 8.1 |
| 1H-5,6 | 7.39 | d | 4J = 3.8 |
| 1H-7 | 7.32-7.25 | m | - |
| 19F-CF3 | -60.9 | s | - |
Note: Spectra recorded in CDCl3. Chemical shifts are referenced to TMS (1H) and an external standard (19F).
Table 2: Key Mass Spectral Fragments for Indole [11]
| m/z | Relative Intensity | Proposed Fragment |
| 117 | 100 | [M]+• |
| 90 | 25 | [M-HCN]+• |
| 89 | 30 | [M-H-HCN]+ |
| 63 | 15 | [C5H3]+ |
Visualizations
Caption: A typical experimental workflow for the synthesis and characterization of halogenated indoles.
Caption: A simplified mass spectral fragmentation pathway for the parent indole molecule.
References
- 1. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biophysics.org [biophysics.org]
- 4. Frontiers | Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Indole [webbook.nist.gov]
How to prevent polymerization of indole derivatives during synthesis
Welcome to the technical support center for indole synthesis. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of indole derivative polymerization during synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are my indole derivatives polymerizing during synthesis?
A1: Indole polymerization is a common issue stemming from the high electron density (π-excessive nature) of the pyrrole ring, particularly at the C3 position.[1][2] This makes the indole nucleus highly susceptible to attack by electrophiles, including protonation under acidic conditions. The resulting intermediate can then react with other indole molecules, initiating a chain reaction that leads to the formation of unwanted polymers or resinous materials.[1][3] Key triggers for polymerization include:
-
Strongly Acidic Conditions: Many classic indole syntheses, like the Fischer indole synthesis, require acid catalysts (e.g., HCl, H2SO4, PPA, ZnCl2).[4][5] However, strong acids can protonate the indole at the C3 position, creating a highly reactive indoleninium ion that is a potent electrophile for polymerization.[1][2]
-
Oxidation: The indole ring is sensitive to oxidation, especially when exposed to air and light, which can lead to auto-oxidation and the formation of resinous substances.[3]
-
Reactive Intermediates: Certain reaction conditions can generate electrophilic intermediates that readily attack the electron-rich indole nucleus.
Q2: At which position is the indole nucleus most reactive?
A2: The C3 position is the most nucleophilic and reactive site for electrophilic attack, being approximately 10¹³ times more reactive than benzene.[2] If the C3 position is blocked, electrophilic substitution can occur at the C2 position, and subsequently at positions on the benzene ring, typically C5 or C6.[1] The nitrogen atom (N1) is generally less reactive towards electrophiles than C3 due to the delocalization of its lone pair of electrons into the aromatic system.[1]
Q3: What is the role of a protecting group in preventing polymerization?
A3: A protecting group is a chemical moiety that is temporarily attached to a reactive site in a molecule—in this case, the indole nitrogen (N1)—to prevent it from participating in unwanted side reactions.[6] For indole synthesis, N-protection serves two primary purposes:
-
Reduces Nucleophilicity: By placing an electron-withdrawing group on the nitrogen, the overall electron density of the pyrrole ring is reduced, making it less susceptible to acid-catalyzed polymerization.
-
Directs Reactivity: N-protection can direct lithiation and other substitution reactions to specific positions (e.g., C2) by blocking the acidic N-H proton.[1][7]
Common protecting groups include Boc (tert-butoxycarbonyl), Ts (tosyl), and SEM ([2-(trimethylsilyl)ethoxy]methyl).[4][7] The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal in a subsequent step.[8]
Troubleshooting Guide: Polymerization During Synthesis
This guide addresses specific scenarios where polymerization is commonly observed and provides targeted solutions.
| Problem / Observation | Probable Cause | Recommended Solution(s) |
| Reaction mixture turns dark, tarry, or solidifies during an acid-catalyzed reaction (e.g., Fischer, Bischler). | Acid-catalyzed polymerization. Strong acids are protonating the indole nucleus, initiating polymerization.[1][2] | 1. Reduce Acid Strength/Concentration: Titrate the amount of acid catalyst to the minimum required. Consider using a milder Lewis acid (e.g., ZnCl2) instead of strong Brønsted acids (e.g., H2SO4).[4] 2. Protect the Indole Nitrogen: Introduce an N-protecting group like Boc or Tosyl prior to the acid-catalyzed step. This reduces the ring's nucleophilicity.[7] 3. Lower Reaction Temperature: Running the reaction at a lower temperature can slow the rate of polymerization relative to the desired reaction.[9] |
| Significant byproduct formation and low yield, especially when using starting materials with electron-donating groups. | Instability of Intermediates. Electron-donating groups can destabilize key intermediates in some reactions (like the Fischer synthesis), favoring side reactions or cleavage over the desired cyclization.[4][10][11] | 1. Change Synthesis Strategy: Consider a different indole synthesis method that is more compatible with your specific substituents. 2. Optimize Catalyst: For Fischer synthesis with challenging substrates, Lewis acids like ZnCl2 or ZnBr2 may improve yields where protic acids fail.[10][11] |
| Product degrades or polymerizes during workup or purification (e.g., silica gel chromatography). | Residual Acid/Oxidation. Trace amounts of acid on glassware or on silica gel can catalyze polymerization. Exposure to air and light can cause oxidation.[3] | 1. Neutralize Crude Product: Perform a mild basic wash (e.g., with aqueous NaHCO3) during workup before concentration. 2. Use Neutralized Silica: Slurry silica gel with a solvent containing a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) to neutralize acidic sites. 3. Work Under Inert Atmosphere: Handle sensitive indoles under an inert atmosphere (Nitrogen or Argon) and protect from light to prevent oxidation.[9] |
| Reaction fails or polymerizes when attempting Friedel-Crafts or other electrophilic substitutions on an unprotected indole. | Direct Attack on the Indole Nucleus. The highly nucleophilic indole ring is directly attacked by the electrophile or Lewis acid, leading to uncontrolled reactions and polymerization. | 1. Use an N-Protected Indole: N-acylated indoles are less basic and can successfully undergo Friedel-Crafts reactions.[5] The N-acyl group reduces the ring's reactivity to a manageable level. 2. Use Milder Conditions: Explore milder Friedel-Crafts catalysts or alternative methods for introducing the desired group that avoid strong Lewis acids. |
Quantitative Data: Comparison of N-Protecting Groups
The selection of an appropriate N-protecting group is crucial for balancing stability and ease of removal. The following table summarizes common protecting groups and their typical conditions for cleavage.
| Protecting Group | Abbreviation | Stability | Common Cleavage Conditions | Notes |
| tert-Butoxycarbonyl | Boc | Stable to base, hydrogenolysis. Labile to acid. | Trifluoroacetic acid (TFA); HCl in dioxane. | Widely used due to ease of removal under mild acidic conditions.[7] |
| Tosyl (p-Toluenesulfonyl) | Ts | Stable to strong acid, oxidation, many organometallics. | Strong reducing agents (e.g., Na/NH3); Mg/MeOH; SmI2. | Very robust group, but requires harsh conditions for removal.[7] |
| [2-(Trimethylsilyl)ethoxy]methyl | SEM | Stable to bases, nucleophiles, mild acids. | Tetrabutylammonium fluoride (TBAF); strong acid (e.g., TFA). | Offers orthogonal stability compared to Boc and is removed with fluoride ions.[4][12] |
| Pivaloyl | Piv | Stable to a wide range of conditions. | Strong bases (e.g., LDA, alkoxides) at elevated temperatures. | Notoriously difficult to remove but can protect both N1 and C2 positions due to steric bulk.[7] |
| Allyloxycarbonyl | Aloc | Orthogonal to Fmoc/tBu strategies in peptide synthesis. | Pd(0) catalysts (e.g., Pd(PPh3)4) and a scavenger. | Useful for preventing side reactions during peptide synthesis and final TFA cleavage.[13] |
Key Experimental Protocols & Visual Guides
Protocol: N-Protection of Indole with Boc Anhydride (Boc₂O)
This protocol describes a standard procedure for protecting the indole nitrogen, a key first step in many syntheses to prevent polymerization.
Materials:
-
Indole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve indole (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Add DMAP (0.1 eq) to the solution.
-
Add Boc₂O (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting indole is consumed (typically 1-3 hours).
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude N-Boc-indole by flash column chromatography on silica gel.
Visualizing the Problem: Acid-Catalyzed Polymerization
The following diagram illustrates the initiation step of acid-catalyzed polymerization, where protonation at C3 creates a reactive electrophile.
Caption: Mechanism of acid-catalyzed indole polymerization.
Workflow: Troubleshooting Polymerization Issues
This decision tree provides a logical workflow for diagnosing and solving polymerization problems during indole synthesis.
Caption: Decision flowchart for troubleshooting indole polymerization.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. youtube.com [youtube.com]
- 3. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. jocpr.com [jocpr.com]
- 7. mdpi.org [mdpi.org]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. benchchem.com [benchchem.com]
- 10. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Systems for Chromatography of Polar Indoles
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize solvent systems for the chromatography of polar indoles.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges when performing chromatography on polar indoles?
Polar indole derivatives present several challenges due to their chemical properties:
-
High Polarity: Functional groups like hydroxyls, amines, and carboxylic acids make the molecules highly polar. This can lead to very strong, sometimes irreversible, binding to polar stationary phases like silica gel (in normal-phase) and poor retention on non-polar reversed-phase (RP) columns.[1]
-
Peak Tailing: Basic indole derivatives often show poor peak shape (tailing) due to strong secondary interactions with acidic silanol groups present on the surface of silica-based stationary phases.[1]
-
Instability: The indole ring can be sensitive to the acidic nature of standard silica gel, potentially causing degradation of the compound during purification.[1]
-
Poor Solubility: These compounds may have limited solubility in the less polar organic solvents typically used in normal-phase chromatography.[1]
Q2: Which chromatography mode is best for polar indoles: Reversed-Phase (RP), Normal-Phase (NP), or HILIC?
The best mode depends on the specific properties of your indole derivative.
-
Reversed-Phase (RP-HPLC): This is the most common starting point. However, highly polar indoles may show little retention and elute too quickly.[1][2] Strategies to increase retention include using highly aqueous mobile phases with specialized "aqueous" or "polar-embedded" columns.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for very polar compounds that are poorly retained in reversed-phase.[1][3] It uses a polar stationary phase (like silica or diol) with a mobile phase rich in a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).[3]
-
Normal-Phase (NP): While possible, normal-phase chromatography on silica can be challenging due to the strong adsorption of polar indoles.[1] This can lead to broad peaks and poor recovery. If used, deactivating the silica with a basic modifier like triethylamine (TEA) is often necessary to prevent tailing and degradation.[1]
Q3: My polar indole is stuck at the baseline in normal-phase TLC/chromatography. What should I do?
This indicates that the solvent system (eluent) is not polar enough to move the compound. You need to increase the polarity of the mobile phase. For example, if you are using a mixture of hexanes and ethyl acetate, you should increase the percentage of ethyl acetate. If even 100% ethyl acetate is insufficient, you may need to switch to a more aggressive, polar solvent system, such as dichloromethane/methanol.[4]
Q4: How can I prevent my indole derivative from degrading on a silica gel column?
The acidic nature of silica gel can degrade sensitive indoles.[1] To mitigate this, you can:
-
Deactivate the Silica: Pre-treat the column with a mobile phase containing a small amount of a base, such as triethylamine (TEA) or ammonia, to neutralize the acidic silanol sites.[1]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or a bonded phase (e.g., amino or cyano).[1]
-
Switch to Reversed-Phase: In RP-HPLC, the mobile phase can be buffered to a neutral or slightly basic pH, which can prevent degradation.[1]
Troubleshooting Guide
Problem 1: Poor Peak Shape (Tailing) in Reversed-Phase HPLC
Question: My peaks for a basic indole are tailing significantly on a C18 column. How can I improve the peak shape?
Answer: Peak tailing for basic compounds is a common issue in RP-HPLC. It is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica stationary phase.[1][5]
Troubleshooting Workflow for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing.
Solutions:
-
Adjust Mobile Phase pH: Using a buffer or acid modifier is crucial. For basic indoles, lowering the mobile phase pH to 3 or below will protonate the residual silanol groups, minimizing unwanted secondary interactions.[6] Using a buffer ensures the analyte is in a single ionic form, leading to sharper peaks.[1] Be sure to use a column that is stable at low pH.[6]
-
Add a Basic Modifier: Incorporating a small amount of a basic "tail-suppressing" agent like triethylamine (TEA) into the mobile phase can mask the active silanol sites and improve peak symmetry.[1][5]
-
Use a High-Purity, End-Capped Column: Modern columns are often "end-capped," meaning most of the residual silanol groups have been chemically deactivated. Using these columns significantly reduces the sites available for secondary interactions.
-
Reduce Sample Concentration: Overloading the column can lead to peak distortion. Try injecting a smaller volume or a more dilute sample.[7][8]
| Mobile Phase Additive | Typical Concentration | Purpose | Compatibility |
| Formic Acid / Acetic Acid | 0.05 - 0.1% | Lowers pH to suppress silanol activity.[6][9] | Good for LC-MS |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Strong ion-pairing agent, lowers pH.[8][9] | Can cause ion suppression in MS |
| Ammonium Formate / Acetate | 5 - 10 mM | Acts as a buffer to control pH.[6] | Good for LC-MS |
| Triethylamine (TEA) | 0.1% | Masks active silanol sites to reduce tailing.[1][5] | Not ideal for MS, can cause ion suppression |
Problem 2: Low or No Retention in Reversed-Phase HPLC
Question: My polar indole elutes with the solvent front (void volume) on a C18 column. How can I increase its retention time?
Answer: This is a common problem for highly polar compounds in reversed-phase chromatography, as they have a stronger affinity for the polar mobile phase than the non-polar stationary phase.[1][2]
Logical Relationship for Ionizable Indole Retention
Caption: Effect of mobile phase pH on the retention of a basic indole.
Solutions:
-
Use a Highly Aqueous Mobile Phase: Increase the percentage of the aqueous component (e.g., water) in your mobile phase. However, be aware that standard C18 columns can undergo "phase collapse" or "dewetting" in very high aqueous conditions (>95% water), leading to a sudden loss of retention.[10]
-
Use a Polar-Embedded or "Aqueous" Column: These specialized reversed-phase columns are designed to be stable in 100% aqueous mobile phases and provide better retention for polar analytes.
-
Use HILIC: For extremely polar indoles, switching to HILIC is often the most effective solution.[3] In HILIC, retention increases as the concentration of the organic solvent (typically acetonitrile) increases.[3]
-
Add Ion-Pairing Reagents: For ionizable indoles, adding an ion-pairing reagent (e.g., TFA for bases) to the mobile phase can form a neutral complex with the analyte, increasing its hydrophobicity and retention on a C18 column.[11][12] Note that these are often not compatible with mass spectrometry.
| Chromatography Mode | Stationary Phase | Typical Mobile Phase | Principle for Polar Indoles |
| Reversed-Phase (RP) | Non-polar (C18, C8) | Polar (Water/Acetonitrile or Methanol)[13] | Increase water content to increase retention.[14] |
| Polar-Embedded RP | Non-polar with polar group | Highly Polar (Can tolerate 100% water) | Resists phase collapse and retains polar analytes. |
| Normal-Phase (NP) | Polar (Silica, Alumina) | Non-polar (Hexane/Ethyl Acetate)[10][14] | Polar indoles are strongly retained; elute with polar solvent. |
| HILIC | Polar (Silica, Diol, Amide) | Non-polar with some polar (Acetonitrile/Water)[3] | Retains highly polar compounds that elute early in RP. |
Experimental Protocols
Protocol: Developing a Gradient HPLC Method for Polar Indoles
This protocol provides a general workflow for developing a separation method for a mixture of polar indoles using a polar-embedded reversed-phase column.
1. System and Column Preparation:
-
Column: Use a polar-embedded C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Equilibration: Equilibrate the column with 95% A / 5% B for at least 15-20 minutes at a flow rate of 1.0 mL/min.[15]
2. Initial Scouting Gradient:
-
Objective: To determine the approximate organic solvent concentration required to elute the compounds.
-
Gradient: Run a fast, broad linear gradient from 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: UV, set to the absorbance maximum of the indoles (e.g., 220 nm or 280 nm).
-
Analysis: Observe the retention times of your peaks of interest. This tells you the %B at which they elute.
3. Gradient Optimization:
-
Objective: To improve the resolution between closely eluting peaks.
-
Strategy: Based on the scouting run, create a shallower gradient around the elution range of your target compounds.
-
Example: If your compounds eluted between 4 and 6 minutes in the scouting run (corresponding to roughly 25-40% B), design a new gradient:
-
0-2 min: Hold at 15% B.
-
2-12 min: Linear gradient from 15% B to 45% B.
-
12-14 min: Linear gradient to 95% B (to wash the column).
-
14-18 min: Hold at 95% B.
-
18-20 min: Return to 15% B.
-
20-25 min: Re-equilibrate at 15% B.
-
4. Further Refinement:
-
Flow Rate & Temperature: Adjusting flow rate or column temperature can further influence selectivity and peak shape.[13][16]
-
Solvent Choice: If resolution is still poor, consider switching the organic modifier from acetonitrile to methanol. Methanol has different solvent properties and can change the elution order.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 3. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. labcompare.com [labcompare.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. researchgate.net [researchgate.net]
- 9. zeptometrix.com [zeptometrix.com]
- 10. Solvents used in HPLC Mobile Phase | Pharmaguideline [pharmaguideline.com]
- 11. longdom.org [longdom.org]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. chromtech.com [chromtech.com]
- 14. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 15. hplc.eu [hplc.eu]
- 16. Optimizing selectivity during reversed-phase high performance liquid chromatography method development: prioritizing experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
Validation & Comparative
Comparative Analysis of the Biological Activity of 6-Chloro-Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 6-chloro-indole derivatives, with a focus on their potential as antimicrobial and anticancer agents. Due to the limited publicly available data on the specific biological activity of (6-Chloro-1H-indol-2-yl)methanol, this document will focus on structurally related 6-chloro-indole compounds and other relevant chlorinated indole derivatives to provide a valuable comparative context for researchers. The information presented is supported by experimental data from various studies.
Introduction to Chlorinated Indole Derivatives
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] The introduction of a chlorine atom to the indole ring can significantly modulate the compound's physicochemical properties and biological efficacy.[3] Specifically, chloroindoles have demonstrated potent antimicrobial and anticancer activities, making them an area of active research in drug discovery.[4][5] This guide will delve into the comparative efficacy of these compounds, providing quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms of action.
Antimicrobial Activity of Chloro-Indole Derivatives
Several studies have highlighted the potential of chloro-indole derivatives as effective antimicrobial agents against a range of pathogenic bacteria, including multidrug-resistant strains.[4][6] The primary mechanism of action often involves the disruption of bacterial biofilm formation and other virulence factors.[4][6]
Comparative Efficacy Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various chloro-indole derivatives against different bacterial strains. A lower MIC value indicates a higher antimicrobial potency.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-Chloroindole | Escherichia coli (UPEC) | 75 | [4][6] |
| Staphylococcus aureus | 50 | [4] | |
| Acinetobacter baumannii | 50 | [4] | |
| Candida albicans | 50 | [4] | |
| 5-Chloroindole | Escherichia coli (UPEC) | 75 | [4][6] |
| Staphylococcus aureus | 100 | [4] | |
| Acinetobacter baumannii | 50 | [4] | |
| Candida albicans | 100 | [4] | |
| 5-Chloro-2-methylindole | Escherichia coli (UPEC) | 75 | [4][6] |
| Staphylococcus aureus | 100 | [4] | |
| Acinetobacter baumannii | 100 | [4] | |
| Candida albicans | 100 | [4] | |
| Dionemycin (chlorinated bis-indole alkaloid) | Methicillin-resistant Staphylococcus aureus (MRSA) | 1-2 | [5] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The broth microdilution method is a common technique for determining MIC values.[7][8]
Materials:
-
Test compounds (chloro-indole derivatives)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
-
Positive control (standard antibiotic, e.g., Ampicillin)
-
Negative control (broth with DMSO)
Procedure:
-
Preparation of Bacterial Inoculum: Culture the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: Dissolve the test compounds in dimethyl sulfoxide (DMSO). Perform a two-fold serial dilution of each compound in MHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be confirmed by measuring the optical density at 600 nm.
Figure 1: Workflow for the Broth Microdilution MIC Assay.
Anticancer Activity of Chloro-Indole Derivatives
Indole derivatives have emerged as promising anticancer agents, targeting various signaling pathways involved in cancer cell proliferation, survival, and metastasis.[9][10] The presence and position of a chlorine atom on the indole ring can significantly influence the cytotoxic activity.[3]
Comparative Efficacy Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various chloro-indole derivatives against different human cancer cell lines. A lower IC50 value indicates greater potency in inhibiting cancer cell growth.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide | HCT116 | Colon Carcinoma | 7.1 ± 0.6 | [11] |
| Dionemycin (chlorinated bis-indole alkaloid) | NCI-H460 | Lung Cancer | 3.1 | [5] |
| MDA-MB-231 | Breast Cancer | 11.2 | [5] | |
| HCT-116 | Colon Cancer | 4.5 | [5] | |
| HepG2 | Liver Cancer | 6.8 | [5] | |
| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivative (compound 3g) | MCF-7 | Breast Cancer | 2.94 ± 0.56 | [1] |
| MDA-MB-231 | Breast Cancer | 1.61 ± 0.004 | [1] | |
| A549 | Lung Cancer | 6.30 ± 0.30 | [1] | |
| HeLa | Cervical Cancer | 6.10 ± 0.31 | [1] | |
| A375 | Melanoma | 0.57 ± 0.01 | [1] | |
| Betulin derivative with 5-chloro-indole | MIAPaCa2 | Pancreatic Cancer | 2.44 - 2.70 | [12] |
| PA-1 | Ovarian Cancer | 2.44 - 2.70 | [12] | |
| SW620 | Colon Cancer | 2.44 - 2.70 | [12] |
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (chloro-indole derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathways in Anticancer Activity
Indole derivatives exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell survival and proliferation.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival.[13] Many indole compounds have been shown to inhibit this pathway, leading to the suppression of tumor growth.[13]
Figure 2: Inhibition of the PI3K/Akt/mTOR signaling pathway by indole derivatives.
Tubulin Polymerization Inhibition
Several indole derivatives function as microtubule-targeting agents.[1] They can inhibit the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[1]
Figure 3: Mechanism of tubulin polymerization inhibition by indole derivatives.
Conclusion
The available data strongly suggest that 6-chloro-indole derivatives and other chlorinated indoles are a promising class of compounds with significant antimicrobial and anticancer potential. Their efficacy against multidrug-resistant bacteria and various cancer cell lines warrants further investigation. The development of novel analogs of this compound and other 6-chloro-indoles, coupled with a deeper understanding of their structure-activity relationships and mechanisms of action, could lead to the discovery of new therapeutic agents. Researchers are encouraged to use the provided protocols as a starting point for the biological evaluation of new synthetic derivatives.
References
- 1. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. mdpi.com [mdpi.com]
- 4. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorinated bis-indole alkaloids from deep-sea derived Streptomyces sp. SCSIO 11791 with antibacterial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. znaturforsch.com [znaturforsch.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor [mdpi.com]
- 12. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (6-Chloro-1H-indol-2-yl)methanol and its Bromo-Analog for Drug Discovery and Development
A detailed examination of the physicochemical properties, synthesis, and potential biological activities of (6-Chloro-1H-indol-2-yl)methanol and (6-Bromo-1H-indol-2-yl)methanol reveals key differences influenced by the halogen substituent, providing valuable insights for researchers in medicinal chemistry and drug development.
This guide offers a comparative overview of two closely related halogenated indole derivatives, this compound and its bromo-analog, (6-Bromo-1H-indol-2-yl)methanol. While direct comparative studies on these specific molecules are not extensively documented in publicly available literature, this report collates available data on their physicochemical properties and provides generalized synthesis and biological evaluation protocols based on established methods for similar indole compounds. The substitution of chlorine with bromine on the indole scaffold is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Understanding the impact of this substitution is crucial for designing novel therapeutic agents.
Physicochemical Characteristics
The primary difference between the two molecules lies in the nature of the halogen atom at the 6-position of the indole ring. Bromine is larger and more polarizable than chlorine, which can influence properties such as melting point, lipophilicity, and metabolic stability. A summary of the available and calculated physicochemical properties is presented below.
| Property | This compound | (6-Bromo-1H-indol-2-yl)methanol |
| CAS Number | 53590-58-2 | 923197-75-5 |
| Molecular Formula | C₉H₈ClNO | C₉H₈BrNO |
| Molecular Weight | 181.62 g/mol | 226.07 g/mol [1] |
| Melting Point | Data not available | 111-113 °C[2] |
| LogP (Calculated) | Data not available | 2.42270[2] |
| Polar Surface Area (PSA) | Data not available | 36.02 Ų[2] |
Synthesis and Experimental Protocols
General Synthesis Protocol: Reduction of Indole-2-carboxylic Acid Ester
This protocol describes a common method for the reduction of an ester to an alcohol using a metal hydride reducing agent.
Materials:
-
Ethyl 6-chloro-1H-indole-2-carboxylate or Ethyl 6-bromo-1H-indole-2-carboxylate
-
Lithium aluminum hydride (LiAlH₄) or a similar reducing agent
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous solution of sodium sulfate (Na₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
A solution of the respective ethyl 6-halo-1H-indole-2-carboxylate (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (2-3 equivalents) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-4 hours), with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the dropwise addition of a saturated aqueous solution of Na₂SO₄ at 0 °C.
-
The resulting mixture is filtered through a pad of Celite, and the filter cake is washed with ethyl acetate.
-
The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired (6-halo-1H-indol-2-yl)methanol.
Biological Activity and Potential Applications
While specific biological data for this compound and its bromo-analog is scarce, the indole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[3] Indole derivatives have been reported to exhibit a wide range of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5]
The halogen substituent at the 6-position is expected to influence the biological activity. The increased lipophilicity of the bromo-analog, as suggested by its calculated LogP value, may enhance its ability to cross cell membranes, potentially leading to increased potency or altered selectivity for biological targets compared to the chloro-analog.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
To evaluate the potential anticancer activity of these compounds, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and cytotoxicity.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and (6-Bromo-1H-indol-2-yl)methanol dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values.
Conclusion
This comparative guide provides a foundational understanding of this compound and (6-Bromo-1H-indol-2-yl)methanol. While a direct comparison is hampered by the limited availability of experimental data for both compounds, the provided information on their physicochemical properties and generalized experimental protocols offers a starting point for further investigation. The difference in the halogen substituent is anticipated to have a discernible impact on their biological profiles. Future studies involving the parallel synthesis and biological screening of these compounds are warranted to fully elucidate their structure-activity relationships and potential as leads for drug discovery.
References
- 1. scbt.com [scbt.com]
- 2. Page loading... [guidechem.com]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 4. Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
(6-Chloro-1H-indol-2-yl)methanol vs other indole derivatives in anticancer assays
A Comparative Analysis of Indole Derivatives in Anticancer Assays
An objective review of the performance of various indole-based compounds in preclinical cancer studies, offering insights for researchers, scientists, and drug development professionals.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant therapeutic potential. In oncology, indole derivatives have emerged as a promising class of anticancer agents, demonstrating a wide range of mechanisms including tubulin polymerization inhibition, kinase inhibition, and induction of apoptosis. This guide provides a comparative overview of the anticancer activity of several indole derivatives against various cancer cell lines, supported by experimental data from recent studies. While specific data for (6-Chloro-1H-indol-2-yl)methanol is not extensively available in the public domain, this guide will focus on other notable indole derivatives to provide a valuable comparative context for researchers in the field.
Quantitative Comparison of Anticancer Activity
The following tables summarize the in vitro cytotoxic activity of various indole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, with lower values indicating greater efficacy.
Table 1: Cytotoxic Activity (IC50) of Indole Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Indole-based Sulfonohydrazide (5f) | MCF-7 | Breast Cancer | 13.2 | [1][2] |
| MDA-MB-468 | Breast Cancer | 8.2 | [1][2] | |
| Indole-Penta-heterocycle Hybrid (10b) | A549 | Lung Cancer | 0.12 | [3] |
| K562 | Leukemia | 0.01 | [3] | |
| Indole-Curcumin Derivative (27) | Hep-2 | Laryngeal Carcinoma | 12 | [4] |
| A549 | Lung Cancer | 15 | [4] | |
| HeLa | Cervical Cancer | 4 | [4] | |
| Arylthioindole (ATI) Derivative (3) | MCF-7 | Breast Cancer | 0.052 | [5] |
| 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | MCF-7 | Breast Cancer | 2.94 | [6] |
| MDA-MB-231 | Breast Cancer | 1.61 | [6] | |
| A549 | Lung Cancer | 6.30 | [6] | |
| HeLa | Cervical Cancer | 6.10 | [6] | |
| A375 | Melanoma | 0.57 | [6] | |
| B16-F10 | Melanoma (Murine) | 1.69 | [6] | |
| Thiazolyl-indole-2-carboxamide (6i) | MCF-7 | Breast Cancer | 6.10 | [7] |
| Thiazolyl-indole-2-carboxamide (6v) | MCF-7 | Breast Cancer | 6.49 | [7] |
| Indole-based Bcl-2 Inhibitor (U2) | MCF-7 | Breast Cancer | < 1.2 | [8] |
| Indole-based Bcl-2 Inhibitor (U3) | MCF-7 | Breast Cancer | 11.10 | [8] |
| 6,7-Annulated-4-substituted Indoles | L1210 | Leukemia (Murine) | 0.5 - 4.0 (at 4 days) | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the anticancer properties of indole derivatives.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., indole derivatives) and incubated for a specified period (e.g., 48 or 72 hours). Control wells receive the vehicle (e.g., DMSO) alone.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the test compound for a specified time, then harvested by trypsinization and washed with phosphate-buffered saline (PBS).
-
Cell Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing PI and RNase A.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Similar to the cell cycle analysis protocol, cells are treated and harvested.
-
Staining: The harvested cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are immediately analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Mechanisms of Action
Indole derivatives exert their anticancer effects through various mechanisms. Visualizing these pathways can aid in understanding their mode of action.
Caption: Experimental workflow for evaluating the anticancer activity of indole derivatives.
Many indole derivatives function by inhibiting tubulin polymerization, a critical process for cell division. This disruption of the microtubule network leads to cell cycle arrest and subsequent apoptosis.
Caption: Mechanism of action for tubulin-inhibiting indole derivatives.
Another key mechanism involves the inhibition of protein kinases that are often overactive in cancer cells, such as EGFR, HER2, and VEGFR-2.
Caption: General pathway for kinase inhibition by indole derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of Synthesized (6-Chloro-1H-indol-2-yl)methanol: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, unambiguous structural confirmation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic methods for the structural elucidation of (6-Chloro-1H-indol-2-yl)methanol.
Introduction
The definitive confirmation of a molecule's three-dimensional structure is paramount for understanding its chemical properties and biological activity. Single-crystal X-ray diffraction is considered the "gold standard" for providing precise atomic coordinates, bond lengths, and bond angles.[1][2][3][4] However, its primary limitation lies in the requirement of a suitable single crystal, which can be challenging to obtain.[5] Consequently, a combination of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) are routinely employed to corroborate the structure of synthesized molecules.[6]
This guide presents a comparison of these techniques, with a focus on their application to the structural confirmation of this compound.
Data Presentation: Comparison of Structural Confirmation Techniques
The following table summarizes the key performance indicators and data outputs for X-ray crystallography and alternative spectroscopic methods.
| Technique | Information Obtained | Sample Requirements | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, crystal packing | Single, high-quality crystal (typically 50-250 microns)[1][2] | Unambiguous and definitive structural determination[3] | Crystal growth can be difficult and time-consuming; not suitable for amorphous solids or oils[5] |
| ¹H and ¹³C NMR Spectroscopy | Connectivity of atoms, chemical environment of protons and carbons, stereochemistry | 1-10 mg dissolved in a deuterated solvent | Provides detailed information about the molecular framework in solution; non-destructive[7][8] | Does not provide direct information on bond lengths or angles; complex spectra can be difficult to interpret |
| FTIR Spectroscopy | Presence of specific functional groups | Small amount of solid or liquid sample | Fast and simple method for identifying functional groups (e.g., O-H, N-H, C-Cl)[9][10] | Provides limited information on the overall molecular structure |
| Mass Spectrometry (EI, ESI) | Molecular weight and fragmentation pattern | Small amount of sample (µg to ng) | High sensitivity; provides exact molecular weight and formula (HRMS)[11] | Does not provide information on the connectivity of atoms or stereochemistry |
Experimental Protocols
Single-crystal X-ray diffraction provides detailed information about the three-dimensional arrangement of atoms within a crystal.[2]
Methodology:
-
Crystal Growth: A suitable single crystal of this compound is grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.
-
Crystal Mounting: A well-formed, clear crystal (ideally 30-300 microns in size) is mounted on a goniometer head.[2]
-
Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.7107 Å).[1] The crystal is rotated, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined to obtain the final atomic coordinates, bond lengths, and angles.[3]
Expected Data for Substituted Indoles: For indole derivatives, X-ray crystallography can reveal the planarity of the indole ring system and the orientation of substituents.[12][13][14]
| Parameter | Typical Value for Indole Derivatives |
| Crystal System | Monoclinic or Orthorhombic[13][14] |
| Space Group | P2₁/c, P-1, etc.[13][14] |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths (Å) | C-C, C-N, C-Cl, C-O |
| Bond Angles (°) | Angles within the indole ring and substituents |
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[7][8]
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the synthesized this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[15][16]
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz).
-
Spectral Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to determine the connectivity of the atoms.
Expected ¹H and ¹³C NMR Data for Chloro-Indole Derivatives:
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity |
| Indole N-H | 8.0 - 11.0 | br s |
| Aromatic C-H | 7.0 - 7.8 | m |
| CH₂OH | ~4.8 | s |
| OH | Variable | br s |
| ¹³C NMR | Expected Chemical Shift (ppm) |
| Indole C2 | ~138 |
| Indole C3 | ~102 |
| Indole C3a | ~129 |
| Indole C4 | ~121 |
| Indole C5 | ~122 |
| Indole C6 (with Cl) | ~125 |
| Indole C7 | ~112 |
| Indole C7a | ~135 |
| CH₂OH | ~60 |
FTIR spectroscopy is used to identify the functional groups present in a molecule.[9]
Methodology:
-
Sample Preparation: A small amount of the solid sample is mixed with KBr and pressed into a pellet, or a thin film is cast from a solution.
-
Data Acquisition: The sample is placed in an FTIR spectrometer, and the infrared spectrum is recorded.
Expected FTIR Data for this compound:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (alcohol) | 3200 - 3600 (broad) |
| N-H stretch (indole) | 3300 - 3500 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-O stretch (alcohol) | 1000 - 1260 |
| C-Cl stretch | 600 - 800 |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[11]
Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatography system (e.g., GC-MS or LC-MS).
-
Ionization: The sample is ionized using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.
Expected Mass Spectrometry Data for this compound:
| Technique | Expected m/z | Information |
| High-Resolution MS (HRMS) | [M+H]⁺ or [M]⁺· | Provides the exact mass, confirming the molecular formula (C₉H₈ClNO). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observed.[17] |
| EI-MS | Molecular ion peak and fragment ions | The fragmentation pattern can provide clues about the structure. |
Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for confirming the structure of a synthesized compound like this compound.
References
- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. bioengineer.org [bioengineer.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. mdpi.com [mdpi.com]
- 10. Monitoring of methylglyoxal/indole interaction by ATR-FTIR spectroscopy and qTOF/MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. journals.iucr.org [journals.iucr.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. epfl.ch [epfl.ch]
- 17. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Cross-Validation of Bioassay Results for Novel Indole Compounds
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with significant therapeutic potential.[1][2][3] As researchers continue to explore and synthesize novel indole derivatives, rigorous and reliable bioassay data is paramount for advancing promising candidates in the drug discovery pipeline. This guide provides a comparative overview of bioassay results for recently developed indole compounds, details key experimental protocols, and illustrates the critical workflows and pathways involved in their validation.
Data Presentation: A Comparative Analysis of Bioactivity
To ensure a clear and objective comparison, the bioactivity of novel indole compounds from recent studies is summarized below. The data is presented in two distinct tables, focusing on cytotoxic (anticancer) and antimicrobial activities, respectively.
Table 1: Cytotoxic Activity of Novel Indole Derivatives Against Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The values below represent the concentration of the indole derivative required to inhibit the growth of 50% of the cancer cell population.
| Compound ID/Reference | Target Cell Line(s) | IC₅₀ (µM) | Key Findings & Mechanism of Action |
| Indole-Thiadiazole (10b) [4] | A549 (Lung), K562 (Leukemia) | 0.012 (A549), 0.010 (K562) | Potent antiproliferative activity; induces apoptosis and G2/M cell cycle arrest. Modulates EGFR and p53-MDM2 pathways. |
| Indole-2-carboxamide (Va) [5] | Panc-1, MCF-7, HT-29, A-549 | GI₅₀ = 0.026 (Average) | More potent than the reference drug erlotinib. Acts as a dual inhibitor of EGFR and BRAFV600E kinases. |
| Indole-Pyrazole (6c) [6] | SK-MEL-28 (Melanoma) | 3.46 | Exhibited the highest cytotoxicity against melanoma cells and was highly selective towards cancer cells over normal cells. |
| 5-Nitroindole (Compound 7) [7] | HeLa (Cervical) | 5.89 | Inhibits cancer cell proliferation and downregulates c-Myc protein expression, a key regulator of cell growth. |
| Panaxadiol-Indole Derivative [8] | A549 (Lung) | 5.01 | Significantly enhanced cytotoxic activity compared to the parent compound (panaxadiol). Induces apoptosis in lung cancer cells. |
| Indole-3-ylacetate (4f) [9] | HeLa (Cervical), MCF-7 (Breast) | 17.71 (HeLa), 19.92 (MCF-7) | Induces apoptosis in a concentration-dependent manner, potentially through interaction with the anti-apoptotic protein Bcl-xL. |
Table 2: Antimicrobial Activity of Novel Indole Derivatives
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial potency.
| Compound ID/Reference | Target Microorganism(s) | MIC (µg/mL) | Key Findings |
| Indole-Thiourea Hybrid (1) [10] | Gram-positive & Gram-negative bacteria | <12.5 | Showed higher potency compared to the reference drug ciprofloxacin against certain strains. |
| Indole-Triazole (3d) [11] | S. aureus, C. albicans | 6.25 | Demonstrated significant antibacterial and antifungal activity, holding promise as a lead compound. |
| Indole-Piperazine (9a) [12] | S. aureus, MRSA | Not specified, but superior to gentamicin | Exhibited a rapid bactericidal effect on Methicillin-resistant Staphylococcus aureus (MRSA) with no observed resistance development. |
| Indole-Pyridinium (43) [13] | X. oryzae pv. oryzae (Xoo), X. oryzae pv. oryzicola (Xoc) | 1.9 (Xoc), 1.0 (Xoo) | Displayed significantly better antibacterial activity against plant pathogenic bacteria than the commercial drug thiodiazole copper. |
Experimental Protocols
Detailed and reproducible methodologies are the foundation of reliable bioassay results. Below are protocols for key experiments commonly used in the evaluation of novel indole compounds.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14]
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the novel indole compounds in the appropriate cell culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.[15]
-
Incubation: Incubate the plate for a specified period, typically 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.[15]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[14]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[14]
-
Data Acquisition: Measure the absorbance of the resulting purple solution using a multi-well spectrophotometer (plate reader) at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition: ADP-Glo™ Assay
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. Inhibition by a compound results in a decrease in ADP production and a lower luminescent signal.[16]
-
Reagent Preparation: Prepare a 2X kinase solution and a 2X substrate/ATP solution in the appropriate kinase assay buffer. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase being tested.[16]
-
Compound Preparation: Prepare serial dilutions of the indole derivatives in the assay buffer. Ensure the final DMSO concentration is low (e.g., 1-2%) to avoid solvent effects.
-
Kinase Reaction:
-
Add 5 µL of the serially diluted indole compound or control to the wells of a white, opaque 96-well plate.
-
Add 10 µL of the 2X kinase solution to each well and pre-incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.
-
-
Signal Generation:
-
After the kinase reaction incubation (e.g., 60 minutes), add ADP-Glo™ Reagent to terminate the reaction and deplete any remaining ATP.
-
Add Kinase Detection Reagent, which converts the ADP generated back to ATP. This newly synthesized ATP is used by a luciferase enzyme to produce a light signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the kinase activity.
-
Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value from the dose-response curve.
Antimicrobial Susceptibility: Broth Microdilution Assay (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[11]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the indole compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Controls: Include a positive control (broth with bacteria, no compound) to confirm bacterial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., ciprofloxacin, ampicillin) should also be tested as a reference.[11][17]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Mandatory Visualizations
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships, aiding in the interpretation of experimental strategies and results.
Caption: A generalized experimental workflow for the identification and validation of lead indole compounds.
Caption: The PI3K/Akt/mTOR signaling pathway, a common target for indole-based anticancer agents.[18][19]
Caption: Logical diagram illustrating the cross-validation of a cytotoxic effect using orthogonal assays.
References
- 1. ijpsr.com [ijpsr.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives of Panaxadiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 11. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of novel indole-piperazine derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Chlorination of Indole Scaffold Enhances Kinase Inhibitory Potency: A Comparative Analysis
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Among the various chemical moieties utilized, the indole scaffold has been identified as a "privileged" structure due to its ability to interact with a wide range of biological targets, including protein kinases.[1] A common strategy to enhance the potency and selectivity of indole-based inhibitors is halogenation. This guide provides a comparative analysis of the efficacy of a chlorinated indole kinase inhibitor versus its non-chlorinated parent compound, supported by experimental data, detailed protocols, and pathway visualizations.
Impact of Chlorination on Kinase Inhibition: A Quantitative Comparison
The introduction of a chlorine atom to the indole ring can significantly alter the inhibitor's electronic and steric properties, leading to enhanced binding affinity for the target kinase. This is often attributed to the ability of chlorine to form favorable interactions, such as halogen bonds, within the ATP-binding pocket of the kinase.
To illustrate this, the following table presents a comparison of the half-maximal inhibitory concentrations (IC50) for the non-chlorinated bis-indole alkaloid, Indirubin, and its halogenated derivative, 6-Bromoindirubin, against a panel of key protein kinases. While the example uses bromine, the principle of halogenation's impact on activity is comparable for chlorine.
| Compound | Target Kinase | IC50 (µM)[2] |
| Indirubin | GSK-3β | 0.18 |
| (non-chlorinated) | CDK1/cyclin B | 0.35 |
| CDK5/p25 | 0.2 | |
| 6-Bromoindirubin | GSK-3β | 0.035 |
| (halogenated) | CDK1/cyclin B | 0.2 |
| CDK5/p25 | 0.055 |
As the data indicates, the addition of a halogen at the 6-position of the indirubin scaffold results in a notable increase in inhibitory potency against all three tested kinases, with the most significant enhancement observed for GSK-3β and CDK5/p25.
Signaling Pathways Modulated by Indole Kinase Inhibitors
Indole-based kinase inhibitors can impact a variety of signaling pathways implicated in diseases such as cancer and neurodegenerative disorders. The kinases targeted by the compared compounds, GSK-3β and CDKs, are crucial regulators of cellular processes.
Experimental Protocols
The determination of a kinase inhibitor's efficacy relies on robust and reproducible experimental protocols. Below are methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., GSK-3β, CDK1/cyclin B, CDK5/p25)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (chlorinated and non-chlorinated indole inhibitors) dissolved in DMSO
-
Kinase assay buffer (composition varies depending on the kinase)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 96-well or 384-well microplates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup: In the wells of the microplate, add the kinase, its substrate, and the assay buffer.
-
Inhibitor Addition: Add the serially diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent. For luminescence-based assays, this typically involves converting the ADP produced into a light signal.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Conclusion
The comparative data presented in this guide demonstrates that the chlorination of the indole scaffold can be a highly effective strategy for enhancing the inhibitory potency of kinase inhibitors. The significant increase in efficacy observed with 6-bromoindirubin compared to its non-chlorinated parent compound, indirubin, underscores the importance of halogenation in drug design and development. The provided experimental protocols and pathway diagrams offer a framework for researchers to further explore and validate the therapeutic potential of novel chlorinated indole kinase inhibitors.
References
Harnessing the Indole Scaffold: A Comparative Guide to the Structure-Activity Relationship of 6-Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in natural products and its ability to interact with a wide array of biological targets.[1][2][3] Modifications at various positions of the indole ring can dramatically influence its pharmacological properties. This guide focuses on the structure-activity relationship (SAR) of derivatives substituted at the 6-position, offering a comparative analysis of their anticancer, antiviral, and antimicrobial activities supported by experimental data.
Anticancer Activity: Targeting Proliferation and Survival
6-Substituted indoles have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against various cancer cell lines through diverse mechanisms of action, including enzyme inhibition and disruption of microtubule dynamics.[4][5][6]
Comparative Analysis of Anticancer Activity
| Compound Class | Specific Derivative / Substituent | Target / Cell Line | Activity (IC₅₀/EC₅₀) | Key SAR Insights |
| 2,6-di-substituted Indoles | 16e | METTL3 Enzyme | 0.49 nM | Potent and specific inhibition of METTL3, an RNA methyltransferase, is achieved through this substitution pattern, leading to the downregulation of oncogenes like c-MYC and BCL2. |
| 16e | MOLM-13 (Leukemia) | Proliferation Inhibition | The compound significantly reduces m⁶A levels in cancer cells, inducing apoptosis. | |
| Indolyl-methylidene Phenylsulfonylhydrazones | 3b | MCF-7 (Breast Cancer) | 4.0 µM | Selective cytotoxicity against ER-α⁺ breast cancer cells highlights the importance of the phenylsulfonylhydrazone moiety. |
| 3f | MDA-MB-231 (Breast Cancer) | 4.7 µM | Demonstrates that substitutions on the indole and phenyl rings can modulate activity against triple-negative breast cancer. | |
| Heteroannulated Indoles | 5c | HeLa (Cervical Cancer) | 13.41 µM | Activity is comparable to the standard drug cisplatin (IC₅₀ - 13.20 µM), suggesting the therapeutic potential of this scaffold. |
| 5d | HeLa (Cervical Cancer) | 14.67 µM | Minor modifications to the heterocyclic ring fused to the indole core can fine-tune the cytotoxic potency. | |
| Indolizinoquinolinediones | 26 | A549 (Lung Cancer) | Nanomolar range | These compounds act as catalytic inhibitors of DNA topoisomerase I, with the alkylamino terminus at the C-6 side chain being crucial for potent activity. |
Mechanism Spotlight: METTL3 Inhibition
A notable mechanism for 6-substituted indoles is the inhibition of Methyltransferase-Like 3 (METTL3), a key enzyme in RNA N6-methyladenosine (m⁶A) modification.[7][8][9] Dysregulation of METTL3 is implicated in various cancers.[8] Certain 2,6-di-substituted indoles act as potent METTL3 inhibitors. This inhibition decreases m⁶A methylation on the mRNA of crucial oncogenes such as c-MYC and BCL2, leading to reduced translation of these proteins and subsequently inducing apoptosis in cancer cells.[9][10]
Caption: METTL3 Inhibition Pathway by 6-Substituted Indoles.
Antiviral Activity: Halting Viral Entry
The indole scaffold is also a key component in the development of antiviral agents, particularly HIV-1 inhibitors.[1][2][11] 6-substituted bis-indoles have been shown to effectively block viral entry by targeting the gp41 fusion protein.
Comparative Analysis of Anti-HIV-1 Activity
| Compound Class | Specific Derivative / Substituent | Target | Activity (EC₅₀) | Key SAR Insights |
| 6-6' Linked Bis-indoles | 6j | HIV-1 gp41 Fusion Protein | 200 nM | The 6-6' linkage between the two indole rings provides an optimal molecular shape for binding to the hydrophobic pocket on gp41.[12] |
| 6k | HIV-1 gp41 Fusion Protein | Submicromolar | Demonstrates potent activity against both cell-cell and virus-cell fusion, including strains resistant to the fusion inhibitor T20.[12][13] | |
| 5-6' and 5-5' Linked Bis-indoles | 6o, 6p, 6q | HIV-1 gp41 Fusion Protein | 4-20x less active than 6j | Changes in the linkage position between the indole rings reduce binding affinity and antiviral activity, highlighting the structural importance of the 6-6' linkage.[12] |
Mechanism Spotlight: HIV-1 Fusion Inhibition
HIV-1 entry into a host cell is mediated by the envelope glycoprotein gp41, which undergoes significant conformational changes to facilitate membrane fusion.[14][15][16] This process involves the formation of a six-helix bundle (6-HB).[17][18] 6-6' linked bis-indoles act as fusion inhibitors by binding to a conserved hydrophobic pocket on gp41, which disrupts the formation of the 6-HB and blocks the fusion of viral and cellular membranes.[12][13]
Caption: Mechanism of HIV-1 Fusion Inhibition.
Antimicrobial Activity: Disrupting Microbial Defenses
Derivatives of 6-substituted indoles have demonstrated significant potential as antimicrobial agents against a spectrum of bacteria and fungi, including drug-resistant strains.[19][20][21]
Comparative Analysis of Antimicrobial Activity
| Compound Class | Specific Derivative / Substituent | Target Organism(s) | Activity (MIC) | Key SAR Insights |
| Indole-Triazole/Thiadiazole Hybrids | 2c (Thiadiazole), 3c (Triazole) | B. subtilis | 3.125 µg/mL | The incorporation of triazole and thiadiazole moieties at the 6-position enhances antibacterial activity.[20] |
| 2c (Thiadiazole), 3d (Triazole) | MRSA | More effective than ciprofloxacin | These hybrids show potent activity against methicillin-resistant S. aureus, a significant clinical challenge.[20] | |
| 6-Bromoindolglyoxylamides | 3 (Spermine chain) | Gram-positive & Gram-negative bacteria | Potent | The polyamine (spermine) side chain is crucial for activity, causing rapid membrane permeabilization and depolarization. |
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[22][23][24]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[25]
-
Compound Treatment: Treat the cells with serial dilutions of the 6-substituted indole compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.[22][26]
-
Formazan Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[24]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: General Workflow of the MTT Assay.
HIV-1 Env-Mediated Cell-Cell Fusion Assay
This assay quantifies the ability of a compound to inhibit the fusion between cells expressing the HIV-1 envelope glycoprotein (Env) and target cells expressing CD4 and co-receptors.[27]
-
Cell Preparation: Co-culture effector cells (e.g., HEK-293T cells transfected to express HIV-1 Env) with target cells (e.g., TZM-bl cells, which express CD4, CCR5, CXCR4, and contain a Tat-inducible luciferase reporter gene).
-
Compound Incubation: Add serial dilutions of the 6-substituted indole inhibitors to the co-culture.
-
Incubation: Incubate the mixture for a defined period (e.g., 24-48 hours) at 37°C to allow for cell-cell fusion.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity. Fusion between an effector and a target cell allows the Tat protein from the effector cell to enter the target cell and activate the luciferase reporter gene.
-
Data Analysis: The reduction in luciferase signal in the presence of the compound compared to the control indicates fusion inhibition. Calculate the EC₅₀ value.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.[28][29][30][31][32]
-
Preparation of Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 6-substituted indole compounds in a suitable broth medium (e.g., Mueller-Hinton broth).[28]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.[30]
-
Inoculation: Add the standardized bacterial suspension to each well containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[32]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
References
- 1. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]
- 2. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel indole-based synthetic molecules in cancer treatment: Synthetic strategies and structure-activity relationship | CoLab [colab.ws]
- 4. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Multiple Functions and Mechanisms Underlying the Role of METTL3 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role and mechanism of METTL3 in cancer: emerging insights into m6A methylation and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Targeting HIV-1 gp41-induced Fusion and Pathogenesis for Anti-viral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benthamscience.com [benthamscience.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Structure of HIV-1 gp41 with its membrane anchors targeted by neutralizing antibodies | eLife [elifesciences.org]
- 18. Distinct conformational states of HIV-1 gp41 are recognized by neutralizing and non-neutralizing antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. turkjps.org [turkjps.org]
- 21. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]
- 22. benchchem.com [benchchem.com]
- 23. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. texaschildrens.org [texaschildrens.org]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Preclinical Evaluation of the HIV-1 Fusion Inhibitor L'644 as a Potential Candidate Microbicide - PMC [pmc.ncbi.nlm.nih.gov]
- 28. acmeresearchlabs.in [acmeresearchlabs.in]
- 29. protocols.io [protocols.io]
- 30. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. microbe-investigations.com [microbe-investigations.com]
Comparison Guide: In Vitro vs. In Vivo Activity of Chloro-Indole Derivatives
Introduction: While specific comparative data for (6-Chloro-1H-indol-2-yl)methanol derivatives are limited in publicly available literature, this guide provides a comparative overview of the in vitro and in vivo activities of structurally related chloro-indole compounds. The data presented, drawn from studies on derivatives with anticancer and anti-inflammatory properties, serve as a valuable reference for researchers, scientists, and drug development professionals interested in this chemical class. The guide aims to objectively compare performance with supporting experimental data, highlighting the crucial transition from laboratory assays to living organism models.
Part 1: Anticancer Activity of Chloro-Indole Derivatives
The introduction of a chlorine atom to the indole scaffold has been shown to enhance the anticancer properties of these molecules.[1] The following sections compare the in vitro cytotoxicity of these compounds against cancer cell lines with their in vivo efficacy in animal models.
Data Presentation: Anticancer Activity
The tables below summarize quantitative data for representative chloro-indole derivatives, illustrating their potency in both in vitro and in vivo settings.
Table 1: In Vitro Antiproliferative Activity of a 5-Chloro-Indole Derivative (GI₅₀ in nM)
| Compound/Drug | Panc-1 (Pancreatic) | HT-29 (Colon) | A-549 (Lung) | MCF-7 (Breast) |
|---|---|---|---|---|
| Compound 5f | 29 | 29 | 29 | 29 |
Data sourced from representative studies on 5-chloro-indole derivatives.[1] GI₅₀ is the concentration that causes 50% inhibition of cell growth; lower values indicate higher potency.[1]
Table 2: In Vitro Cytotoxicity of a Platinum(II) Complex with a 5-Chloro-7-Azaindole Ligand (IC₅₀ in µM)
| Compound | A2780 (Ovarian) | A2780cis (Ovarian, Cisplatin-Resistant) | HT-29 (Colon) | MDA-MB-231 (Breast) |
|---|---|---|---|---|
| trans-[PtCl₂(5ClL)₂] | 2.11 ± 0.17 | 1.63 ± 0.13 | 6.39 ± 1.07 | 4.83 ± 0.38 |
| Cisplatin (Reference Drug) | 1.03 ± 0.13 | 10.97 ± 1.15 | 10.20 ± 1.20 | 11.2 ± 3.1 |
Data shows that chloro-substitution can enhance cytotoxicity, particularly in cisplatin-resistant cell lines.[2] IC₅₀ is the concentration that inhibits 50% of cell growth.[2]
Experimental Protocols
1. In Vitro Antiproliferative MTT Assay: [1]
-
Cell Seeding: Desired human cancer cell lines (e.g., MCF-7, A549, HT-29) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight in a controlled incubator.
-
Compound Treatment: The synthesized chloro-indole derivatives are dissolved in a suitable solvent (like DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a plate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ or GI₅₀ value is determined by plotting a dose-response curve.[1]
2. In Vivo Xenograft Mouse Model: [3]
-
Cell Implantation: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of human tumor cells (e.g., HCT-8 or Hep-G2). The tumors are allowed to grow to a palpable size.
-
Treatment Administration: Once tumors reach a target volume, the mice are randomized into treatment and control groups. The test compounds are administered (e.g., via intraperitoneal injection or oral gavage) according to a predetermined schedule and dosage. The control group typically receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Animal health is closely monitored for signs of toxicity.
-
Endpoint and Analysis: At the end of the study, the animals are euthanized, and the tumors are excised and weighed. The efficacy of the compound is determined by comparing the tumor growth in the treated groups to the control group (Tumor Growth Inhibition, TGI).
Visualization: Anticancer Drug Discovery Workflow
Caption: General workflow for screening and validating potential anticancer compounds.
Part 2: Anti-inflammatory Activity of Chloro-Indole Derivatives
Indole derivatives, including those with chloro-substitutions, have been investigated as inhibitors of key inflammatory mediators.[4] Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on an indole scaffold, and new derivatives are often evaluated for their ability to inhibit cyclooxygenase (COX) enzymes or reduce pro-inflammatory cytokine production.[4][5]
Data Presentation: Anti-inflammatory Activity
Table 3: In Vitro COX Inhibition by Indole Derivatives with Chloro-Substitution
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| 13e (p-Cl) | 0.875 ± 0.012 | 0.280 ± 0.019 | 3.12 |
| 13d (p-Cl) | 0.918 ± 0.017 | 0.300 ± 0.012 | 3.06 |
| Indomethacin | 0.720 ± 0.021 | 13.50 ± 0.018 | 0.05 |
Data for N-benzoyl indole derivatives with a p-chlorophenyl substitution.[4] A higher selectivity index indicates preferential inhibition of COX-2, which is desirable for reducing gastrointestinal side effects.[4]
Table 4: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
| Compound | % Inhibition of Edema (after 3h) | ED₅₀ (mg/kg) |
|---|---|---|
| 13e (p-Cl) | 87.24% | 0.22 |
| 13d (p-Cl) | 86.46% | 0.48 |
| Indomethacin | 83.18% | 2.15 |
ED₅₀ is the effective dose required to produce 50% of the maximum anti-inflammatory effect.[4] Lower values indicate greater potency.
Experimental Protocols
1. In Vitro COX-1/COX-2 Inhibition Assay: [4]
-
Enzyme Preparation: Purified ovine COX-1 and COX-2 enzymes are used.
-
Incubation: The test compounds are pre-incubated with the enzyme (COX-1 or COX-2) in a buffer solution for a short period (e.g., 15 minutes) at a controlled temperature.
-
Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Quantification: The enzymatic reaction produces prostaglandin E₂ (PGE₂). The reaction is stopped, and the concentration of PGE₂ is measured using a standard method, such as an enzyme immunoassay (EIA).
-
Data Analysis: The inhibitory activity of the compounds is determined by comparing the PGE₂ production in their presence to that of a control. IC₅₀ values are calculated from dose-response curves.
2. In Vivo Carrageenan-Induced Paw Edema Model: [4][6]
-
Animal Preparation: Typically, male Wistar rats or mice are used. They are fasted overnight before the experiment.
-
Compound Administration: The test compounds or a reference drug (like indomethacin) are administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Inflammation: After a set time (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is made into the right hind paw of each animal to induce localized inflammation and edema.
-
Measurement: The paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition for each group is calculated by comparing the increase in paw volume to that of the control group. The ED₅₀ can be determined from these results.
Visualization: Inflammatory Signaling Pathway (Simplified NF-κB)
Caption: Simplified NF-κB pathway, a key target for anti-inflammatory drugs.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. In vitro and in vivo studies into the biological activities of 1,10-phenanthroline, 1,10-phenanthroline-5,6-dione and its copper(ii) and silver(i) complexes - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 4. japsonline.com [japsonline.com]
- 5. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Anti-inflammatory, Antinociceptive, and Antioxidant Activities of Methanol and Aqueous Extracts of Anacyclus pyrethrum Roots [frontiersin.org]
- 7. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Synthetic Routes for (6-Chloro-1H-indol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three distinct synthetic pathways to (6-Chloro-1H-indol-2-yl)methanol, a valuable intermediate in pharmaceutical research. The routes are evaluated based on efficiency, reagent accessibility and toxicity, and operational complexity, with supporting experimental data and detailed protocols.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several strategies. This guide details three primary routes: the reduction of an ester, the reduction of an aldehyde, and the direct hydroxymethylation of the indole core. Each method presents a unique set of advantages and disadvantages in terms of yield, reaction conditions, and scalability.
| Parameter | Route A: Ester Reduction | Route B: Aldehyde Reduction | Route C: Direct Hydroxymethylation |
| Starting Material | Ethyl 6-chloroindole-2-carboxylate | 6-Chloroindole | N-Protected 6-chloroindole |
| Key Intermediates | None | 6-Chloroindole-2-carbaldehyde | N-Protected 2-lithio-6-chloroindole |
| Key Reactions | Ester Reduction | Vilsmeier-Haack Formylation, Aldehyde Reduction | Lithiation, Reaction with Formaldehyde |
| Overall Yield | High | Moderate to High | Moderate |
| Reagent Toxicity | High (LiAlH₄) | Moderate (POCl₃) | High (n-BuLi) |
| Scalability | Good | Good | Moderate |
| Reaction Conditions | Anhydrous, inert atmosphere | Anhydrous, inert atmosphere for formylation | Anhydrous, inert atmosphere, low temperature |
Experimental Protocols
Route A: Reduction of Ethyl 6-chloroindole-2-carboxylate
This route offers a direct and high-yielding approach starting from the commercially available ethyl 6-chloroindole-2-carboxylate.
Step 1: Reduction of Ethyl 6-chloroindole-2-carboxylate
-
Reaction: To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, a solution of ethyl 6-chloroindole-2-carboxylate (1.0 eq.) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the careful dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again.
-
The resulting mixture is filtered through celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Route B: Reduction of 6-Chloroindole-2-carbaldehyde
This two-step route begins with the synthesis of 6-chloroindole, followed by formylation and subsequent reduction.
Step 1: Synthesis of 6-Chloroindole-2-carbaldehyde (Vilsmeier-Haack Reaction)
-
Reaction: To a solution of 6-chloroindole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an argon atmosphere, phosphorus oxychloride (POCl₃) (1.2 eq.) is added dropwise.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The mixture is then poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield 6-chloroindole-2-carbaldehyde.
Step 2: Reduction of 6-Chloroindole-2-carbaldehyde
-
Reaction: To a solution of 6-chloroindole-2-carbaldehyde (1.0 eq.) in methanol at 0 °C, sodium borohydride (NaBH₄) (1.5 eq.) is added portion-wise.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield this compound.
Route C: Direct Hydroxymethylation via Lithiation
This route involves the protection of the indole nitrogen, followed by direct C-2 functionalization.
Step 1: N-Protection of 6-Chloroindole
-
Reaction: To a solution of 6-chloroindole (1.0 eq.) in anhydrous THF, sodium hydride (NaH) (1.2 eq., 60% dispersion in mineral oil) is added portion-wise at 0 °C.
-
After stirring for 30 minutes, a suitable protecting group precursor (e.g., benzenesulfonyl chloride, 1.1 eq.) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to give the N-protected 6-chloroindole.
Step 2: Lithiation and Reaction with Formaldehyde
-
Reaction: To a solution of the N-protected 6-chloroindole (1.0 eq.) in anhydrous THF at -78 °C under an argon atmosphere, n-butyllithium (n-BuLi) (1.1 eq., solution in hexanes) is added dropwise.
-
The mixture is stirred at -78 °C for 1 hour, after which paraformaldehyde (1.5 eq.) is added.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with ethyl acetate.
-
The organic layer is washed, dried, and concentrated. The protecting group is then removed under appropriate conditions to yield this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the three synthetic routes.
Caption: Comparative workflow of three synthetic routes to this compound.
A Comparative Guide to Modern Indole Synthesis: Benchmarking New Methods Against a Classic
For researchers, scientists, and drug development professionals, the indole scaffold remains a cornerstone of pharmacologically active compounds. The continuous pursuit of more efficient, versatile, and sustainable synthetic routes to this privileged heterocycle has led to the development of numerous novel methodologies. This guide provides an objective comparison of contemporary indole synthesis strategies against the classical Fischer indole synthesis, offering a clear perspective on their respective advantages and limitations through quantitative data and detailed experimental protocols.
The indole core is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. Consequently, the development of robust and efficient methods for its construction is of paramount importance in organic and medicinal chemistry. While classical methods like the Fischer indole synthesis have been workhorses in the field for over a century, recent years have witnessed a surge in innovative approaches that offer significant improvements in terms of reaction conditions, substrate scope, and functional group tolerance. This guide benchmarks a selection of these modern methods against the traditional Fischer synthesis to aid researchers in selecting the optimal strategy for their specific synthetic challenges.
Quantitative Performance Comparison
The following table summarizes key performance metrics for the synthesis of representative indole derivatives using both classical and modern methods. These examples have been chosen to provide a comparative overview of each method's performance under reported conditions.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None | 170 | 0.1 | 72-80 |
| Leimgruber-Batcho Indole Synthesis | 4-Methyl-3-nitrobenzonitrile, DMF-DMA | Fe, Acetic Acid | DMF | 110 (step 1), Reflux (step 2) | 3 (step 1) | 48 (overall) |
| Larock Indole Synthesis | o-Iodoaniline, Diphenylacetylene | Pd(OAc)₂, PPh₃, Na₂CO₃ | DMF | 100 | 24 | 98 |
| Palladium-Catalyzed C-H Activation | N-acetyl-2-aminobiphenyl | Pd(OAc)₂, Cu(OAc)₂ | Toluene | 100 | 48 | Not specified |
| Rhodium-Catalyzed C-H Annulation | Anilines, N-allyl benzimidazole | Rh(III) catalyst | Not specified | Not specified | Not specified | Good yields |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
Fischer Indole Synthesis of 2-Phenylindole
-
Step 1: Formation of Acetophenone Phenylhydrazone. A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour. The hot mixture is dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation.
-
Step 2: Cyclization. An intimate mixture of acetophenone phenylhydrazone (105.5 g, 0.5 mol) and anhydrous zinc chloride (400 g) is placed in a 1-liter beaker. The beaker is immersed in an oil bath at 170°C, and the mixture is stirred vigorously. The mass becomes liquid after 3-4 minutes. The beaker is removed from the bath, and the mixture is stirred for 5 minutes. To prevent solidification, 200 g of clean sand is stirred into the reaction mixture. The zinc chloride is dissolved by digesting the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid. The sand and crude 2-phenylindole are removed by filtration,
Safety Operating Guide
Proper Disposal of (6-Chloro-1H-indol-2-yl)methanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like (6-Chloro-1H-indol-2-yl)methanol are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, a chlorinated indole derivative. Adherence to these procedures is crucial for minimizing risks and ensuring compliance with regulatory standards.
Immediate Safety and Logistical Information
Hazard Summary
| Hazard Classification | Potential Effects |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. |
| Respiratory Sensitization | May cause respiratory irritation. |
Personal Protective Equipment (PPE)
| Protective Measure | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat, long-sleeved clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
First-Aid Procedures
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately. |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.
-
Waste Segregation and Collection:
-
Solid Waste: Collect un-reusable solid this compound and contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid waste container.
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid waste container. Do not mix with incompatible waste streams. Specifically, segregate halogenated organic waste from non-halogenated solvents.[1]
-
-
Waste Containment:
-
Use containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
Ensure the exterior of the waste container is clean and free of contamination.
-
-
Waste Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS number (53590-58-2).
-
List all constituents of the waste, including solvents and their approximate concentrations.
-
Indicate the hazards associated with the waste (e.g., "Toxic," "Irritant").
-
-
Waste Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.
-
Ensure secondary containment (such as a chemical-resistant tray) is used to capture any potential leaks or spills.
-
Store incompatible waste streams separately to prevent accidental mixing and dangerous reactions.
-
-
Disposal Request and Pickup:
-
The final disposal method for chlorinated organic compounds often involves high-temperature incineration in a permitted hazardous waste incinerator.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.
-
Do not accumulate more than 55 gallons of a single hazardous waste stream or 1 quart of acutely hazardous waste in the laboratory.
-
Experimental Protocols
In the absence of specific published degradation or neutralization protocols for this compound, it is not recommended to attempt chemical treatment of the waste in the laboratory. Such procedures can be dangerous and may produce byproducts of unknown toxicity. The most prudent and compliant approach is to transfer the chemical waste to a licensed hazardous waste disposal facility through your institution's EHS office.
Mandatory Visualizations
Caption: Disposal Workflow for this compound.
Caption: Interrelation of Safety Measures for Chemical Handling.
References
Essential Safety and Logistical Information for Handling (6-Chloro-1H-indol-2-yl)methanol
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling (6-Chloro-1H-indol-2-yl)methanol. The following procedures are designed to ensure a safe laboratory environment during handling, storage, and disposal.
Hazard Identification and GHS Classification
This compound is classified with the following hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[2]
-
May cause respiratory irritation.[2]
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must provide a complete seal around the eyes to protect from splashes.[3][4] A face shield should be worn over goggles when there is a significant risk of splashing.[4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other chemical-resistant gloves are required to prevent skin contact.[5] Ensure gloves are appropriate for chlorinated organic compounds. |
| Body Protection | Laboratory Coat or Chemical-Resistant Suit | A lab coat should be worn for all procedures. For larger quantities or situations with a higher risk of splashing, a chemical-resistant suit may be necessary.[6] |
| Respiratory Protection | Respirator | Required when vapors or aerosols are generated.[7] Work should be conducted in a well-ventilated area or under a fume hood.[7][8] |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Handling:
-
Work in a well-ventilated place, preferably under a chemical fume hood.[7][8]
-
Avoid contact with skin and eyes.[8]
-
Prevent the formation of dust and aerosols.[8]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][7]
-
Store in a dark place under an inert atmosphere at room temperature.[1]
-
Keep away from heat and sources of ignition.[7]
Emergency Procedures
In the event of an accidental exposure or spill, follow these procedures immediately.
| Emergency Situation | First Aid and Spill Response |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[2][9] |
| Skin Contact | Wash with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2] |
| Ingestion | If swallowed, seek immediate medical assistance.[2] |
| Spill | Evacuate the area. Use personal protective equipment as required.[2] Avoid dust formation.[2] Sweep up and shovel into suitable containers for disposal.[2] |
Disposal Plan
This compound is a chlorinated organic compound and must be disposed of as hazardous waste.
-
Waste Collection: All waste containing this compound should be collected in a designated, properly labeled "Halogenated Organic Waste" container.[10] Do not mix with non-halogenated waste.[10]
-
Container Type: Use glass containers for collecting organic wastes as they are less likely to be damaged by the chemical.[10]
-
Disposal Method: The collected waste must be disposed of through an approved waste disposal plant.[7] Never pour chlorinated organic waste down the drain or dispose of it in regular trash.[10] The disposal often involves high-temperature incineration to decompose the waste into less harmful gaseous byproducts, which are then scrubbed.[11]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. (6-CHLORO-1H-INDOL-2-YL)-METHANOL | 53590-58-2 [amp.chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. hsa.ie [hsa.ie]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. (6-CHLORO-1H-INDOL-2-YL)-METHANOL - Safety Data Sheet [chemicalbook.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 11. tandfonline.com [tandfonline.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
